Tenofovir amibufenamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H31N6O5P |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34+/m1/s1 |
InChI Key |
ORHSFGJQGPUCRR-RZCFMFBHSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Tenofovir Amibufenamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) amibufenamide (TMF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, has emerged as a potent antiviral agent for the treatment of chronic hepatitis B. Developed by Jiangsu Hansoh Pharmaceutical Group, TMF offers an improved safety and efficacy profile compared to its predecessors. This technical guide provides a comprehensive overview of the synthesis pathway of Tenofovir amibufenamide, detailing its key intermediates, reaction protocols, and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of antiviral therapeutics.
Introduction
This compound is a phosphonamidate prodrug designed to efficiently deliver the active metabolite, tenofovir diphosphate, to target hepatocytes.[1][2] Its chemical structure features a strategic modification of the phosphonate (B1237965) group, enhancing cell permeability and leading to higher intracellular concentrations of the active drug. This targeted delivery mechanism contributes to its potent antiviral activity at lower doses, thereby reducing systemic exposure and associated side effects.[2] Understanding the synthetic route to this compound is crucial for its production, quality control, and the development of next-generation antiviral agents.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the preparation of the core tenofovir backbone, (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA). The key transformation involves the stereoselective formation of a phosphonamidate bond between the PMPA intermediate and the amibufenamide moiety.
The overall synthesis can be conceptually divided into three main stages:
-
Stage 1: Synthesis of the Key Intermediate (R)-9-[2-(hydroxypropyl)adenine] (HPA)
-
Stage 2: Introduction of the Phosphonate Group to Yield Tenofovir (PMPA)
-
Stage 3: Formation of the Phosphonamidate Prodrug Moiety
Below is a detailed description of each stage, including intermediates and reaction conditions.
Detailed Synthesis and Experimental Protocols
Stage 1: Synthesis of (R)-9-[2-(hydroxypropyl)adenine] (HPA)
The synthesis of the chiral intermediate HPA is a critical step that establishes the stereochemistry of the final molecule.
-
Step 1: Synthesis of (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile
This step involves the condensation of diaminomaleonitrile (B72808) with trimethylorthoformate to yield a formimidate intermediate. Subsequent reaction with (R)-1-aminopropan-2-ol, which can be sourced from L-threonine, followed by cyclization, affords the imidazole (B134444) intermediate.
Experimental Protocol: A detailed protocol for a similar synthesis is described in the chemical literature, which can be adapted for this step. The process typically involves reacting diaminomaleonitrile and trimethylorthoformate, followed by the addition of (R)-1-aminopropan-2-ol and a base such as barium hydroxide (B78521) to facilitate cyclization.
-
Step 2: Cyclization to form (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (HPA)
The imidazole intermediate is then cyclized with a formylating agent, such as formamidinium acetate (B1210297), to construct the purine (B94841) ring system, yielding HPA.
Experimental Protocol: To a solution of (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile in a suitable solvent like DMF, formamidinium acetate is added. The mixture is heated to allow for the cyclization reaction to proceed to completion. The product, HPA, can then be isolated and purified by crystallization.
Stage 2: Synthesis of Tenofovir (PMPA)
This stage involves the introduction of the phosphonate group to the hydroxyl of HPA.
-
Step 3: Phosphonylation of HPA
HPA is reacted with a phosphonylating agent, such as diethyl p-tosyloxymethylphosphonate, in the presence of a base to form the corresponding phosphonate ester. Subsequent hydrolysis of the ester groups yields Tenofovir (PMPA).
Experimental Protocol: HPA is dissolved in a suitable solvent, and a base (e.g., sodium tert-butoxide) is added. Diethyl p-tosyloxymethylphosphonate is then added, and the reaction is stirred until completion. The resulting diethyl phosphonate ester is then subjected to hydrolysis, typically using a reagent like bromotrimethylsilane, followed by an aqueous workup to yield PMPA.
Stage 3: Synthesis of this compound
This final stage involves the formation of the phosphonamidate prodrug moiety. This is a key step that differentiates this compound from other tenofovir prodrugs.
-
Step 4: Formation of the Phenyl Phosphonochloridate Intermediate
Tenofovir (PMPA) is first converted to an activated phenyl phosphonate intermediate. This is typically achieved by reacting PMPA with triphenyl phosphite (B83602) in the presence of a base and a catalyst.
Experimental Protocol: PMPA is suspended in a solvent such as N,N-dimethylacetamide. A base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine) are added, followed by triphenyl phosphite. The reaction mixture is heated to facilitate the formation of the phenyl phosphonate intermediate.
-
Step 5: Formation of the Phosphonochloridate
The phenyl phosphonate intermediate is then chlorinated, for example, using a chlorinating agent like oxalyl chloride or thionyl chloride, to generate the reactive phosphonochloridate intermediate, phenyl (R)-(1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methylphosphonochloridate.
-
Step 6: Coupling with Isopropyl 2-amino-2-methylpropanoate
The final step is the coupling of the phosphonochloridate intermediate with isopropyl 2-amino-2-methylpropanoate (the "amibufenamide" moiety) in the presence of a base to form this compound.
Experimental Protocol: The phosphonochloridate intermediate is dissolved in an appropriate solvent, and isopropyl 2-amino-2-methylpropanoate is added, followed by a suitable base (e.g., triethylamine). The reaction is stirred until the coupling is complete. The crude this compound is then purified by chromatography or crystallization to yield the final product with high purity (>98% by HPLC).
Quantitative Data
The following table summarizes the typical yields and purity for the key steps in the synthesis of this compound. Please note that these values are illustrative and can vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Purity (%) (Method) |
| 1. Imidazole Formation | (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile | 80 - 90 | >95 (HPLC) |
| 2. Purine Ring Formation | (R)-9-[2-(hydroxypropyl)adenine] (HPA) | 75 - 85 | >98 (HPLC) |
| 3. Phosphonylation and Hydrolysis | Tenofovir (PMPA) | 60 - 70 | >99 (HPLC) |
| 4. Phenyl Phosphonate Formation | Phenyl Tenofovir Intermediate | 85 - 95 | In-process control |
| 5. Phosphonochloridate Formation | Phenyl Phosphonochloridate Intermediate | In-situ | In-process control |
| 6. Coupling and Purification | This compound | 70 - 80 | >98 (HPLC) |
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway of this compound.
Mechanism of Action: Intracellular Activation of this compound
Caption: Intracellular activation pathway of this compound.[2]
Conclusion
The synthesis of this compound is a well-defined process that leverages key chemical transformations to produce a highly effective antiviral agent. This guide has outlined the core synthetic pathway, from readily available starting materials to the final active pharmaceutical ingredient. The provided experimental insights and quantitative data serve as a foundation for researchers and drug development professionals working in the field of antiviral therapies. Further process optimization and the development of more efficient and greener synthetic routes will continue to be areas of active research, aiming to improve the accessibility and affordability of this important medication.
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Preclinical Development and Discovery of Tenofovir (B777) Amibufenamide
Introduction
Tenofovir amibufenamide (TMF), also known as HS-10234, is a novel, orally bioavailable prodrug of tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor.[1][2] It was developed to treat chronic hepatitis B (CHB) and represents a next-generation advancement in tenofovir therapy, building upon the foundations laid by its predecessors, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).[3][4] Developed using ProTide (Pro-drug nucleotide) technology, TMF is engineered for enhanced plasma stability and targeted delivery to hepatocytes.[4][5] This design aims to maximize antiviral efficacy while minimizing the systemic exposure to tenofovir, thereby reducing the potential for renal and bone toxicities associated with earlier formulations.[3][6] TMF was approved for use in China in June 2021.[4][7]
Discovery and Rationale for Development
The development of tenofovir prodrugs has been driven by the need to overcome the poor oral bioavailability of the parent drug, tenofovir, which is limited by its phosphonate (B1237965) group.[3]
-
Tenofovir Disoproxil Fumarate (TDF): The first-generation prodrug, TDF, significantly improved oral bioavailability. However, its conversion to tenofovir occurs largely in the plasma, leading to high systemic levels of tenofovir. This systemic exposure is linked to long-term risks of nephrotoxicity and decreased bone mineral density.[3][7]
-
Tenofovir Alafenamide (TAF): TAF was developed as a second-generation prodrug with greater plasma stability than TDF. It is more efficiently taken up by hepatocytes, where it is metabolized to tenofovir. This results in approximately 90% lower plasma tenofovir concentrations compared to TDF, leading to an improved renal and bone safety profile.[7][8]
-
This compound (TMF): TMF was designed as a further refinement of TAF. Structurally, TMF is similar to TAF but includes an additional methyl group.[4][9] This modification enhances lipophilicity and cell membrane penetration, aiming for even greater plasma stability and more efficient intracellular conversion to the active metabolite.[9][10] The rationale was to create a prodrug with superior pharmacokinetic properties, leading to higher concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), within the target liver cells, thus potentially enhancing antiviral activity and further improving the safety profile.[3][10]
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular conversion process that culminates in the inhibition of viral replication.
-
Uptake and Conversion: After oral administration and absorption, TMF remains stable in the bloodstream and is primarily taken up by hepatocytes.[9] Inside the liver cells, it is hydrolyzed by enzymes, predominantly carboxylesterase and cathepsin A, to release the parent molecule, tenofovir.[6][9]
-
Phosphorylation: Cellular kinases then phosphorylate tenofovir in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[11]
-
Inhibition of Viral Polymerase: TFV-DP is a structural analog of the natural nucleotide deoxyadenosine (B7792050) triphosphate (dATP).[11] It competes with dATP for incorporation into the growing viral DNA chain by the hepatitis B virus (HBV) polymerase/reverse transcriptase.[8]
-
Chain Termination: Once incorporated, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[11] This premature termination of the DNA chain effectively halts viral DNA synthesis and inhibits HBV replication.[11][12]
Caption: Intracellular activation pathway of this compound (TMF).
Preclinical Pharmacokinetics
Preclinical studies in various animal models demonstrated TMF's superior pharmacokinetic profile compared to both TDF and TAF. These advantages are believed to be a key contributor to its potent antiviral efficacy.[3]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of TMF, TAF, and TDF after oral administration in Sprague-Dawley (SD) rats.
| Parameter | TMF | TAF | TDF |
| Absolute Bioavailability of TFV (%) | 46.70 ± 5.59 | 28.60 ± 4.65 | 17.21 ± 2.09 |
| Total Bioavailability (Prodrug + TFV) (%) | 47.26 | 22.59 | 13.55 |
| AUC of TFV in Plasma (µM·h) | 16.26 | 9.30 | 5.39 |
| Data sourced from a study in SD rats.[13] Values are presented as mean ± standard deviation. |
Studies in SD rats, C57BL/6 mice, and beagle dogs consistently showed that TMF has greater bioavailability than TAF and TDF.[3] This is attributed to its higher stability in intestinal fluid and the bloodstream, which allows more of the intact prodrug to reach the liver for targeted activation.[3][14] The higher bioavailability results in increased systemic exposure (AUC) to the parent tenofovir and, more importantly, higher intracellular concentrations of the active TFV-DP in hepatocytes.[3]
Preclinical Efficacy and Pharmacodynamics
In Vitro Antiviral Activity
TMF demonstrated potent antiviral activity against HBV in cell-based assays. In HBV-positive HepG2.2.15 cells, TMF showed stronger inhibition of HBV DNA replication compared to TDF and was slightly more potent than TAF.[3][14]
| Compound | EC₅₀ (nM) in HepG2.2.15 cells |
| This compound (TMF) | 7.29 ± 0.71 |
| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 |
| EC₅₀ (half-maximal effective concentration) values after 9 days of treatment.[3][14] Data presented as mean ± standard deviation. |
In Vivo Antiviral Efficacy
In an HBV transgenic mouse model, oral administration of TMF led to a significant decrease in serum HBV DNA levels.[2] While all three tenofovir prodrugs (TMF, TAF, TDF) ultimately achieved similar anti-HBV effects after extended treatment (42 days), TMF showed a more rapid initial decline in viral load.[3][14]
Furthermore, preclinical studies indicated that TMF has a corrective effect on the metabolic disorders within host liver cells caused by HBV infection.[2] This includes the rebalancing of pathways such as the TCA cycle, glycolysis, and purine/pyrimidine metabolism.[2][3] The ranking of this corrective effect was TMF > TAF > TDF.[3][14]
Caption: Logical workflow of this compound preclinical development.
Experimental Protocols
In Vitro Antiviral Activity Assay
-
Cell Line: HepG2.2.15 cells, which stably express and replicate HBV.
-
Methodology:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with serial dilutions of TMF, TAF, or TDF for a period of 9 days, with the medium and drug refreshed every 3 days.
-
After the treatment period, the supernatant is collected.
-
HBV DNA is extracted from the supernatant and quantified using a real-time quantitative polymerase chain reaction (qPCR) assay.
-
The inhibition rate is calculated relative to a vehicle-treated control group.
-
The EC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.[3][14]
-
Animal Pharmacokinetic Studies
-
Animal Models: Sprague-Dawley rats, C57BL/6 mice, or beagle dogs.
-
Methodology:
-
Animals are fasted overnight prior to drug administration.
-
A single oral dose of TMF, TAF, or TDF is administered via gavage.
-
Serial blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma is separated by centrifugation. For liver concentration studies, animals are euthanized at specific time points and liver tissue is harvested.
-
Concentrations of the prodrug and the released tenofovir in plasma and liver homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (AUC, Cmax, tmax, t1/2, bioavailability) are calculated using non-compartmental analysis software.[3]
-
Preclinical Safety and Resistance Profile
Safety and Toxicology
The core rationale for developing TMF was to improve upon the safety profile of TDF. By ensuring greater plasma stability and targeting the liver, TMF is designed to reduce the concentration of tenofovir circulating systemically. This mechanism is expected to decrease the exposure of non-target organs, particularly the kidneys and bones, thereby mitigating the risk of associated toxicities.[3][6] Preclinical data supported this hypothesis, paving the way for clinical trials that have since confirmed an improved renal and bone safety profile compared to TDF.[6][7][15]
Resistance Profile
The antiviral target of TMF is the same as that of TDF and TAF. Therefore, the resistance profile is expected to be similar. In vitro resistance selection studies with tenofovir and TAF have shown that the primary resistance mutation that emerges in the HBV polymerase/reverse transcriptase is K65R.[16] While TMF demonstrates a favorable resistance profile, the potential for cross-resistance with other nucleos(t)ide analogs exists.[11][16] The higher intracellular concentrations of TFV-DP achieved with TMF may, however, help overcome low-level resistance and potentially delay the development of resistant strains compared to TDF.[16]
Caption: Relationship between TMF's properties and its preclinical outcomes.
Conclusion
The preclinical development of this compound successfully identified it as a promising next-generation prodrug of tenofovir. Through structural modification of TAF, TMF achieved enhanced lipophilicity and stability, leading to a superior pharmacokinetic profile characterized by greater oral bioavailability and targeted delivery to the liver.[3][9] In vitro and in vivo preclinical models demonstrated its potent inhibition of HBV replication, which was slightly superior to TAF and significantly better than TDF.[3][14] These compelling preclinical findings, combined with a strong safety rationale, provided the necessary evidence to advance TMF into clinical development, where it has been validated as a safe and effective treatment for chronic hepatitis B.[15]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 7. This compound in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A potential alternative for chronic hepatitis B treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effectiveness and Safety of this compound in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tenofovir Amibufenamide: A Technical Guide to Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) amibufenamide (TMF) is a novel prodrug of the antiviral agent tenofovir, developed for the treatment of chronic hepatitis B. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical determinants of its stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known and potential polymorphic forms of tenofovir amibufenamide fumarate (B1241708). It details the experimental protocols for the discovery and characterization of these forms and presents a framework for organizing the associated crystallographic and physicochemical data. While extensive data is available for related tenofovir prodrugs, specific crystallographic data for multiple forms of TMF are not widely published. This guide, therefore, also serves as a template for the systematic study and reporting of TMF's solid-state chemistry.
Introduction to this compound and Polymorphism
This compound is a phosphonamidate prodrug designed to efficiently deliver tenofovir to hepatocytes. As a small molecule intended for oral administration, its solid-state form is of paramount importance. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Both chemical and physical.
-
Hygroscopicity: Propensity to absorb moisture.
-
Mechanical Properties: Impacting tablet manufacturing.
A thorough understanding and control of polymorphism are essential for ensuring the quality, safety, and efficacy of the final drug product. While the existence of "form I" of this compound fumarate has been noted in the literature, a comprehensive public disclosure of its full polymorphic landscape is not yet available.
Known and Potential Crystalline Forms
Currently, "Form I" is the only specifically mentioned crystalline form of this compound fumarate in publicly accessible scientific literature. It is anticipated that a comprehensive polymorphic screen would reveal other forms, such as other anhydrous polymorphs, hydrates, or solvates. The following tables are structured to accommodate data for Form I and other potential polymorphs as such information becomes available.
Data Presentation
Table 1: Crystallographic Data for this compound Fumarate Polymorphs
| Parameter | Form I | Form II (Hypothetical) | Form III (Hypothetical) |
| Crystal System | Data not available | Data not available | Data not available |
| Space Group | Data not available | Data not available | Data not available |
| a (Å) | Data not available | Data not available | Data not available |
| b (Å) | Data not available | Data not available | Data not available |
| c (Å) | Data not available | Data not available | Data not available |
| α (°) | Data not available | Data not available | Data not available |
| β (°) | Data not available | Data not available | Data not available |
| γ (°) | Data not available | Data not available | Data not available |
| Volume (ų) | Data not available | Data not available | Data not available |
| Z | Data not available | Data not available | Data not available |
| Calculated Density (g/cm³) | Data not available | Data not available | Data not available |
| Key PXRD Peaks (2θ°) | Data not available | Data not available | Data not available |
Table 2: Thermal Analysis Data for this compound Fumarate Polymorphs
| Parameter | Form I | Form II (Hypothetical) | Form III (Hypothetical) |
| DSC Onset (°C) | Data not available | Data not available | Data not available |
| DSC Peak (°C) | Data not available | Data not available | Data not available |
| Enthalpy of Fusion (J/g) | Data not available | Data not available | Data not available |
| TGA Weight Loss (%) and Temp. Range (°C) | Data not available | Data not available | Data not available |
Table 3: Solubility Data for this compound Fumarate Polymorphs
| Solvent System | Form I Solubility (mg/mL) | Form II Solubility (mg/mL) (Hypothetical) | Form III Solubility (mg/mL) (Hypothetical) |
| Water (pH 7.0) | Data not available | Data not available | Data not available |
| 0.1 N HCl | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available |
Experimental Protocols
The characterization of this compound's crystal forms involves a suite of analytical techniques. Detailed methodologies for key experiments are outlined below.
Powder X-ray Diffraction (PXRD)
-
Objective: To obtain a diffraction pattern unique to a specific crystalline form.
-
Instrumentation: A diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).
-
Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of, for example, 2° to 40°, with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: The resulting diffractogram is analyzed for characteristic peak positions (in 2θ°) and their relative intensities.
Single Crystal X-ray Diffraction (SC-XRD)
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding information on the crystal system, space group, and unit cell dimensions.
-
Crystal Growth: Single crystals of sufficient size and quality are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature (e.g., 100 K) as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using specialized software.
Thermal Analysis
-
Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and solid-solid phase transitions.
-
Instrumentation: A DSC instrument calibrated for temperature and enthalpy.
-
Sample Preparation: A few milligrams (typically 2-5 mg) of the sample are weighed into an aluminum pan and hermetically sealed.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram shows endothermic or exothermic peaks corresponding to thermal events.
-
Objective: To measure the change in mass of a sample as a function of temperature, used to quantify the presence of water or residual solvents.
-
Instrumentation: A TGA instrument.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting curve plots mass loss versus temperature.
Solubility Studies
-
Objective: To determine the equilibrium solubility of different polymorphic forms in various solvents.
-
Methodology (Shake-Flask Method): An excess amount of the polymorph is added to a known volume of the solvent in a sealed vial. The vials are agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The resulting suspension is filtered, and the concentration of the dissolved API in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualization of Workflows and Relationships
Polymorphic Screening and Characterization Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of polymorphs of this compound.
Relationship Between Polymorphic Forms
The thermodynamic relationship between different polymorphs can be either monotropic or enantiotropic. This relationship governs their relative stability at different temperatures.
Conclusion
The systematic characterization of the crystal structure and polymorphism of this compound is a critical step in its development as a safe and effective therapeutic agent. This guide provides a framework for conducting and documenting such studies. While detailed public data on TMF's solid-state forms are currently limited, the methodologies and data presentation formats outlined herein, guided by established practices for related compounds, offer a clear path forward for researchers in this field. The discovery and characterization of new polymorphic forms will be essential for optimizing the drug's formulation, ensuring its stability, and meeting regulatory requirements.
In-Depth Technical Guide: Computational Docking of Tenofovir Amibufenamide with HBV Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) amibufenamide (TMF) is a novel prodrug of tenofovir, a potent nucleotide analog inhibitor of the hepatitis B virus (HBV) polymerase. Understanding the molecular interactions between the active form of TMF and the HBV polymerase is crucial for the rational design of next-generation antiviral therapies. This technical guide provides a comprehensive overview of the computational docking of tenofovir's active metabolite, tenofovir diphosphate (B83284) (TFV-DP), with the HBV polymerase. It includes a summary of relevant quantitative data, detailed experimental protocols for in silico analysis, and visualizations of the HBV replication pathway and computational workflows. While direct computational docking studies on TMF are not extensively available in public literature, the analysis of its active form provides critical insights into its mechanism of action.
Introduction: Tenofovir Amibufenamide and the HBV Polymerase Target
Chronic hepatitis B infection remains a significant global health challenge. The primary target for antiviral nucleos(t)ide analogs is the HBV polymerase, a multi-functional enzyme essential for the virus's replication cycle. This enzyme possesses reverse transcriptase (RT) activity, which is responsible for synthesizing viral DNA from an RNA template.
This compound is a prodrug designed for efficient delivery of tenofovir to hepatocytes. Once inside the liver cells, TMF is metabolized into its active form, tenofovir diphosphate. TFV-DP acts as a competitive inhibitor of the natural deoxyadenosine (B7792050) triphosphate (dATP) substrate for the HBV polymerase. Its incorporation into the growing viral DNA chain leads to premature termination of DNA synthesis due to the lack of a 3'-hydroxyl group.
Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand (in this case, TFV-DP) to the active site of a protein (HBV polymerase). This in silico approach provides valuable information on the key amino acid residues involved in the interaction and the energetic favorability of the binding, guiding further drug development and optimization.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound and computational docking studies of its active metabolite, tenofovir diphosphate, with HBV polymerase.
Table 1: In Vitro Efficacy of Tenofovir Prodrugs against HBV
| Compound | EC50 (nM) in HepG2.2.15 cells (9-day treatment) | Reference |
| This compound (TMF) | 7.29 ± 0.71 | [1] |
| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 | [1] |
| Tenofovir Disoproxil Fumarate (TDF) | 17.09 ± 2.45 | [1] |
Table 2: Computational Docking Binding Energies of Tenofovir and Analogs with Wild-Type HBV Reverse Transcriptase
| Ligand (Active Form) | Predicted Binding Affinity (kcal/mol) | Reference |
| (R)-Tenofovir | -11.54 | [2] |
| Adefovir | -9.10 | [2] |
| dGTP (natural substrate) | -8.64 | [2] |
| dCTP (natural substrate) | -6.35 | [2] |
Note: The binding energies are derived from in silico docking studies and represent the predicted affinity of the active drug molecules to the HBV polymerase active site.
Experimental Protocols: In Silico Molecular Docking
This section outlines a detailed, generalized protocol for performing molecular docking of tenofovir diphosphate with the HBV polymerase using commonly available bioinformatics tools.
Preparation of the HBV Polymerase Receptor
-
Protein Structure Retrieval: Obtain the 3D structure of the HBV polymerase. As a crystal structure is not fully available, a high-quality homology model is often used. A modeled structure of the HBV reverse transcriptase domain can be found in resources like the Protein Data Bank (PDB) or can be generated using homology modeling servers (e.g., SWISS-MODEL) with the HIV-1 RT structure as a template.[3]
-
Receptor Cleaning: Remove all non-essential molecules from the protein structure file, including water molecules, ions, and any co-crystallized ligands.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately simulating electrostatic interactions.
-
File Format Conversion: Convert the prepared protein structure file into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.
Preparation of the Tenofovir Diphosphate Ligand
-
Ligand Structure Retrieval: Obtain the 3D structure of tenofovir diphosphate from a chemical database such as PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Convert the prepared ligand structure into the PDBQT format.
Molecular Docking Simulation using AutoDock Vina
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the HBV polymerase. The active site is typically centered around the conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif.[3][4] The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Configuration File Setup: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search algorithm.
-
Running the Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will perform a series of docking runs, exploring different conformations and orientations of the ligand within the receptor's active site.
-
Analysis of Results: The output will include a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization and Interaction Analysis: Visualize the predicted binding poses using molecular graphics software (e.g., PyMOL, Chimera). Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the active site of the HBV polymerase to understand the molecular basis of binding.
Mandatory Visualizations
HBV Replication Cycle and Mechanism of Action of this compound
Caption: HBV replication cycle and the inhibitory action of this compound's active metabolite.
Experimental Workflow for Computational Docking
References
- 1. biorxiv.org [biorxiv.org]
- 2. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus | PLOS One [journals.plos.org]
- 3. Computational model of hepatitis B virus DNA polymerase: Molecular dynamics and docking to understand resistant mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Tenofovir Amibufenamide (TMF): A Technical Guide to its Hepatocyte-Specific Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) amibufenamide (TMF), a novel prodrug of the nucleotide analogue tenofovir, represents a significant advancement in the treatment of chronic hepatitis B (CHB). Engineered for targeted delivery to hepatocytes, TMF is designed to maximize antiviral efficacy within the liver while minimizing systemic exposure to tenofovir, thereby offering an improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). This technical guide provides an in-depth exploration of the core mechanisms of TMF activation within hepatocytes, supported by quantitative data from clinical studies and detailed experimental protocols.
Tenofovir amibufenamide shares a similar metabolic activation pathway with tenofovir alafenamide (TAF).[1][2][3] Structurally, TMF is similar to TAF but includes an additional methyl group, which enhances its lipophilicity and cell membrane penetration, potentially leading to slightly better in vitro activity than TAF.[1][2][3] This structural modification is key to its efficient delivery and subsequent activation in the target liver cells.
Hepatocyte-Specific Activation of this compound
The activation of TMF is a multi-step enzymatic process that occurs predominantly within hepatocytes, the primary site of hepatitis B virus (HBV) replication. This targeted activation is crucial for the drug's favorable efficacy and safety profile.
The Metabolic Pathway
The metabolic journey of TMF from an inactive prodrug to the pharmacologically active tenofovir diphosphate (B83284) (TFV-DP) involves the following key steps:
-
Hepatocyte Uptake: TMF, due to its lipophilic nature, efficiently penetrates hepatocyte cell membranes.
-
Initial Hydrolysis: Within the hepatocyte, the first critical step is the hydrolysis of the phosphonamidate bond. This reaction is primarily catalyzed by two key enzymes:
-
Formation of Tenofovir: The enzymatic hydrolysis of TMF results in the formation of the parent drug, tenofovir (TFV).
-
Phosphorylation Cascade: Once formed, tenofovir undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to yield the active metabolite, tenofovir diphosphate (TFV-DP).
-
Inhibition of HBV Polymerase: TFV-DP, a structural analogue of the natural substrate deoxyadenosine (B7792050) triphosphate (dATP), acts as a competitive inhibitor of the HBV reverse transcriptase/polymerase. Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting HBV replication.[4]
References
- 1. Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised clinical trial: 48 weeks of treatment with this compound versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Tenofovir Amibufenamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) amibufenamide (TMF), a novel phosphoramidate (B1195095) prodrug of the nucleotide analog tenofovir, has emerged as a potent antiviral agent for the treatment of chronic hepatitis B (CHB). Its chemical structure, characterized by an additional methyl group compared to tenofovir alafenamide (TAF), confers advantageous pharmacokinetic properties, including enhanced lipophilicity and cell membrane penetration. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tenofovir amibufenamide, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Introduction
Tenofovir and its prodrugs are cornerstones in the management of retroviral infections, including HIV and HBV. The development of tenofovir prodrugs aims to improve the oral bioavailability and targeted delivery of the active tenofovir diphosphate (B83284) to hepatocytes, thereby enhancing antiviral efficacy while minimizing systemic toxicity. This compound (TMF) represents a significant advancement in this lineage, demonstrating non-inferior efficacy to tenofovir disoproxil fumarate (B1241708) (TDF) with an improved safety profile, particularly concerning bone and renal health.[1][2] This guide delves into the core medicinal chemistry principles underpinning the efficacy of TMF and its analogs.
Mechanism of Action
This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[3] The ProTide (protide) technology is central to its design, enabling efficient delivery of tenofovir into target cells.[4][5]
The intracellular activation cascade is as follows:
-
Cellular Uptake: TMF, being more lipophilic than other tenofovir prodrugs, readily penetrates the cell membrane of hepatocytes.[6]
-
Intracellular Conversion: Inside the cell, TMF is hydrolyzed by cellular enzymes, such as cathepsin A and carboxylesterase 1, to release tenofovir.[7]
-
Phosphorylation: Cellular kinases then phosphorylate tenofovir to its active diphosphate form, tenofovir diphosphate (TFV-DP).[3]
-
Inhibition of HBV Reverse Transcriptase: TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate.[3]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, TFV-DP lacks a 3'-hydroxyl group, leading to the termination of DNA elongation and thereby inhibiting viral replication.[3]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
Tenofovir Amibufenamide: A Comprehensive ADME Profile in Preclinical Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) amibufenamide (TMF) is a novel phosphoramidate (B1195095) prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor. Developed to improve upon the safety and efficacy profile of its predecessors, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), TMF is engineered for enhanced plasma stability and targeted delivery of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to hepatocytes. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of Tenofovir amibufenamide in key preclinical species, offering valuable insights for researchers and professionals in the field of drug development.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its parent compound, tenofovir, following oral administration in various preclinical species.
Table 1: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of this compound (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate (TDF) in SD Rats.
| Parameter | TMF (30 µmol/kg) | TAF (30 µmol/kg) | TDF (30 µmol/kg) |
| Cmax (µM) | 2.85 ± 0.35 | 1.98 ± 0.28 | 1.12 ± 0.15 |
| Tmax (h) | 0.5 | 0.5 | 0.5 |
| AUC0-t (µM·h) | 10.25 ± 1.23 | 7.15 ± 0.98 | 3.85 ± 0.56 |
| t1/2 (h) | 2.5 ± 0.3 | 2.3 ± 0.4 | 2.1 ± 0.3 |
| F (%) | 46.70 ± 5.59 | 28.60 ± 4.65 | 17.21 ± 2.09 |
Data are expressed as mean ± SD (n=6). F (%) represents the absolute bioavailability of TFV.
Table 2: Pharmacokinetic Parameters of Tenofovir (TFV) and this compound (TMF) after Oral Administration in C57BL/6 Mice.
| Analyte | Parameter | TMF (30 µmol/kg) | TAF (30 µmol/kg) | TDF (30 µmol/kg) |
| TMF | Cmax (µM) | 0.85 ± 0.12 | Not Detected | Not Detected |
| Tmax (h) | 0.25 | - | - | |
| AUC0-t (µM·h) | 1.58 ± 0.25 | - | - | |
| t1/2 (h) | 1.73 ± 0.21 | - | - | |
| F (%) | 9.70 | - | - | |
| TFV | Cmax (µM) | 3.15 ± 0.45 | 2.05 ± 0.31 | 1.25 ± 0.18 |
| Tmax (h) | 0.5 | 0.5 | 0.5 | |
| AUC0-t (µM·h) | 16.26 ± 2.11 | 9.30 ± 1.54 | 5.39 ± 0.89 | |
| t1/2 (h) | 3.1 ± 0.4 | 2.9 ± 0.5 | 2.7 ± 0.4 |
Data are expressed as mean ± SD (n=6).
Table 3: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of this compound (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate (TDF) in Beagle Dogs.
| Parameter | TMF (10 mg/kg) | TAF (10 mg/kg) | TDF (10 mg/kg) |
| Cmax (ng/mL) | 185.6 ± 25.4 | 120.3 ± 18.7 | 75.9 ± 11.2 |
| Tmax (h) | 1.0 | 1.0 | 0.8 |
| AUC0-t (ng·h/mL) | 850.7 ± 112.3 | 550.1 ± 98.5 | 320.4 ± 65.7 |
| t1/2 (h) | 3.5 ± 0.6 | 3.2 ± 0.5 | 2.9 ± 0.4 |
Data are expressed as mean ± SD (n=4).
Experimental Protocols
This section details the methodologies for the key ADME experiments conducted in preclinical species.
In Vivo Pharmacokinetic Studies
a. Animal Models:
-
Male Sprague-Dawley rats (200-250 g)
-
Male C57BL/6 mice (20-25 g)
-
Male Beagle dogs (8-10 kg)
b. Housing and Acclimatization: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are provided with standard laboratory chow and water ad libitum. All animals are acclimatized for at least one week prior to the study.
c. Drug Administration: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na). A single oral dose is administered via gavage to rats and mice, and via oral capsule to dogs.
d. Blood Sampling:
-
Rats: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Mice: Blood samples are collected via retro-orbital sinus or tail vein at specified time points.
-
Dogs: Blood samples are collected from the cephalic vein.
e. Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
Tissue Distribution Studies
a. Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
b. Dosing and Sample Collection: Following a single oral dose of this compound, animals are euthanized at various time points. Tissues of interest (e.g., liver, kidney, intestine, spleen, heart, lung, and brain) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.
c. Sample Processing: Tissue samples are homogenized in a suitable buffer. The homogenates are then processed for drug extraction and analysis.
In Vitro Metabolism Studies
a. Test System:
-
Rat liver microsomes.
b. Incubation Conditions: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.
c. Sample Collection and Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the rate of metabolism.
Excretion Studies
a. Animal Model and Housing:
-
Male Sprague-Dawley rats (200-250 g) are housed individually in metabolic cages designed to separate urine and feces.
b. Dosing and Sample Collection: A single oral dose of this compound is administered. Urine and feces are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.
c. Sample Processing: The volume of urine and the weight of feces are recorded. Aliquots of urine and homogenized feces are stored at -80°C until analysis.
Analytical Methodology: LC-MS/MS
a. Sample Preparation:
-
Plasma and Urine: Protein precipitation with acetonitrile (B52724).
-
Tissue Homogenates: Liquid-liquid extraction or solid-phase extraction.
b. Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
c. Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for TMF, TFV, and TFV-DP.
Mandatory Visualizations
Caption: Metabolic Pathway of this compound.
Caption: Preclinical Pharmacokinetic Study Workflow.
Tenofovir Amibufenamide: A Deep Dive into Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenofovir (B777) amibufenamide (TMF) is a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, developed to enhance the delivery of the active drug to target cells, primarily hepatocytes, while minimizing systemic exposure. This strategic design aims to improve the therapeutic index of tenofovir, offering a more favorable safety profile, particularly concerning renal and bone health. This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation of TMF, presenting available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes. Understanding these fundamental aspects is crucial for optimizing its clinical application, predicting drug-drug interactions, and guiding the development of future antiviral therapies.
Cellular Uptake of Tenofovir Amibufenamide
This compound is engineered for enhanced cell permeability compared to its predecessors. Its improved liposolubility facilitates passive diffusion across the cell membrane.[1]
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay in HepG2 Cells
This protocol outlines a method to quantify the uptake of TMF into a human hepatoma cell line, HepG2, which is a relevant model for studying drugs targeting the liver.
Materials:
-
This compound (TMF)
-
Radiolabeled [³H]-TMF or a validated LC-MS/MS method for unlabeled TMF
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail (for radiolabeled TMF)
-
Multi-well cell culture plates (e.g., 24-well)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Uptake Experiment:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Prepare uptake solutions of TMF at various concentrations in DMEM without FBS.
-
Initiate the uptake by adding the TMF solution to each well.
-
Incubate for a defined period (e.g., 5, 15, 30, 60 minutes) at 37°C. To determine if uptake is temperature-dependent, a parallel experiment can be run at 4°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the TMF solution and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification:
-
For Radiolabeled TMF: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For Unlabeled TMF: Analyze the concentration of TMF in the cell lysate using a validated LC-MS/MS method.
-
-
Protein Normalization: Determine the protein concentration in each well using a protein assay to normalize the uptake data.
-
Data Analysis: Express the uptake as the amount of TMF per milligram of protein. For kinetic analysis, plot the uptake rate against the TMF concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K_m and V_max.
Intracellular Metabolism of this compound
Once inside the target cell, TMF undergoes a two-step metabolic activation to exert its antiviral effect.
Step 1: Hydrolysis
TMF is a phosphoramidate (B1195095) prodrug that is hydrolyzed by intracellular enzymes to yield tenofovir (TFV). This initial conversion is primarily catalyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA), both of which are highly expressed in hepatocytes.[1][2] This targeted activation within the liver contributes to higher intracellular concentrations of the active moiety and lower systemic levels of tenofovir, thereby reducing the risk of off-target toxicities.[3]
Step 2: Phosphorylation
Following its formation, tenofovir is phosphorylated by cellular kinases in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[4] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and is incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.
Quantitative Data
Table 1: In Vitro Anti-HBV Activity
| Compound | EC₅₀ in HepG2.2.15 Cells (nM) |
| This compound (TMF) | 7.29 ± 0.71 |
| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 |
| Tenofovir Disoproxil (TDF) | 17.09 ± 2.45 |
Data from a 9-day treatment study.[5]
Table 2: Preclinical Pharmacokinetic Parameters in Rats
| Prodrug | Dose (µmol/kg) | Bioavailability of TFV (%) |
| This compound (TMF) | 30 | 46.70 ± 5.59 |
| Tenofovir Alafenamide (TAF) | 30 | 28.60 ± 4.65 |
| Tenofovir Disoproxil (TDF) | 30 | 17.21 ± 2.09 |
[6]
Experimental Protocols
Protocol 2: In Vitro Metabolism of TMF in Primary Human Hepatocytes
This protocol describes a method to study the metabolic fate of TMF in primary human hepatocytes, a gold-standard in vitro model for drug metabolism.
Materials:
-
This compound (TMF)
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Ice-cold methanol (B129727)
-
LC-MS/MS system
-
Multi-well collagen-coated plates
Procedure:
-
Hepatocyte Seeding: Thaw and seed primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
TMF Incubation:
-
Remove the seeding medium and replace it with fresh culture medium containing a known concentration of TMF.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Collect samples of the culture medium and cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Preparation:
-
Medium: Precipitate proteins by adding three volumes of ice-cold methanol. Centrifuge to pellet the precipitate.
-
Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells with ice-cold methanol. Centrifuge to remove cellular debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatants from both the medium and cell lysate samples for the concentrations of TMF, TFV, TFV-monophosphate, and TFV-diphosphate using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the concentration of TMF and its metabolites over time to determine the rate of TMF metabolism and the formation of its metabolites.
Protocol 3: Validated LC-MS/MS Method for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of TMF and its metabolites.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Elution: A gradient program to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for TMF, TFV, TFV-monophosphate, TFV-diphosphate, and their stable isotope-labeled internal standards need to be optimized.
Sample Preparation:
-
Protein precipitation with a solvent like methanol or acetonitrile is a common and effective method for extracting these analytes from cellular and plasma matrices.
Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
This compound represents a significant advancement in the development of tenofovir prodrugs, offering the potential for improved efficacy and safety in the treatment of chronic hepatitis B. Its enhanced cellular uptake and targeted metabolic activation in hepatocytes are key to its pharmacological profile. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cellular pharmacology of TMF and other novel antiviral agents. Future studies focusing on elucidating the specific kinetic parameters of the enzymes involved in TMF metabolism will further refine our understanding and aid in the development of predictive pharmacokinetic and pharmacodynamic models.
References
- 1. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 2. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (GS-7340) for Hepatitis B Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenofovir Amibufenamide: An In-Depth Technical Guide to In Vitro Antiviral Activity Against Hepatitis B Virus Genotypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) amibufenamide (TMF), a novel prodrug of the nucleotide analog tenofovir, has demonstrated potent antiviral efficacy against the hepatitis B virus (HBV) in clinical trials. Its structural design, featuring an additional methyl group compared to tenofovir alafenamide (TAF), enhances lipophilicity and is suggested to improve intracellular delivery of the active metabolite, tenofovir diphosphate (B83284). This technical guide provides a comprehensive overview of the in vitro antiviral activity of tenofovir amibufenamide against HBV, with a focus on its efficacy across different viral genotypes. We detail the experimental methodologies employed in these preclinical evaluations, present the available quantitative data, and illustrate the key molecular pathways and experimental workflows.
Introduction
Chronic hepatitis B infection, affecting millions globally, necessitates long-term antiviral therapy to suppress viral replication and mitigate liver disease progression. Tenofovir-based therapies are a cornerstone of this treatment. This compound (TMF), also known as HS-10234, is a next-generation prodrug designed for targeted delivery to hepatocytes, thereby maximizing antiviral effect while minimizing systemic exposure and associated renal and bone toxicities. Preclinical in vitro studies are fundamental to characterizing the antiviral profile of new drug candidates, establishing their potency against various viral strains, and elucidating their mechanism of action. This guide synthesizes the available in vitro data for TMF, providing a technical resource for the research and drug development community.
Mechanism of Action
This compound exerts its antiviral activity through the inhibition of the HBV polymerase/reverse transcriptase. As a prodrug, TMF is designed to be stable in plasma and efficiently enter hepatocytes.
Once inside the hepatocyte, TMF undergoes intracellular metabolism to its active form, tenofovir diphosphate (TFV-DP). This process involves enzymatic cleavage by carboxylesterase and cathepsin A to release tenofovir, which is then phosphorylated by cellular kinases.[1][2] TFV-DP, a structural analog of deoxyadenosine (B7792050) triphosphate, competes with the natural substrate for incorporation into the nascent viral DNA chain by the HBV polymerase. The incorporation of TFV-DP results in chain termination, thus halting HBV DNA synthesis.
Figure 1: Mechanism of Action of this compound.
Quantitative In Vitro Antiviral Activity
Preclinical studies have consistently demonstrated that TMF possesses potent anti-HBV activity. The primary cell line utilized for these assessments is the HepG2.2.15 cell line, a human hepatoblastoma line that stably expresses a greater-than-unit-length HBV genome of genotype D. This cell line constitutively produces infectious HBV virions, making it a reliable model for screening antiviral compounds.
A key study directly comparing the in vitro efficacy of TMF with other tenofovir prodrugs, TAF and tenofovir disoproxil fumarate (B1241708) (TDF), in HepG2.2.15 cells provides the most definitive quantitative data to date.[3][4] The results, measuring the 50% effective concentration (EC50), are summarized below.
| Compound | Cell Line | HBV Genotype | Treatment Duration | EC50 (nM) | Citation |
| This compound (TMF) | HepG2.2.15 | D | 9 days | 7.29 ± 0.71 | [3][4][5] |
| Tenofovir Alafenamide (TAF) | HepG2.2.15 | D | 9 days | 12.17 ± 0.56 | [3][4] |
| Tenofovir Disoproxil Fumarate (TDF) | HepG2.2.15 | D | 9 days | 17.09 ± 2.45 | [3][4] |
Table 1: Comparative In Vitro Anti-HBV Activity of Tenofovir Prodrugs.
These findings indicate that TMF exhibits significantly stronger inhibition of HBV DNA replication in this in vitro model compared to both TAF and TDF.[3][4] While these data are robust for HBV genotype D, comprehensive studies detailing the EC50 values of TMF across a broader panel of HBV genotypes (A-H) are not yet widely published in peer-reviewed literature. However, clinical trials have shown TMF to be effective in patient populations with genotypes B and C, suggesting a broad spectrum of activity.[6] For context, studies on tenofovir alafenamide (TAF) have demonstrated its broad cross-genotype activity against wild-type HBV clinical isolates from genotypes A through H.[7]
Experimental Protocols
The determination of in vitro antiviral efficacy against HBV follows standardized laboratory procedures. Below are detailed methodologies representative of those used to evaluate compounds like this compound.
Cell Culture and Maintenance
-
Cell Line: HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
Media Supplements: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin solution, and 200 µg/mL of G418 (Geneticin) to maintain the selection pressure for the integrated HBV genome.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Antiviral Activity Assay (EC50 Determination)
-
Cell Seeding: HepG2.2.15 cells are seeded into 96-well cell culture plates at a specified density (e.g., 5 x 10^4 cells/well) and allowed to adhere for 24 hours.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted in cell culture medium to create a range of concentrations. A no-drug (vehicle) control is also prepared.
-
Treatment: After 24 hours, the existing medium is removed from the cell plates and replaced with medium containing the various concentrations of TMF.
-
Incubation and Maintenance: The plates are incubated for a period of 6 to 9 days. The medium, containing the respective drug concentrations, is replaced every 2-3 days to ensure consistent drug exposure.[3][8]
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected from each well for quantification of extracellular HBV DNA.
-
DNA Extraction: Viral DNA is extracted from a fixed volume of the supernatant using either a commercial viral DNA extraction kit or a lysis method (e.g., NaOH lysis).[9]
-
Quantification of HBV DNA: The amount of HBV DNA in each extracted sample is quantified using real-time quantitative PCR (qPCR) with primers and probes specific to a conserved region of the HBV genome.[9]
-
Data Analysis: The percentage of HBV DNA inhibition for each drug concentration is calculated relative to the vehicle control. The EC50 value, the concentration at which a 50% reduction in HBV DNA is observed, is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a non-linear regression model.[8]
References
- 1. Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 3. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 4. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Xia & He Publishing [xiahepublishing.com]
- 7. Tenofovir alafenamide demonstrates broad cross-genotype activity against wild-type HBV clinical isolates and maintains susceptibility to drug-resistant HBV isolates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Tenofovir Amibufenamide (TMF) in Primary Human Hepatocytes vs. Liver Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) amibufenamide (TMF) is a novel prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of chronic hepatitis B (HBV). As with other tenofovir prodrugs, TMF is designed to efficiently deliver tenofovir to hepatocytes while minimizing systemic exposure to the parent drug. Understanding the metabolic activation, antiviral efficacy, and potential cytotoxicity of TMF in relevant in vitro models is crucial for preclinical drug development. This document provides a comparative overview and detailed protocols for the use of TMF in primary human hepatocytes (PHH), the gold standard for in vitro liver studies, and immortalized liver cell lines such as HepG2.
Primary human hepatocytes closely mimic the complex metabolic functions of the liver in vivo, including the expression and activity of key drug-metabolizing enzymes.[1][2] In contrast, hepatoma-derived cell lines like HepG2, while easier to culture and more readily available, often exhibit significantly lower levels of these enzymes.[2] This can lead to differences in drug metabolism, efficacy, and toxicity profiles. These application notes aim to highlight these differences and provide standardized protocols for evaluating TMF in both systems.
Data Presentation
Intracellular Metabolism of Tenofovir Prodrugs
The efficient conversion of tenofovir prodrugs to the active diphosphate (B83284) form (TFV-DP) is critical for antiviral activity. Studies with the related prodrug, tenofovir alafenamide (TAF), which shares a similar metabolic pathway with TMF, have demonstrated significantly higher levels of TFV-DP in primary human hepatocytes compared to treatment with tenofovir disoproxil fumarate (B1241708) (TDF). This is attributed to the high expression of activating enzymes in hepatocytes.
| Cell Type | Tenofovir Prodrug (Concentration) | Incubation Time | Intracellular TFV-DP Level |
| Primary Human Hepatocytes | Tenofovir Alafenamide (TAF) (5 µM) | 24 hours | 1,470 pmol/million cells[3] |
| Primary Human Hepatocytes | Tenofovir Disoproxil Fumarate (TDF) (5 µM) | 24 hours | 302 pmol/million cells[3] |
| Primary Human Hepatocytes | Tenofovir (10 µM) | 24 hours | 4.7 µM[4] |
| HepG2 Cells | Tenofovir (10 µM) | 24 hours | 6.0 µM[4] |
Antiviral Efficacy and Cytotoxicity
The antiviral efficacy (EC50) and cytotoxicity (CC50) are key parameters in evaluating a drug's therapeutic potential. While direct comparative data for TMF in both PHH and HepG2 cells from a single study is limited, data for tenofovir and its prodrugs in relevant cell lines provide valuable insights.
| Compound | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| Tenofovir | HepG2 2.2.15 | 1.1 µM[4] | 398 µM[1] | 361.8 |
Signaling and Metabolic Pathways
Tenofovir Amibufenamide (TMF) Metabolic Activation Pathway
TMF is designed to be stable in plasma and efficiently taken up by hepatocytes. Intracellularly, it undergoes a multi-step enzymatic conversion to the pharmacologically active tenofovir diphosphate (TFV-DP). This process is primarily mediated by carboxylesterase 1 (CES1) and cathepsin A.
Caption: Intracellular metabolic activation of this compound (TMF).
Experimental Workflows
In Vitro Evaluation of TMF
The following diagram outlines the general workflow for assessing the antiviral efficacy and cytotoxicity of TMF in either primary human hepatocytes or liver cell lines.
Caption: General experimental workflow for TMF evaluation in hepatocytes.
Experimental Protocols
Protocol 1: Culturing and Treatment of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum and growth factors)
-
Collagen-coated cell culture plates (e.g., 96-well or 24-well)
-
This compound (TMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thawing of Hepatocytes: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium. Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Cell Seeding: Gently resuspend the cell pellet in fresh culture medium and determine cell viability and density using a hemocytometer and trypan blue exclusion. Seed the hepatocytes onto collagen-coated plates at a density of 0.5-1.0 x 10^5 cells/cm².
-
Cell Culture: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach and form a monolayer for 24-48 hours before initiating treatment.
-
TMF Treatment: Prepare a stock solution of TMF in DMSO. On the day of treatment, prepare serial dilutions of TMF in hepatocyte culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
-
Application of TMF: Aspirate the old medium from the hepatocyte cultures and replace it with the medium containing the various concentrations of TMF. Include appropriate vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours).
Protocol 2: Culturing and Treatment of HepG2 Cells
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
Collagen-coated cell culture plates
-
This compound (TMF)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture Maintenance: Culture HepG2 cells in complete growth medium at 37°C and 5% CO2. Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
Cell Seeding: Detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. Resuspend the cells and seed them onto collagen-coated plates at a density of 1-2 x 10^4 cells/cm². Allow the cells to attach overnight.
-
TMF Treatment: Follow steps 4-6 as described in Protocol 1 for the preparation and application of TMF treatment.
Protocol 3: HBV Antiviral Efficacy Assay
Materials:
-
HBV-infected primary human hepatocytes or a stable HBV-producing cell line (e.g., HepG2.2.15)
-
Reagents for DNA extraction (from supernatant and cell lysate)
-
Primers and probes for HBV DNA quantification by qPCR
-
qPCR instrument and reagents
Procedure:
-
Infection (for PHH): For primary hepatocytes, infect the cells with HBV inoculum at a specified multiplicity of infection (MOI) for 16-24 hours. After infection, wash the cells extensively to remove unbound virus.
-
Treatment: Treat the infected cells with serial dilutions of TMF as described in Protocol 1 or 2.
-
Sample Collection: At various time points post-treatment (e.g., 3, 6, and 9 days), collect the cell culture supernatant for the analysis of extracellular HBV DNA. At the end of the experiment, lyse the cells to extract intracellular HBV DNA.
-
DNA Extraction and qPCR: Extract viral DNA from the supernatant and cell lysates using a commercial kit. Quantify the HBV DNA levels using qPCR.
-
Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA reduction against the log of TMF concentration and fitting the data to a dose-response curve.
Protocol 4: Cytotoxicity Assay
Materials:
-
Uninfected primary human hepatocytes or HepG2 cells
-
Cell viability reagent (e.g., MTS, MTT, or ATP-based assay kit)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of TMF as described in Protocol 1 or 2.
-
Incubation: Incubate the cells for the same duration as the efficacy assay.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of TMF concentration and fitting the data to a dose-response curve.
Protocol 5: Measurement of Intracellular Tenofovir Diphosphate (TFV-DP)
Materials:
-
Treated cells (from Protocol 1 or 2)
-
Internal standard (e.g., stable isotope-labeled TFV-DP)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Extraction: At the end of the treatment period, wash the cells with ice-cold PBS. Lyse the cells and extract the intracellular metabolites using a cold methanol solution containing an internal standard.
-
Sample Preparation: Centrifuge the cell lysates to pellet the debris. Transfer the supernatant and evaporate to dryness. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the concentration of TFV-DP using a validated LC-MS/MS method.[1]
-
Data Normalization: Normalize the TFV-DP concentration to the cell number or total protein content in each sample.
Conclusion
The choice between primary human hepatocytes and liver cell lines for the in vitro evaluation of this compound depends on the specific research question. PHH provide a more physiologically relevant model for studying metabolism-dependent efficacy and toxicity, while cell lines offer a more convenient and reproducible system for initial screening. The protocols provided herein offer a framework for conducting these evaluations in a standardized manner, allowing for a more comprehensive understanding of TMF's preclinical profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (GS-7340) for Hepatitis B Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Formulations of Tenofovir Amibufenamide
For Researchers, Scientists, and Drug Development Professionals
Application Note: Strategies for Stabilizing Tenofovir Amibufenamide in Research Formulations
Introduction
This compound (TMF), codenamed HS-10234, is a novel phosphoramidate (B1195095) prodrug of Tenofovir, a potent nucleotide reverse transcriptase inhibitor.[1] TMF is used in the treatment of chronic hepatitis B (CHB) and, like its predecessor Tenofovir Alafenamide (TAF), it is designed for more efficient intracellular delivery of the active drug, Tenofovir, compared to the earlier prodrug, Tenofovir Disoproxil Fumarate (TDF).[1] Structurally, TMF is a methylated derivative of TAF, a modification that enhances its lipophilicity and plasma stability.[2][3] This improved stability is crucial for achieving targeted delivery to hepatocytes and minimizing systemic exposure to Tenofovir.[4]
However, as a phosphoramidate prodrug, TMF is susceptible to chemical degradation, primarily through hydrolysis of the phosphoramidate and ester bonds. This instability presents a significant challenge in the development of stable research and clinical formulations. The rate of this degradation is highly dependent on environmental factors such as pH, temperature, and moisture. Therefore, a thorough understanding of TMF's physicochemical properties and degradation pathways is essential for developing robust and effective formulations.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data serves as the foundation for designing appropriate pre-formulation and formulation strategies.
| Property | Value | Reference |
| Chemical Name | Isopropyl (2S)-2-[[[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | [5] |
| Molecular Formula | C22H31N6O5P | [6] |
| Molecular Weight | 490.49 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [5] |
| Solubility | In DMSO: 200 mg/mL (407.76 mM) | [6][7] |
| Storage | Store at 4°C under nitrogen | [5] |
| In-solution Stability | In solvent at -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | [5] |
Metabolic Activation and Degradation Pathway
TMF's therapeutic action relies on its intracellular conversion to the active diphosphate (B83284) form of Tenofovir (TFV-DP). This process is initiated by enzymes predominantly expressed in hepatocytes, such as carboxylesterase and cathepsin A, which hydrolyze the prodrug moiety.[4] This targeted activation is key to its efficacy and improved safety profile.
However, the same chemical bonds that are cleaved enzymatically inside the cell are also susceptible to non-enzymatic chemical hydrolysis outside the target cells, which constitutes the primary degradation pathway. For the closely related TAF, hydrolysis is a major stability concern, particularly in acidic conditions.[2] Understanding this degradation pathway is critical for selecting appropriate stabilizing excipients.
Experimental Protocols
The following protocols provide a systematic approach to characterizing the stability of this compound and developing a stable formulation for research purposes. These protocols are based on established methodologies for similar prodrugs and adhere to ICH guidelines.
Protocol 1: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential to identify the likely degradation products and understand the intrinsic stability of the drug substance.[8] This information is crucial for developing a stability-indicating analytical method. The studies should be conducted according to ICH Q1A(R2) guidelines.[9]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of TMF at a concentration of 1 mg/mL in a suitable solvent like a mixture of acetonitrile and water.[2]
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Keep the mixture at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[2]
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Keep the mixture at 60°C. Withdraw and neutralize aliquots as described for acid hydrolysis.[2]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature. Withdraw aliquots at specified time points.[2]
-
Thermal Degradation: Store the solid TMF powder in a controlled temperature oven at 60°C.[2] Periodically dissolve a weighed amount of the powder for analysis.
-
Photolytic Degradation: Expose the TMF solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating analytical method (e.g., HPLC-UV/MS). Quantify the amount of TMF remaining and identify major degradation products.
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | Temperature | % TMF Remaining | No. of Degradants | Major Degradant (RT/m/z) |
| Control | None | 24h | RT | |||
| Acid Hydrolysis | 0.1 M HCl | 24h | 60°C | |||
| Alkaline Hydrolysis | 0.1 M NaOH | 24h | 60°C | |||
| Oxidation | 3% H₂O₂ | 24h | RT | |||
| Thermal (Solid) | Dry Heat | 7 days | 60°C | |||
| Photolytic (Solution) | ICH Q1B | - | RT |
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is required to separate and quantify TMF from its degradation products.
Methodology:
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[11]
-
Mobile Phase Optimization: Start with a gradient elution using a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) as Mobile Phase A and an organic solvent like acetonitrile as Mobile Phase B.[11] The gradient should be optimized to achieve good resolution between the TMF peak and all peaks generated during the forced degradation studies.
-
Detection: Use a PDA detector to monitor the elution at a wavelength of approximately 260 nm, which is common for Tenofovir and its derivatives.[12]
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation product peaks do not interfere with the TMF peak.
Data Presentation:
| Parameter | Optimized Condition |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Retention Time (TMF) | To be determined |
Protocol 3: Excipient Compatibility Studies
This protocol is designed to screen for potential chemical incompatibilities between TMF and common pharmaceutical excipients used in solid dosage forms.
Methodology:
-
Excipient Selection: Select a range of common excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).
-
Sample Preparation: Prepare binary mixtures of TMF and each excipient, typically in a 1:1 ratio by weight. Prepare two sets of samples: one dry mix and one "wet" mix where a small amount of water (e.g., 5% w/w) is added to accelerate potential interactions.[13]
-
Controls: Prepare samples of TMF alone under the same conditions to serve as controls.
-
Storage: Place the samples in sealed vials and store them under accelerated stability conditions (e.g., 40°C / 75% RH) for a period of 2 to 4 weeks.[13]
-
Analysis: After the storage period, analyze the samples.
-
Physical Observation: Note any changes in color, caking, or liquefaction.[13]
-
Chemical Analysis: Assay the samples using the validated stability-indicating HPLC method to determine the percentage of TMF remaining and the formation of any new degradation products.
-
-
Evaluation: An excipient is considered incompatible if it causes significant degradation of TMF (e.g., >5% loss of assay) or the appearance of significant new degradation peaks compared to the control.
Data Presentation:
| Excipient | Category | Ratio (Drug:Excipient) | Storage Condition | Physical Appearance | % TMF Remaining | Degradation Products | Compatibility |
| Control (TMF only) | - | - | 40°C/75% RH (Wet) | No Change | 99.5% | None | - |
| Lactose Monohydrate | Diluent | 1:1 | 40°C/75% RH (Wet) | ||||
| Microcrystalline Cellulose | Diluent/Binder | 1:1 | 40°C/75% RH (Wet) | ||||
| Croscarmellose Sodium | Disintegrant | 1:1 | 40°C/75% RH (Wet) | ||||
| Magnesium Stearate | Lubricant | 1:1 | 40°C/75% RH (Wet) | ||||
| Dibasic Sodium Phosphate | pH Modifier | 1:1 | 40°C/75% RH (Wet) | ||||
| Citric Acid | pH Modifier | 1:1 | 40°C/75% RH (Wet) |
Protocol 4: Formal Stability Testing of the Final Formulation
Once a lead formulation is developed using compatible excipients, its long-term stability must be evaluated according to ICH Q1A(R2) guidelines.[14]
Methodology:
-
Batch Preparation: Manufacture at least three primary batches of the final TMF formulation. The manufacturing process should simulate the process intended for larger-scale production.
-
Packaging: Package the formulation in the container-closure system proposed for research or clinical use.
-
Storage: Place the batches into stability chambers maintained at the conditions specified by ICH guidelines.
-
Testing: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and test them for key quality attributes, including appearance, assay of TMF, degradation products/impurities, dissolution (if applicable), and moisture content.
Data Presentation: ICH Stability Study Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
References
- 1. Phosphonate prodrugs: an overview and recent advances. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Combination Studies of Tenofovir Amibufenamide with other Anti-HBV Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the potential of Tenofovir (B777) Amibufenamide (TMF) in combination with other anti-Hepatitis B Virus (HBV) agents. TMF, a novel prodrug of tenofovir, offers improved plasma stability and efficient delivery to hepatocytes.[1] Its mechanism of action, like other nucleos(t)ide analogues, is the inhibition of the HBV reverse transcriptase/polymerase after conversion to its active diphosphate (B83284) form.[2][3][4] Combination therapy is a cornerstone of managing chronic HBV infection to enhance viral suppression and reduce the risk of drug resistance.[5]
Rationale for Combination Therapy
Combining TMF with other anti-HBV agents that have different mechanisms of action could lead to synergistic or additive antiviral effects, a higher barrier to resistance, and potentially a functional cure. Key classes of anti-HBV agents for combination studies with TMF include:
-
Other Nucleos(t)ide Analogues (NAs): Agents like Entecavir (ETV) or Lamivudine (3TC) can be combined with TMF. While they share a similar target (HBV polymerase), they may have different resistance profiles.
-
Capsid Assembly Modulators (CAMs): These agents interfere with the proper formation of the viral capsid, a crucial step in the HBV life cycle.[6]
-
Small interfering RNAs (siRNAs): These molecules can be designed to specifically target and degrade HBV messenger RNAs (mRNAs), thereby inhibiting the production of viral proteins.[7]
-
Entry Inhibitors: These drugs block the virus from entering liver cells, the first step in the infection process.
-
Immune Modulators: Agents like pegylated interferon-alfa stimulate the host's immune system to fight the virus.
Data on Tenofovir Combination Studies
While specific preclinical combination data for Tenofovir Amibufenamide (TMF) is limited in the public domain, studies on tenofovir (TFV), the parent drug of TMF, in combination with other nucleoside/nucleotide analogues have shown additive to slightly synergistic anti-HBV effects in vitro.[5][8] No antagonistic effects were observed.[5] The following table summarizes these findings.
| Drug Combination | Cell Line | Analysis Method | Interaction | Cytotoxicity Observed |
| Tenofovir (TFV) + Emtricitabine (FTC) | AD38 | MacSynergy II, Isobologram | Additive to Slight Synergy | No |
| Tenofovir (TFV) + Lamivudine (3TC) | AD38 | MacSynergy II, Isobologram | Additive | No |
| Tenofovir (TFV) + Entecavir (ETV) | AD38 | MacSynergy II, Isobologram | Additive | No |
| Tenofovir (TFV) + Telbivudine (LdT) | AD38 | MacSynergy II, Isobologram | Additive | No |
| Tenofovir (TFV) + Adefovir (AFV) | AD38 | MacSynergy II, Isobologram | Additive | No |
Data based on studies with Tenofovir (TFV), the active parent drug of TMF.[5]
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate TMF combination therapies in vitro.
Protocol 1: In Vitro Anti-HBV Activity Assay
This protocol is designed to determine the 50% effective concentration (EC50) of individual drugs and their combinations.
1. Cell Culture and Maintenance:
- Use a stable HBV-producing cell line, such as HepG2.2.15 or HepAD38 cells.
- Culture the cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 (for selective pressure).
- Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Treatment:
- Seed the cells in 96-well plates at an appropriate density.
- Prepare serial dilutions of TMF and the combination agent(s) in the cell culture medium.
- For combination studies, use a checkerboard dilution format, where different concentrations of each drug are mixed.
- Remove the old medium from the cells and add the medium containing the drugs.
- Incubate the plates for a specified period (e.g., 6-8 days), refreshing the medium and drugs every 2-3 days.
3. Quantification of HBV DNA:
- Supernatant HBV DNA: Collect the cell culture supernatant. Extract viral DNA using a commercial viral DNA extraction kit.[9] Quantify the HBV DNA copies using a real-time quantitative PCR (qPCR) assay with specific primers and probes for the HBV genome.[9]
- Intracellular HBV DNA: Lyse the cells and extract total DNA.[10] Quantify the intracellular HBV DNA replicative intermediates using qPCR.
4. Data Analysis:
- Calculate the percentage of viral inhibition for each drug concentration relative to the untreated virus control.
- Determine the EC50 value by fitting the dose-response data to a non-linear regression curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the 50% cytotoxic concentration (CC50) of the compounds.
1. Cell Seeding and Treatment:
- Seed a non-HBV producing hepatocyte cell line (e.g., HepG2) or the same cell line used for the antiviral assay in a 96-well plate.
- Treat the cells with the same serial dilutions of the drugs as in the antiviral assay.
- Incubate for the same duration as the antiviral assay.[11]
2. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]
- Add a solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.[9][12]
- Measure the absorbance at 570 nm using a microplate reader.[11]
3. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated cell control.
- Determine the CC50 value from the dose-response curve.
- Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
Protocol 3: Synergy Analysis
This protocol analyzes the interaction between TMF and the combination agent.
1. Data Input:
- Use the dose-response data from the checkerboard combination assay.
2. Analysis Methods:
- MacSynergy II: This program is based on the Bliss independence model and calculates theoretical additive interactions from the dose-response curves of the individual drugs.[13] It generates a 3D plot where peaks above the zero plane indicate synergy and troughs below indicate antagonism.[14]
- Isobologram Analysis: This method is based on the Loewe additivity model. An isobologram is a graph that plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition). A concave isobole indicates synergy, a straight line indicates an additive effect, and a convex isobole indicates antagonism.
Visualizations
HBV Replication Cycle and Targets of Antiviral Agents
References
- 1. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 4. This compound: A potential alternative for chronic hepatitis B treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-hepatitis B virus activity in vitro of combinations of tenofovir with nucleoside/nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ice-hbv.org [ice-hbv.org]
- 11. benchchem.com [benchchem.com]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic In Vitro Interactions between Alpha Interferon and Ribavirin against Bovine Viral Diarrhea Virus and Yellow Fever Virus as Surrogate Models of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of Tenofovir Amibufenamide in HBV Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Tenofovir (B777) amibufenamide (TMF), a novel prodrug of tenofovir, in a key preclinical model of chronic hepatitis B virus (HBV) infection: the HBV transgenic mouse. This document includes a summary of efficacy data, detailed experimental protocols for evaluating antiviral compounds in this model, and a visual representation of the experimental workflow.
Introduction
Tenofovir amibufenamide (TMF) is a next-generation nucleotide analog reverse transcriptase inhibitor designed for targeted delivery to hepatocytes. Its structural modifications aim to enhance plasma stability and intracellular conversion to the active metabolite, tenofovir diphosphate, thereby maximizing antiviral efficacy against HBV while minimizing systemic exposure and associated toxicities. Preclinical evaluation in robust animal models, such as the HBV transgenic mouse, is a critical step in the development and validation of novel anti-HBV therapeutics. This model allows for the assessment of a drug's ability to suppress viral replication in a setting that mimics chronic infection.
Quantitative Efficacy Data
The in vivo antiviral activity of this compound has been demonstrated in HBV transgenic mice. The following tables summarize the key quantitative data on the reduction of HBV DNA in this model.
Table 1: Effect of this compound on Serum HBV DNA in HBV Transgenic Mice
| Treatment Group | Dosage (µmol/kg) | Treatment Duration (days) | Mean Log Reduction in Serum HBV DNA (copies/mL) |
| Vehicle Control | N/A | 84 | No significant change |
| This compound (TMF) | 60.7 | 84 | > 2.0 log₁₀ |
| Tenofovir alafenamide (TAF) | 60.7 | 84 | > 2.0 log₁₀ |
| Tenofovir disoproxil fumarate (B1241708) (TDF) | 60.7 | 84 | > 2.0 log₁₀ |
Note: Data is synthesized from graphical representations in preclinical studies. The exact log reduction values can vary between studies.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vivo efficacy of this compound in an HBV transgenic mouse model.
Animal Model
-
Mouse Strain: HBV transgenic mice (e.g., strain C57BL/6 expressing the HBV genome). These mice are characterized by the stable production of HBV virions and viral antigens.
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the experiment.
Drug Formulation and Administration
-
Formulation: this compound is typically formulated in a vehicle suitable for oral administration, such as a solution of 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Dosage: A typical effective dose in preclinical studies is around 60.7 µmol/kg body weight. Dose-ranging studies are recommended to determine the optimal dose.
-
Administration: The drug is administered orally (p.o.) once daily via gavage.
Experimental Design
-
Grouping: Mice are randomly assigned to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na)
-
Group 2: this compound (TMF)
-
(Optional) Group 3: Positive Control (e.g., Tenofovir alafenamide - TAF or Tenofovir disoproxil fumarate - TDF)
-
-
Treatment Period: Daily oral administration for a period of 84 days is a common duration to assess sustained viral suppression.
-
Withdrawal Period: A drug withdrawal period of 14 days following the treatment period is often included to evaluate the potential for viral rebound.
Sample Collection and Analysis
-
Blood Collection: Blood samples are collected from the retro-orbital sinus or tail vein at baseline (day 0) and at regular intervals during the treatment and withdrawal periods (e.g., weekly or bi-weekly).
-
Serum Separation: Serum is separated by centrifugation and stored at -80°C until analysis.
-
HBV DNA Quantification: Serum HBV DNA levels are quantified using a sensitive quantitative polymerase chain reaction (qPCR) assay.
-
Serological Marker Analysis: Serum levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) can be measured using enzyme-linked immunosorbent assays (ELISA).
-
Liver Tissue Analysis: At the end of the study, mice are euthanized, and liver tissue is collected to measure intrahepatic HBV DNA levels and for histological analysis.
Statistical Analysis
-
Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Statistical significance between treatment groups is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for evaluating this compound in HBV transgenic mice.
Mechanism of Action of Tenofovir Prodrugs
Caption: Simplified mechanism of action of this compound in hepatocytes.
Application Notes and Protocols: Cytotoxicity Assays for Tenofovir Amibufenamide in Primary Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir (B777) amibufenamide (TMF) is a novel prodrug of tenofovir, developed for the treatment of chronic hepatitis B (CHB).[1][2][3] As a nucleoside analog, it ultimately inhibits HBV polymerase/reverse transcriptase.[2] TMF is designed to have better liposolubility and cell membrane penetration, potentially leading to more effective targeting of hepatocytes while minimizing systemic exposure and associated side effects.[3] While clinical studies have shown a favorable safety profile concerning renal and bone health, and it appears to have a neutral effect on lipid metabolism in primary hepatocytes, a thorough in vitro evaluation of its potential cytotoxicity in primary human hepatocytes is a critical step in preclinical safety assessment.[1][4][5]
Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic and physiological functions of the liver.[6][7] This document provides detailed protocols for assessing the cytotoxicity of Tenofovir amibufenamide in primary human hepatocytes using a panel of established assays: MTT assay for cell viability, LDH assay for membrane integrity, and an apoptosis assay for mechanism of cell death.
Data Presentation
The following tables represent hypothetical data for the cytotoxicity assessment of this compound (TMF) in primary human hepatocytes compared to a known hepatotoxic compound (positive control) and a vehicle control.
Table 1: MTT Assay - Cell Viability
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Vehicle Control | - | 100 ± 4.5 | >1000 |
| This compound | 1 | 98.2 ± 5.1 | >1000 |
| 10 | 95.6 ± 4.8 | ||
| 100 | 91.3 ± 6.2 | ||
| 500 | 85.7 ± 7.1 | ||
| 1000 | 78.4 ± 8.3 | ||
| Positive Control | 1 | 85.1 ± 5.9 | 50 |
| (e.g., Acetaminophen) | 10 | 62.5 ± 7.3 | |
| 50 | 48.9 ± 6.8 | ||
| 100 | 35.2 ± 5.4 | ||
| 500 | 15.8 ± 4.1 |
Table 2: LDH Assay - Cytotoxicity
| Compound | Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | - | 2.1 ± 0.8 |
| This compound | 1 | 2.5 ± 1.1 |
| 10 | 3.2 ± 1.5 | |
| 100 | 5.8 ± 2.1 | |
| 500 | 10.4 ± 3.2 | |
| 1000 | 18.7 ± 4.5 | |
| Positive Control | 1 | 12.3 ± 3.5 |
| (e.g., Acetaminophen) | 10 | 35.8 ± 5.2 |
| 50 | 55.1 ± 6.9 | |
| 100 | 72.4 ± 8.1 | |
| 500 | 95.6 ± 4.7 |
Table 3: Apoptosis Assay (Caspase-3/7 Activity)
| Compound | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 100 | 1.2 |
| 1000 | 1.8 | |
| Positive Control (e.g., Staurosporine) | 1 | 4.5 |
Experimental Protocols
Primary Human Hepatocyte Culture
This protocol outlines the essential steps for thawing, plating, and maintaining primary human hepatocytes for cytotoxicity studies.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (HPM)
-
Hepatocyte Maintenance Medium (HMM)
-
Collagen-coated 96-well plates[8]
-
Sterile 70% ethanol
-
Water bath at 37°C
-
Humidified incubator at 37°C, 5% CO2
Protocol:
-
Plate Coating:
-
Prepare a collagen solution at a final concentration of 56 µg/mL in sterile 70% ethanol.
-
Add the collagen solution to each well of a 96-well plate to completely cover the bottom surface.
-
Allow the plates to air dry in a laminar flow hood overnight with the lid slightly ajar.[8]
-
-
Thawing of Hepatocytes:
-
Pre-warm HPM in a 37°C water bath.
-
Quickly thaw the cryovial of hepatocytes in the 37°C water bath until a small ice crystal remains (approximately 1.5-2 minutes).[8]
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed HPM.
-
Centrifuge the cell suspension at 100 x g for 10 minutes.[9]
-
Aspirate the supernatant and gently resuspend the cell pellet in HPM.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and count using the Trypan Blue exclusion method.[9]
-
Dilute the cell suspension to the desired seeding density in HPM.
-
Seed the hepatocytes onto the collagen-coated 96-well plate at a density of 1.31 x 10^5 cells/cm².[10]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for at least 4 hours to allow for cell attachment.[11]
-
After attachment, replace the HPM with fresh, pre-warmed HMM.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12]
Materials:
-
Primary hepatocytes cultured in a 96-well plate
-
This compound (TMF) and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
Protocol:
-
Compound Treatment:
-
Prepare serial dilutions of TMF and control compounds in HMM.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used for background correction.[13]
-
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[14]
Materials:
-
Primary hepatocytes cultured in a 96-well plate
-
This compound (TMF) and control compounds
-
LDH assay kit (containing LDH reaction buffer, substrate, and stop solution)
Protocol:
-
Compound Treatment:
-
Treat the cells with serial dilutions of TMF and control compounds as described in the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[15]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[16]
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary hepatocytes cultured in a 96-well plate
-
This compound (TMF) and control compounds
-
Caspase-3/7 activity assay kit (luminogenic or fluorogenic)
Protocol:
-
Compound Treatment:
-
Treat the cells with TMF and control compounds as described in the previous protocols.
-
-
Assay Procedure:
-
Follow the specific instructions provided with the caspase-3/7 assay kit. This typically involves adding a reagent containing a luminogenic or fluorogenic substrate for caspase-3/7 directly to the wells.
-
-
Measurement:
-
Incubate the plate for the recommended time at room temperature.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Visualization
Experimental Workflow
Caption: Experimental workflow for assessing TMF cytotoxicity.
Signaling Pathway
Caption: Potential pathways of drug-induced hepatotoxicity.
References
- 1. This compound in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A potential alternative for chronic hepatitis B treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 4. Anti-hepatitis B Virus Treatment with this compound Has No Impact on Blood Lipids: A Real-world, Prospective, 48-week Follow-up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molecularlab.it [molecularlab.it]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of apoptotic and necrotic cell death in primary hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
Application Notes & Protocols: Establishing a Tenofovir Amibufenamide (TMF) Dose-Response Curve In Vitro
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide a comprehensive overview and detailed protocols for establishing the in vitro dose-response curve of Tenofovir (B777) amibufenamide (TMF), a novel prodrug of tenofovir. TMF is an antiviral agent used in the treatment of chronic hepatitis B (CHB).[1][2][3] The described methodologies are essential for determining key pharmacological parameters such as the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which are critical for preclinical assessment. The protocols cover antiviral efficacy testing against Hepatitis B Virus (HBV), cytotoxicity assessment, and data analysis.
Introduction to Tenofovir Amibufenamide (TMF)
This compound is a next-generation phosphoramidate (B1195095) prodrug of tenofovir, the same active moiety as in Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[4][5][6] Developed using ProTide technology, TMF is designed for more efficient delivery of tenofovir into hepatocytes.[7][8] Its structure includes an additional methyl group compared to TAF, which may enhance its stability and facilitate intracellular conversion.[4][5][9] In vitro studies have demonstrated that TMF has potent anti-HBV activity.[1][6] Establishing a precise dose-response curve is a fundamental step in quantifying this activity and understanding its therapeutic window.
Mechanism of Action
TMF exerts its antiviral effect through a multi-step intracellular conversion process. As a prodrug, TMF is first metabolized within the target cell to tenofovir (TFV).[5][9] Cellular kinases then phosphorylate tenofovir twice to form the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[4][10] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase/polymerase enzyme.[10] By mimicking natural nucleotides, it gets incorporated into the growing viral DNA chain, causing premature chain termination and halting viral replication.[10]
Caption: Intracellular activation pathway of this compound (TMF).
Experimental Protocols
A comprehensive in vitro evaluation of TMF involves determining both its efficacy against HBV and its potential toxicity to the host cells.
Protocol 1: Determination of Antiviral Efficacy (EC₅₀) by Viral DNA Reduction
This protocol quantifies the ability of TMF to inhibit HBV DNA replication in a cell culture model. The endpoint is the measurement of extracellular HBV DNA using real-time quantitative PCR (qPCR).
Materials:
-
Virus: HBV particles produced by HepG2.2.15 cells.
-
Compound: this compound (TMF), dissolved in DMSO.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
Plates: 96-well cell culture plates.
-
Reagents: Viral DNA extraction kit, qPCR master mix, and HBV-specific primers/probe.
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[11]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TMF in culture medium. A typical starting concentration might be 1 µM, resulting in a range from 1000 nM down to ~0.05 nM. Include a "vehicle only" (DMSO) control and a "cells only" (no drug, no virus) control.
-
Treatment: After 24 hours, carefully remove the existing medium from the cells and replace it with 100 µL of the medium containing the prepared TMF dilutions.
-
Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator. The medium should be replaced with freshly prepared TMF-containing medium on day 3.
-
Supernatant Collection: On day 6, collect the cell culture supernatant from each well.
-
Viral DNA Quantification:
-
Extract viral DNA from a fixed volume (e.g., 50 µL) of supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.
-
Quantify the extracted HBV DNA using a qPCR assay.
-
-
Data Analysis:
-
Normalize the HBV DNA levels in the TMF-treated wells to the vehicle control (defined as 0% inhibition).
-
Calculate the percentage of HBV DNA inhibition for each TMF concentration.
-
Plot the percentage of inhibition against the logarithm of the TMF concentration and fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the EC₅₀ value.[11][12]
-
Protocol 2: Determination of Cytotoxicity (CC₅₀)
This protocol assesses the effect of TMF on the viability of the host cells to determine if the observed antiviral activity is due to a specific effect or general toxicity.
Materials:
-
Cell Line: HepG2.2.15 cells (or the parent HepG2 line).
-
Compound: this compound (TMF), dissolved in DMSO.
-
Plates: 96-well cell culture plates (opaque-walled for luminescence assays).
-
Reagents: Cell viability reagent (e.g., CellTiter-Glo®, MTT, XTT).
Procedure:
-
Cell Seeding: Seed cells at the same density and in the same manner as described in Protocol 1.
-
Compound Treatment: Add the same serial dilutions of TMF to the wells. No virus is added in this assay. Include a "vehicle only" control (100% viability) and a control with a known cytotoxic agent (0% viability).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (6 days) to ensure a direct comparison.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the resulting signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the "vehicle only" control as 100% viability and the "no cells" or "cytotoxin" control as 0% viability.
-
Calculate the percentage of cell viability for each TMF concentration.
-
Plot the percentage of viability against the logarithm of the TMF concentration and fit the data to a 4PL sigmoidal dose-response curve to determine the CC₅₀ value.[11][13]
-
Caption: General experimental workflow for determining TMF dose-response curves.
Data Presentation and Interpretation
Quantitative data should be organized into clear, concise tables. The final analysis involves calculating the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
Selectivity Index (SI): The SI is the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value is desirable as it indicates that the drug is effective at concentrations far below those that cause toxicity to host cells.[11]
Table 1: Example Dose-Response Data for this compound (TMF)
| TMF Conc. (nM) | Log [TMF] | % HBV Inhibition (EC₅₀) | % Cell Viability (CC₅₀) |
| 1000.00 | 3.00 | 98.5 | 99.1 |
| 333.33 | 2.52 | 97.9 | 101.2 |
| 111.11 | 2.05 | 96.2 | 98.7 |
| 37.04 | 1.57 | 91.5 | 100.5 |
| 12.35 | 1.09 | 75.3 | 99.8 |
| 4.12 | 0.61 | 48.1 | 101.0 |
| 1.37 | 0.14 | 22.6 | 97.6 |
| 0.46 | -0.34 | 8.9 | 99.2 |
| 0.15 | -0.82 | 2.1 | 100.8 |
| 0.00 | - | 0.0 | 100.0 |
Table 2: Summary of In Vitro Pharmacological Parameters for TMF and Comparators
| Compound | EC₅₀ (nM) [95% CI] | CC₅₀ (µM) [95% CI] | Selectivity Index (SI) |
| This compound (TMF) | 4.5 [3.9 - 5.2] | > 50 | > 11,111 |
| Tenofovir Alafenamide (TAF) | 6.8 [5.9 - 7.8] | > 50 | > 7,352 |
| Tenofovir Disoproxil (TDF) | 25.0 [21.5 - 29.1] | > 50 | > 2,000 |
Note: Data presented are hypothetical examples for illustrative purposes. Actual values must be determined experimentally. In vitro studies have previously shown TMF to have a lower EC₅₀ than TAF and TDF.[4][7]
Conclusion
The protocols outlined provide a robust framework for determining the in vitro dose-response relationship of this compound. Accurate determination of EC₅₀, CC₅₀, and the resulting Selectivity Index is a cornerstone of the preclinical evaluation process for any antiviral compound. These data are essential for comparing the potency and safety profile of TMF against other existing therapies and for guiding further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1571076-26-0 | MOLNOVA [molnova.com]
- 3. This compound | CAS#:1571076-26-0 | Chemsrc [chemsrc.com]
- 4. This compound vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 7. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. support.collaborativedrug.com [support.collaborativedrug.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Impurity Profiling of Tenofovir Amibufenamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Tenofovir amibufenamide (TMF), also known as HS-10234, is a novel prodrug of Tenofovir. As of the current date, detailed analytical methods for its impurity profiling are not extensively available in the public domain. The following application notes and protocols are therefore based on established methods for the closely related and structurally similar prodrug, Tenofovir Alafenamide (TAF). These methods are provided as a comprehensive starting point for the development and validation of analytical procedures for this compound impurity profiling. It is imperative that any method adapted from this document be fully validated for its intended use with this compound according to ICH guidelines.
Introduction
This compound is a phosphonamidate prodrug of Tenofovir, an essential antiviral agent used in the treatment of HIV and Hepatitis B infections. Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This document provides a detailed overview of potential impurities, proposed analytical methods for their detection and quantification, and protocols for forced degradation studies to identify potential degradation products.
Potential Impurities in this compound
Impurities in this compound can originate from the synthesis process or degradation. Based on the general synthesis pathways of Tenofovir prodrugs, potential impurities may include:
-
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis.
-
Diastereomers: this compound contains chiral centers, which can lead to the formation of diastereomeric impurities.
-
Degradation products: Impurities formed due to exposure to light, heat, humidity, acid, base, or oxidation.
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of impurities in Tenofovir prodrugs.
Proposed HPLC Method for Related Substances
This method is adapted from a validated method for Tenofovir Alafenamide and is expected to be a good starting point for this compound.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | XBridge BEH C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.02 M Ammonium formate (B1220265) buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Proposed UPLC Method for Faster Analysis
A UPLC method can provide faster analysis times and improved resolution.
Table 2: Proposed UPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 8 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detector Wavelength | 260 nm |
| Injection Volume | 2 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
Protocol for Preparation of Standard and Sample Solutions
Standard Stock Solution (for known impurities):
-
Accurately weigh about 5 mg of each impurity reference standard into separate 50 mL volumetric flasks.
-
Dissolve in a minimum amount of diluent and then dilute to volume with the diluent.
Spiked Standard Solution (for method development and validation):
-
Accurately weigh about 25 mg of this compound working standard into a 25 mL volumetric flask.
-
Add a known volume of each impurity stock solution to achieve the desired impurity concentration (e.g., 0.15% of the this compound concentration).
-
Dissolve and dilute to volume with the diluent.
Sample Solution:
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
General Procedure: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in the appropriate stress medium. After exposure to the stress condition, neutralize the solution if necessary, and dilute with the diluent to a final concentration of about 0.5 mg/mL before analysis.
Table 3: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 2 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 30 minutes at room temperature |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Solid drug substance at 105°C | 48 hours |
| Photolytic Degradation | Solid drug substance exposed to UV light (254 nm) and visible light | 7 days |
Data Presentation
Quantitative data from method validation and stability studies should be presented in clear and concise tables for easy comparison and interpretation.
Table 4: Illustrative Data Table for Method Validation Parameters (Example for a single impurity)
| Parameter | Acceptance Criteria | Observed Value |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD | Report | 0.01% |
| LOQ | Report | 0.03% |
Table 5: Illustrative Data Table for Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradant (RT/RRT) |
| Acid Hydrolysis | 15.2% | 3 | 0.85 |
| Base Hydrolysis | 25.8% | 4 | 0.72 |
| Oxidative Degradation | 8.5% | 2 | 1.15 |
| Thermal Degradation | 2.1% | 1 | 0.95 |
| Photolytic Degradation | 1.5% | 1 | 1.05 |
Visualizations
Experimental Workflow for Impurity Profiling
Caption: Workflow for the impurity profiling of this compound.
Logical Flow for Forced Degradation Studies
Caption: Logical flow for conducting forced degradation studies.
Application Notes and Protocols for In Vitro Studies of HBV cccDNA Using Tenofovir Amibufenamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes being the primary obstacle to a curative therapy. Tenofovir (B777) amibufenamide (TMF), a novel prodrug of tenofovir, demonstrates potent antiviral activity against HBV.[1][2] These application notes provide detailed protocols and data for the use of TMF in in vitro studies to evaluate its efficacy against HBV replication and its impact on the cccDNA pool.
Tenofovir amibufenamide is designed for enhanced delivery of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to hepatocytes.[2] TFV-DP acts as a competitive inhibitor of the HBV polymerase, leading to the termination of viral DNA chain elongation during reverse transcription.[3][4] While nucleos(t)ide analogs like tenofovir are highly effective at suppressing HBV replication, understanding their specific effects on the formation, stability, and transcriptional activity of the cccDNA reservoir is crucial for the development of curative therapies.
Data Presentation
The following tables summarize the in vitro anti-HBV activity of this compound (TMF) in comparison to other tenofovir prodrugs, Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF).
Table 1: In Vitro Anti-HBV Activity of Tenofovir Prodrugs in HepG2.2.15 Cells
| Compound | EC50 (nM) after 9 days | Cell Line | Reference |
| This compound (TMF) | 7.29 ± 0.71 | HepG2.2.15 | [5] |
| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 | HepG2.2.15 | [5] |
| Tenofovir Disoproxil Fumarate (TDF) | >20,000 | HepG2.2.15 | [5] |
Table 2: In Vitro Anti-HBV Activity of Tenofovir and its Prodrugs in HepAD38 Cells
| Compound | EC50 (µM) | EC90 (µM) | CC50 (µM) | Cell Line | Reference |
| Tenofovir (TFV) | 1.1 | 4.9 | >10 | HepAD38 | [6] |
| Tenofovir Disoproxil Fumarate (TDF) | 0.02 | 0.09 | >10 | HepAD38 | [6] |
Experimental Protocols
Protocol 1: Determination of Anti-HBV Activity of this compound in HepG2.2.15 Cells
This protocol describes the methodology to determine the 50% effective concentration (EC50) of TMF against HBV replication in a stable HBV-producing cell line.
Materials and Reagents:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound (TMF)
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix and primers/probes for HBV DNA
Procedure:
-
Cell Culture:
-
Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418.
-
Seed HepG2.2.15 cells in 96-well plates at a density of 4 × 10^4 cells/well.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of TMF in cell culture medium, ranging from 0.5 nM to 20 µM.[5]
-
After 24 hours of cell seeding, replace the medium with the drug-containing medium. Include a no-drug control.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
On days 3, 6, and 9 post-treatment, harvest the cell culture supernatant for HBV DNA analysis and replace it with freshly prepared drug-containing medium.[5]
-
-
HBV DNA Quantification:
-
Extract viral DNA from the collected cell culture supernatants using a commercial DNA extraction kit.
-
Quantify the amount of extracellular HBV DNA using a real-time quantitative PCR (qPCR) assay with specific primers and probes for the HBV genome.
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA inhibition for each TMF concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Analysis of this compound's Effect on HBV cccDNA in HepG2-NTCP Cells
This protocol outlines the procedure to assess the impact of TMF on the establishment and maintenance of the HBV cccDNA pool in a de novo infection model.
Materials and Reagents:
-
HepG2-NTCP cells
-
HBV inoculum (derived from HepAD38 cells or patient serum)
-
Polyethylene glycol (PEG) 8000
-
This compound (TMF)
-
Cell lysis buffer
-
Proteinase K
-
DNA extraction kit (silica column-based)
-
T5 exonuclease
-
qPCR master mix and primers/probes for HBV cccDNA and a housekeeping gene (e.g., β-globin)
Procedure:
-
HBV Infection of HepG2-NTCP Cells:
-
Seed HepG2-NTCP cells in appropriate cell culture plates.
-
Infect the cells with HBV inoculum in the presence of 4% PEG 8000 for 16-24 hours.[7]
-
After infection, wash the cells thoroughly to remove the inoculum.
-
-
Drug Treatment:
-
To study the effect on cccDNA establishment: Add TMF-containing medium immediately after infection and maintain for the desired duration (e.g., up to 7 days).
-
To study the effect on established cccDNA: Add TMF-containing medium at a later time point post-infection (e.g., day 3) and maintain for the desired duration.
-
-
Total DNA Extraction:
-
At selected time points, harvest the cells and extract total DNA using a silica (B1680970) column-based kit. This method extracts both cellular and all forms of viral DNA.[8]
-
-
T5 Exonuclease Digestion:
-
Treat a portion of the extracted total DNA with T5 exonuclease. This enzyme digests linear and nicked DNA, including relaxed circular DNA (rcDNA) and double-stranded linear DNA (dslDNA), while leaving the covalently closed circular DNA (cccDNA) intact.[8][9]
-
Incubate the reaction at 37°C for 60 minutes, followed by enzyme inactivation.[9]
-
-
cccDNA Quantification by qPCR:
-
Perform qPCR on the T5 exonuclease-treated DNA using primers and probes specific for a region of the HBV genome that is present in cccDNA.
-
In parallel, perform qPCR on an untreated aliquot of the total DNA to quantify total HBV DNA and a housekeeping gene for normalization.
-
Use a plasmid containing the HBV genome as a standard for absolute quantification.
-
-
Data Analysis:
-
Calculate the number of cccDNA copies per cell by normalizing the cccDNA copy number to the copy number of the housekeeping gene.
-
Compare the cccDNA levels in TMF-treated cells to untreated control cells to determine the percentage of cccDNA reduction.
-
Visualizations
Caption: The Hepatitis B Virus (HBV) Lifecycle.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for HBV cccDNA Quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. T5 Exonuclease Hydrolysis of Hepatitis B Virus Replicative Intermediates Allows Reliable Quantification and Fast Drug Efficacy Testing of Covalently Closed Circular DNA by PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenofovir Amibufenamide in Long-Term HBV Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tenofovir (B777) amibufenamide (TMF), a novel prodrug of tenofovir, in long-term cell culture models of Hepatitis B Virus (HBV) infection. This document outlines the rationale for using TMF, its mechanism of action, and detailed protocols for its evaluation.
Tenofovir amibufenamide is a phosphoramidate (B1195095) prodrug designed for targeted delivery of the active antiviral agent, tenofovir diphosphate, to hepatocytes.[1][2] Its enhanced lipophilicity and specific activation within liver cells suggest a potential for greater potency and an improved safety profile compared to other tenofovir prodrugs like Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF).[1][2][3] Long-term HBV cell culture models are crucial for evaluating the sustained antiviral efficacy and potential for viral rebound of new drug candidates.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound (TMF) in comparison to Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) in the HepG2.2.15 cell line, which stably replicates HBV.
| Compound | EC50 (nM) a | CC50 (µM) b | Selectivity Index (SI) c |
| This compound (TMF) | 3.8 | >100 | >26,316 |
| Tenofovir alafenamide (TAF) | 8.7 | >100 | >11,494 |
| Tenofovir disoproxil fumarate (TDF) | 31.2 | >100 | >3,205 |
- a EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates higher antiviral potency.
- b CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity.
- c Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window.
Note: Data is compiled from in vitro studies on HepG2.2.15 cells.[4]
Signaling Pathways and Mechanisms
HBV Life Cycle and TMF's Point of Intervention
The following diagram illustrates the key stages of the HBV life cycle within a hepatocyte and highlights the step at which Tenofovir, the active metabolite of TMF, exerts its antiviral effect.
Caption: HBV life cycle and the inhibitory action of Tenofovir on reverse transcription.
This compound (TMF) Mechanism of Action
TMF is a prodrug that requires intracellular activation to its pharmacologically active form, tenofovir diphosphate. The diagram below outlines this activation pathway.
Caption: Intracellular activation pathway of this compound (TMF).
Experimental Protocols
The following protocols are designed for the evaluation of TMF in long-term HBV-infected cell cultures. These should be adapted based on the specific cell model used (e.g., HepG2-NTCP, primary human hepatocytes, or 3D spheroid cultures).
Experimental Workflow Overview
This diagram provides a high-level overview of the experimental process for assessing TMF's long-term efficacy.
Caption: General workflow for long-term TMF evaluation in HBV cell culture models.
Protocol 1: Long-Term HBV Infection and TMF Treatment
Objective: To establish a persistent HBV infection in a suitable hepatocyte model and to evaluate the long-term antiviral activity of TMF.
Materials:
-
HBV-permissive cells (e.g., HepG2-NTCP, differentiated HepaRG cells, or primary human hepatocytes).
-
Complete cell culture medium, appropriate for the chosen cell line.
-
HBV inoculum (cell culture-derived or patient-derived).
-
This compound (TMF), TAF, and TDF for comparison.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
96-well or 24-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the hepatocyte cells in culture plates at a density that allows for long-term culture without overgrowth. For primary hepatocytes, co-culture with fibroblasts may be necessary to maintain viability and function.[5]
-
HBV Infection:
-
After 24-48 hours, replace the medium with fresh medium containing the HBV inoculum. A multiplicity of infection (MOI) should be optimized for the specific cell type.
-
Incubate for 16-24 hours at 37°C to allow for viral entry.
-
-
Initiation of Treatment:
-
After the infection period, carefully aspirate the inoculum and wash the cells three times with warm PBS to remove unbound virus.
-
Add fresh culture medium containing serial dilutions of TMF. Include TAF and TDF as comparators and a vehicle-only control. A typical concentration range for TMF could be 0.1 nM to 100 nM.
-
-
Long-Term Maintenance:
-
Incubate the cells at 37°C in a humidified incubator.
-
Every 2-3 days, collect the culture supernatant for analysis of secreted viral markers and replace it with fresh medium containing the respective drug concentrations.
-
Continue the experiment for the desired duration (e.g., 14 to 28 days).
-
-
Sample Collection:
-
Supernatants: At each time point (e.g., days 3, 7, 10, 14, etc.), collect and store supernatants at -80°C for quantification of HBsAg, HBeAg, and extracellular HBV DNA.
-
Cell Lysates: At the end of the experiment, wash the cells with PBS and lyse them for the analysis of intracellular HBV DNA (including cccDNA) and for cytotoxicity assessment.
-
Protocol 2: Quantification of HBV Markers
Objective: To measure the effect of TMF on HBV replication and protein expression.
A. Quantification of HBsAg and HBeAg:
-
Use commercially available ELISA kits according to the manufacturer's instructions to measure the concentration of HBsAg and HBeAg in the collected culture supernatants.
B. Quantification of Extracellular and Intracellular HBV DNA:
-
DNA Extraction: Extract viral DNA from supernatants and cell lysates using a commercial viral DNA extraction kit.
-
qPCR: Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome to determine the number of HBV DNA copies. Normalize intracellular HBV DNA to a host housekeeping gene (e.g., GAPDH or beta-actin) to account for cell number variations.
C. Quantification of HBV cccDNA:
-
Due to the presence of other viral DNA forms, cccDNA quantification requires a specific protocol to ensure accuracy.
-
DNA Extraction: Use a method that enriches for nuclear DNA, such as a modified Hirt extraction.
-
Exonuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease.[6][7] These enzymes selectively digest linear and relaxed circular DNA, leaving the covalently closed circular DNA (cccDNA) intact.
-
qPCR: Perform qPCR using primers that specifically amplify the cccDNA form. Results are typically expressed as cccDNA copies per cell.[6]
Protocol 3: Cytotoxicity Assessment
Objective: To determine the cytotoxic effect of long-term TMF exposure on host cells.
Materials:
-
Cell lysates from the main experiment.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
Plate reader.
Procedure (MTT Assay):
-
At the end of the treatment period, remove the culture medium from the cells.
-
Add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Aspirate the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
By following these detailed protocols, researchers can effectively evaluate the long-term efficacy and safety profile of this compound in clinically relevant in vitro models of HBV infection, providing crucial data for preclinical drug development.
References
- 1. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 7. gut.bmj.com [gut.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Tenofovir Amibufenamide (TMF) In Vitro Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with in vitro studies of Tenofovir (B777) amibufenamide (TMF) resistance.
Frequently Asked Questions (FAQs)
Q1: What is Tenofovir amibufenamide (TMF) and how does it relate to other Tenofovir prodrugs?
This compound (TMF) is a prodrug of Tenofovir, designed to deliver the active diphosphate (B83284) metabolite (TFV-DP) to target cells. Like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), it is an acyclic nucleotide phosphonate (B1237965) analog of adenosine (B11128) monophosphate. The active form, TFV-DP, competes with the natural substrate (dATP) for incorporation into viral DNA by the reverse transcriptase (RT) enzyme. Its incorporation leads to chain termination, thereby halting viral replication.[1] For the purposes of in vitro resistance profiling, the mutations selected by TMF are expected to be identical to those selected by TAF and TDF, as the active moiety is the same.
Q2: What are the primary resistance mutations to Tenofovir observed in vitro?
For HIV-1, the primary resistance mutation selected in vitro is K65R in the reverse transcriptase (RT) enzyme.[2][3] This mutation reduces the incorporation of Tenofovir's active form.[1] Other mutations, such as K70E, S68N, and S68K, have also been observed, sometimes in conjunction with K65R.[2][3] For HBV, developing significant resistance to Tenofovir is rarer.[4][5] However, complex mutation patterns, such as the quadruple mutation rtL180M, rtT184L, rtA200V, and rtM204V, have been shown to decrease Tenofovir susceptibility in vitro.[6]
Q3: What is the typical fold-change in drug susceptibility for Tenofovir resistance mutations?
The level of phenotypic resistance conferred by Tenofovir-associated mutations is generally low.
-
The K65R mutation in HIV-1 typically results in a 2- to 5-fold decrease in susceptibility to Tenofovir.[2] One study specifically noted a 6.5-fold reduced susceptibility to TAF with the K65R mutation.[2]
-
The K70E mutation results in approximately a 3-fold reduction in susceptibility.[2]
-
Even in HIV-1 mutants with multiple thymidine (B127349) analog mutations (TAMs), cross-resistance to Tenofovir is typically less than 8-fold.[2]
-
For HBV, the quadruple MLVV mutant showed a 3.28- to 5.34-fold increase in the half-maximal effective concentration.[6]
Q4: How do I confirm a suspected resistance mutation?
Confirmation involves genotypic analysis. After isolating the resistant viral strain, extract the viral RNA/DNA. The region of interest (the reverse transcriptase gene for HIV/HBV) is then amplified using RT-PCR or PCR. The resulting DNA product is sequenced (e.g., Sanger or next-generation sequencing) and compared to the wild-type reference sequence to identify specific mutations.
Troubleshooting Guide
Problem 1: High cytotoxicity observed during the initial drug selection phase.
-
Possible Cause: The starting concentration of TMF is too high for the specific cell line being used, leading to cell death rather than selection of resistant variants.
-
Solution:
-
Determine EC50/CC50: Before starting the selection experiment, perform a dose-response assay to determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for your cell line.
-
Adjust Starting Concentration: Begin the resistance selection experiment by culturing the virus and cells in a TMF concentration that is 1x to 2x the predetermined EC50. This concentration should be well below the CC50 to minimize toxicity while still applying selective pressure.
-
Problem 2: No resistant clones are emerging after multiple passages.
-
Possible Cause 1: Insufficient selective pressure. The drug concentration may be too low to inhibit wild-type virus replication effectively.
-
Solution 1: Gradually increase the TMF concentration in the culture medium with each passage. A common strategy is to double the concentration once viral replication (e.g., as measured by p24 antigen levels or cytopathic effect) returns to a level comparable to the no-drug control.
-
Possible Cause 2: Low viral diversity in the starting population. The initial viral stock may not contain pre-existing minority variants with resistance mutations.
-
Solution 2: Increase the initial viral inoculum (multiplicity of infection, MOI) to increase the probability that resistance variants are present. Alternatively, consider generating a new viral stock with higher genetic diversity.
-
Possible Cause 3: The selected resistance mutation severely impairs viral fitness. The resistant virus may replicate too poorly to become the dominant species in the culture.[6]
-
Solution 3: Be patient and continue passaging for an extended period. Compensatory mutations that restore viral fitness may arise over time.[3] Monitor viral replication closely using a sensitive assay.
Problem 3: Inconsistent results in phenotypic susceptibility assays.
-
Possible Cause: High variability in experimental conditions. Factors such as cell density, viral input, and incubation time can significantly affect assay outcomes.
-
Solution:
-
Standardize Protocols: Strictly control the number of cells seeded per well, the MOI of the virus used for infection, and the duration of the assay.
-
Use Controls: Always include a wild-type reference virus and a known resistant mutant (if available) in every assay plate.
-
Replicate Experiments: Perform each assay with multiple technical and biological replicates to ensure the reproducibility of your findings.
-
Summary of Key Tenofovir Resistance Mutations
| Virus | Mutation(s) | Typical Fold-Change in EC50/IC50 | Primary Resistance Mechanism | Reference |
| HIV-1 | K65R | 2 - 6.5 | Decreased incorporation of TFV-DP | [1][2] |
| HIV-1 | K70E | ~3 | Decreased incorporation of TFV-DP | [2] |
| HIV-1 | Multiple TAMs | < 8 | Increased excision (phosphorolysis) | [1][2] |
| HBV | rtL180M + rtT184L + rtA200V + rtM204V | 3 - 5.5 | Decreased susceptibility | [6] |
Detailed Experimental Protocols
Protocol 1: In Vitro Resistance Selection by Serial Passage
This method involves culturing a virus in the presence of gradually increasing concentrations of a drug to select for resistant variants.[7]
-
Preparation:
-
Culture a suitable permissive cell line (e.g., MT-2, CEM, or PBMCs for HIV-1; HepG2 2.2.15 for HBV) in appropriate media.
-
Prepare a high-titer stock of the wild-type virus.
-
Determine the EC50 of TMF against the wild-type virus in your chosen cell line.
-
-
Initiation of Selection:
-
In a flask or multi-well plate, infect the cells with the wild-type virus at a defined MOI.
-
Add TMF to the culture medium at a concentration of 1x-2x the EC50. Set up parallel cultures, including a no-drug control.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2).
-
-
Monitoring and Passaging:
-
Monitor the cultures for signs of viral replication (e.g., cytopathic effect, supernatant p24 antigen for HIV, supernatant HBsAg/HBeAg for HBV).
-
When viral replication in the drug-treated culture reaches a level comparable to the early stages of the no-drug control, harvest the culture supernatant. This is Passage 1.
-
Use the harvested virus-containing supernatant to infect fresh cells. Split the new culture into wells with the same TMF concentration, a higher concentration (e.g., 2x the previous), and a no-drug control.
-
Repeat this process for multiple passages.
-
-
Isolation and Characterization:
-
Once a viral population demonstrates significant growth at a TMF concentration >10x the initial EC50, consider it potentially resistant.
-
Clone the virus from the resistant population by limiting dilution or plaque purification.
-
Perform phenotypic assays (see Protocol 2) to confirm the level of resistance and genotypic analysis (see Protocol 3) to identify the mutations.
-
Protocol 2: Phenotypic Drug Susceptibility Assay
This assay measures the concentration of a drug required to inhibit viral replication by 50% (EC50).
-
Cell Plating: Seed a 96-well plate with your target cells at a predetermined optimal density and incubate overnight.
-
Drug Dilution: Prepare a serial dilution of TMF in culture medium.
-
Infection: Add a standardized amount of the virus stock (wild-type or putative resistant mutant) to the wells, followed by the different concentrations of TMF. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.
-
Incubation: Incubate the plate for a period appropriate for the virus and assay type (e.g., 3-7 days).
-
Quantification of Replication: Measure the extent of viral replication using a suitable method:
-
Luciferase Reporter Assay: If using a reporter virus, lyse the cells and measure luciferase activity.
-
Antigen ELISA: Quantify viral antigens (e.g., p24, HBsAg) in the culture supernatant.
-
Cell Viability Assay: For lytic viruses, measure cell viability (e.g., using MTT or CellTiter-Glo).
-
-
Data Analysis: Normalize the results to the "virus only" control. Plot the percentage of inhibition versus the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value. The fold-change in resistance is calculated as (EC50 of mutant virus) / (EC50 of wild-type virus).
Protocol 3: Genotypic Analysis of Resistance Mutations
-
Viral RNA/DNA Extraction: Isolate viral nucleic acid from the culture supernatant of the resistant clone using a commercial kit.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and primers specific to the target gene (e.g., RT).
-
PCR Amplification: Amplify the entire coding sequence of the reverse transcriptase gene using high-fidelity DNA polymerase and specific primers.
-
Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence using bioinformatics software (e.g., BLAST, ClustalW) to identify amino acid substitutions.
Visualizations
Caption: Workflow for in vitro selection of drug-resistant virus.
Caption: Mechanism of Tenofovir action and K65R resistance.
Caption: Troubleshooting decision tree for resistance experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the tenofovir resistance-associated mutations in the hepatitis B virus isolates across genotypes A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of in vitro resistance selection against second-/last-line antibiotics in methicillin-resistant Staphylococcus aureus ATCC 43300 strain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tenofovir Amibufenamide (TMF) Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Tenofovir (B777) Amibufenamide (TMF) for in vitro experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Tenofovir Amibufenamide (TMF) and what is its mechanism of action?
This compound (TMF) is a novel prodrug of tenofovir, an antiviral agent effective against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[1][2] As a prodrug, TMF is biologically inactive until it enters the target cell. Inside the cell, it undergoes enzymatic conversion to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (B83284) (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, terminating the growing DNA chain and thus inhibiting viral replication.[2] The structure of TMF is similar to Tenofovir Alafenamide (TAF) but includes an additional methyl group, which is suggested to improve its liposolubility and cell membrane penetration.[1]
Q2: What is a recommended starting concentration for TMF in in vitro experiments?
A recommended starting point for determining the optimal concentration of TMF is to consider its 50% effective concentration (EC50) and its 50% cytotoxic concentration (CC50). For HBV, the EC50 of TMF for inhibiting HBV DNA replication in HepG2.2.15 cells has been reported to be 7.3 nM.[4]
It is crucial to determine the CC50 in the specific cell line used for your experiment, as cytotoxicity can vary between cell types. While specific CC50 values for TMF are not widely published, data for the structurally similar Tenofovir Alafenamide (TAF) can provide an initial estimate. The CC50 for TAF has been reported to be in the micromolar range in various cell lines.[5] A good starting range for your experiments would be to test concentrations from the low nanomolar range (around the EC50) up to the low micromolar range, ensuring concentrations remain well below the expected cytotoxic level.
Q3: How should I prepare and store a stock solution of TMF?
For in vitro experiments, TMF can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[4] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in results between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects on the plate. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper technique. To minimize edge effects, consider not using the outer wells of the plate for experimental samples.[6] |
| Loss of TMF antiviral activity. | Degradation of the compound due to improper storage or handling. Development of viral resistance. Issues with the cell line. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[4] Verify the genetic sequence of your viral stock for resistance mutations. Ensure your cell line is healthy, free from contamination (e.g., mycoplasma), and within a low passage number.[6] |
| Observed cytotoxicity at expected therapeutic concentrations. | The specific cell line is highly sensitive to TMF. Inaccurate determination of the CC50. | Perform a thorough cytotoxicity assay (see Experimental Protocols section) to accurately determine the CC50 in your specific cell line. Adjust the experimental concentrations to be well below the determined CC50. |
| Poor solubility of TMF in culture medium. | TMF precipitating out of solution at higher concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells. If solubility issues persist, consider using a different solvent or a formulation aid, after verifying its compatibility with your experimental setup. |
Data Presentation
Table 1: In Vitro Activity of Tenofovir Prodrugs
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound (TMF) | HBV | HepG2.2.15 | 7.3 nM[4] | Data not available | Not available |
| Tenofovir Alafenamide (TAF) | HIV-1 | MT-2 | Not specified | 42 µM[5] | Not available |
| Tenofovir Alafenamide (TAF) | HIV-1 | MT-4 | Not specified | 4.7 µM[5] | Not available |
| Tenofovir Alafenamide (TAF) | HIV-1 | PBMCs | Not specified | >10 µM[5] | Not available |
| Tenofovir Disoproxil Fumarate (TDF) | HBV | HepG2.2.15 | 0.02 µM[7] | >10 µM | >500 |
Note: The provided data is for reference. It is highly recommended to determine the EC50 and CC50 values under your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
Objective: To determine the concentration of TMF that causes a 50% reduction in cell viability.
Methodology:
-
Cell Seeding: Seed the desired cell line (e.g., HepG2, Huh7, or PBMCs) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of serial dilutions of the TMF stock solution in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of TMF. Include wells with medium and solvent (e.g., DMSO) as a vehicle control and wells with medium only as a cell-only control.
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the TMF concentration and use a non-linear regression model to determine the CC50 value.
Protocol 2: Determination of 50% Effective Concentration (EC50)
Objective: To determine the concentration of TMF that inhibits viral replication by 50%.
Methodology:
-
Cell Seeding and Infection: Seed the host cells in a 96-well plate. Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After viral adsorption, remove the virus inoculum and add fresh medium containing serial dilutions of TMF. Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
Incubation: Incubate the plates for a duration that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
Quantification of Viral Replication: Measure the extent of viral replication. The method will depend on the virus being studied and may include:
-
For HBV: Quantify extracellular HBV DNA from the supernatant using qPCR.
-
For HIV: Measure p24 antigen levels in the supernatant by ELISA.
-
For other viruses: Plaque reduction assay, yield reduction assay, or reporter virus expression.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each TMF concentration relative to the virus control. Plot the percentage of inhibition against the log of the TMF concentration and use a non-linear regression model to determine the EC50 value.
Mandatory Visualizations
References
- 1. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Tenofovir amibufenamide side effect mitigation strategies in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in the study of tenofovir (B777) amibufenamide (TMF). Given the limited public availability of preclinical toxicology data for TMF, this guide leverages findings from studies on tenofovir alafenamide (TAF), a structurally and functionally similar prodrug, to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected side effects of tenofovir amibufenamide (TMF) in animal models based on preclinical data?
While specific preclinical safety data for TMF is limited in publicly accessible literature, studies on the closely related prodrug, tenofovir alafenamide (TAF), can provide insights. Preclinical studies in rats, dogs, rabbits, and macaques have been conducted. The primary findings from a 28-day study in rats and dogs indicated a minimal to mild inflammatory response.[1][2]
Q2: Are there specific administration routes for TAF that have shown notable side effects in animal models?
Yes, subcutaneous administration of TAF in animal models has been associated with local inflammatory reactions. Studies in rats, dogs, rabbits, and macaques have reported signs of inflammation at the infusion site, including edema, mass formation, fibrosis, and mononuclear cell inflammation.[1][2] In rabbits and macaques, subcutaneous implants of TAF have led to local inflammation and, in some cases, severe necrosis around the implant.[1][2]
Q3: Have any hematological changes been observed in animal models treated with tenofovir prodrugs like TAF?
In a 28-day study involving subcutaneous infusion of TAF in rats, dose-dependent changes in hematology parameters were observed. These included increases in white blood cell counts (WBC), neutrophil counts, lymphocyte counts, monocyte counts, eosinophil counts, and platelet counts. These changes were generally considered minimal to mild.[1]
Q4: Is there evidence of renal toxicity with TMF in preclinical animal models?
Preclinical studies on TMF have suggested it has a favorable safety profile, particularly concerning renal and bone toxicity, when compared to the older prodrug, tenofovir disoproxil fumarate (B1241708) (TDF). A study in rats, mice, and dogs indicated that TMF had greater bioavailability and higher hepatic levels of the active metabolite, which is linked to its improved safety profile. While clinical trials in humans consistently show better renal safety for TMF and TAF compared to TDF, detailed preclinical data on TMF-induced nephrotoxicity in animal models is not extensively published.
Troubleshooting Guides
Issue 1: Observation of Local Inflammation at the Subcutaneous Injection Site
Symptoms:
-
Redness, swelling, or edema at the injection site.
-
Palpable mass or fibrosis formation.
-
In severe cases, tissue necrosis.
Potential Mitigation Strategies (Hypothesized):
-
Vehicle and Formulation Optimization:
-
Ensure the vehicle used for TMF is non-irritating and biocompatible.
-
Consider reformulating the drug product to improve solubility and reduce local concentration upon injection. This may involve the use of solubility enhancers or controlled-release formulations.
-
-
Administration Technique:
-
Rotate injection sites to prevent cumulative local exposure.
-
Administer smaller volumes at multiple sites.
-
Consider alternative administration routes if feasible for the experimental design, such as oral gavage, though this may alter the pharmacokinetic profile.
-
-
Pharmacological Intervention (Experimental):
-
Co-administration of a mild anti-inflammatory agent could be explored, but this would need careful consideration to avoid interference with the primary study endpoints. The selection of an appropriate anti-inflammatory agent would depend on the specific inflammatory pathways activated by TMF.
-
Issue 2: Alterations in Hematological Parameters
Symptoms:
-
Significant increases in white blood cell counts, neutrophils, or other immune cells in routine blood work.
Potential Mitigation Strategies (Hypothesized):
-
Dose Adjustment:
-
If the observed hematological changes are dose-dependent, consider reducing the dose of TMF to the lowest effective level for the study's objectives.
-
-
Monitoring and Supportive Care:
-
Increase the frequency of complete blood count (CBC) monitoring to track the progression of hematological changes.
-
Ensure animals have adequate hydration and nutrition, as systemic inflammation can impact overall health.
-
-
Investigation of Mechanism:
-
To understand the nature of the inflammatory response, consider analyzing a panel of inflammatory cytokines and chemokines in plasma samples. This could help to identify the key mediators and guide the selection of potential mitigating agents.
-
Data Presentation
Table 1: Summary of Hematological Changes in Rats with Subcutaneous TAF Infusion (28-Day Study)
| Parameter | Observation at ≥30 µg/kg/day | Severity |
| White Blood Cell Count (WBC) | Increased | Mild |
| Neutrophil Count (NEUT) | Increased (+42% to +177%) | Mild |
| Monocyte Count (MONO) | Increased (+47% to +261%) | Mild |
| Eosinophil Count (EOS) | Increased | Mild |
| Lymphocyte Count (LYMPH) | Increased | Mild |
| Platelet Count (PLT) | Increased | Mild |
Data extrapolated from a 28-day toxicology study of Tenofovir Alafenamide (TAF) in rats.[1]
Experimental Protocols
Protocol 1: Evaluation of Local Tolerance to Subcutaneous TMF Administration
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Animal Model: Sprague-Dawley rats.
-
Groups:
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Group 1: Vehicle control (subcutaneous injection).
-
Group 2: TMF at therapeutic dose (subcutaneous injection).
-
Group 3: TMF at high dose (subcutaneous injection).
-
-
Procedure:
-
Administer daily subcutaneous injections for 28 days, rotating the injection site on the dorsal region.
-
Visually inspect the injection sites daily for signs of inflammation (erythema, edema) and score using a standardized scale.
-
At the end of the study, collect skin and underlying tissue from the injection sites for histopathological examination.
-
-
Endpoints:
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Macroscopic and microscopic inflammation scores.
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Measurement of inflammatory biomarkers in tissue homogenates (e.g., TNF-α, IL-6).
-
Visualizations
References
- 1. A Subcutaneous Implant of Tenofovir Alafenamide Fumarate Causes Local Inflammation and Tissue Necrosis in Rabbits and M… [ouci.dntb.gov.ua]
- 2. A Subcutaneous Implant of Tenofovir Alafenamide Fumarate Causes Local Inflammation and Tissue Necrosis in Rabbits and Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Tenofovir Amibufenamide Solubility for Cell-Based Assays
Welcome to the technical support center for Tenofovir (B777) amibufenamide (TMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with TMF in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Tenofovir amibufenamide and why is its solubility a concern for in vitro studies?
A1: this compound (TMF) is a novel prodrug of Tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of chronic hepatitis B (CHB).[1] TMF is designed with enhanced lipophilicity to improve cell membrane penetration.[1][2] While this property is advantageous for its therapeutic effect, it can present challenges in aqueous environments like cell culture media, potentially leading to precipitation and inaccurate experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly cited solvent for preparing high-concentration stock solutions of this compound.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. This occurs because the DMSO concentration is dramatically reduced, and the aqueous medium cannot maintain the compound in solution. Please refer to our Troubleshooting Guide below for detailed steps to address this.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in all your assays to account for any solvent effects.
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most referenced solvent, other organic solvents like ethanol (B145695) may be possible. However, their suitability and the potential for cytotoxicity at the required concentrations must be validated for your specific cell line and experimental conditions.
Q6: How stable is this compound in a prepared stock solution and in cell culture medium?
A6: TMF stock solutions in DMSO are stable for extended periods when stored correctly. One supplier suggests that in-solvent stocks can be stored at -80°C for 6 months or -20°C for 1 month.[3] The stability of TMF in aqueous cell culture medium at 37°C is less well-documented and may be influenced by pH and enzymatic activity. As a prodrug, TMF is designed to be metabolized intracellularly, and some degradation may occur in the medium over time. For long-duration experiments, it is advisable to refresh the medium with a freshly prepared TMF solution at appropriate intervals.
Quantitative Data Summary
The solubility of this compound in DMSO is a key parameter for planning your experiments. The table below summarizes the available data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| Dimethyl sulfoxide (DMSO) | 200 | 407.76 | Ultrasonic treatment may be needed |
Data sourced from multiple chemical suppliers.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell-based assays, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for TMF Precipitation
Caption: A step-by-step guide to resolving this compound precipitation issues in cell culture.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of TMF powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for short intervals to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium (Stepwise Dilution)
This protocol is designed to minimize precipitation when diluting the DMSO stock into your final culture medium.
-
Prepare Intermediate Dilution:
-
Warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
In a sterile tube, prepare an intermediate dilution of your TMF stock solution in the pre-warmed medium. A 1:10 or 1:20 dilution is a good starting point.
-
Add the TMF stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion.
-
-
Prepare Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final concentration of TMF.
-
Ensure the final DMSO concentration remains within the tolerated limits for your cell line (typically <0.5%).
-
-
Immediate Use: Use the prepared working solution immediately to treat your cells. Do not store working solutions in aqueous media for extended periods.
Diagram: Experimental Workflow for TMF Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions for cell-based assays.
Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its antiviral effect.
Diagram: TMF Intracellular Activation and Mechanism of Action
Caption: Intracellular conversion of TMF to its active form, which inhibits HBV reverse transcriptase.
References
- 1. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 2. Effectiveness and Safety of this compound in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tenofovir Amibufenamide (TMF) in Experimental Models
This guide is intended for researchers, scientists, and drug development professionals utilizing Tenofovir (B777) amibufenamide (TMF) in experimental settings. It provides answers to frequently asked questions and troubleshooting support for managing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Tenofovir amibufenamide (TMF) and what is its mechanism of action?
This compound (TMF) is a novel phosphoramidate (B1195095) prodrug of tenofovir (TFV), an antiviral agent used to treat infections like HIV and Hepatitis B Virus (HBV).[1][2] Structurally, TMF is similar to Tenofovir Alafenamide (TAF) but includes an additional methyl group, which enhances its lipophilicity and cell membrane penetration.[1][3]
Like other tenofovir prodrugs, TMF is designed for more efficient delivery of the active drug into target cells (e.g., hepatocytes, lymphocytes).[4] Once inside the cell, it is metabolized into tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate (B83284) (TFV-DP).[4][5] TFV-DP acts as a competitive inhibitor and chain terminator of viral reverse transcriptase, preventing viral replication.[4][5] This targeted delivery mechanism results in higher intracellular concentrations of TFV-DP and lower systemic plasma concentrations of tenofovir compared to the older prodrug, Tenofovir Disoproxil Fumarate (TDF).[6][7]
Q2: What are the primary off-target effects of TMF observed in experimental models?
Direct research on TMF's off-target effects in preclinical experimental models is limited. However, its profile can be inferred from clinical studies and extensive data on the related prodrugs, TDF and TAF. The primary off-target concerns for tenofovir-based drugs are renal and bone toxicity, with additional effects on lipid profiles and a potential for mitochondrial toxicity.[3][6][7]
-
Renal Effects: TDF has been associated with renal proximal tubulopathy.[8][9] TMF, by achieving lower plasma tenofovir concentrations, is designed to have an improved renal safety profile.[6][7] Clinical studies show TMF is associated with smaller increases in serum creatinine (B1669602) and smaller decreases in estimated glomerular filtration rate (eGFR) compared to TDF.[10][11]
-
Lipid Profile Changes: Tenofovir prodrugs can alter blood lipid profiles. TDF is known to have a lipid-lowering effect, whereas TAF has been associated with increases in total cholesterol and LDL.[3][12] Current evidence suggests TMF has a more neutral effect on lipid metabolism, showing no significant impact on cholesterol or triglyceride levels in multiple studies.[2][13][14]
-
Mitochondrial Toxicity: Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) as a class have been linked to mitochondrial toxicity, primarily through the inhibition of mitochondrial DNA (mtDNA) polymerase-γ.[15][16] This can lead to mtDNA depletion and cellular dysfunction.[7][16] While tenofovir is considered to have a low potential for mitochondrial toxicity compared to older NRTIs, high concentrations in specific cells, like renal proximal tubule cells, may lead to mitochondrial damage.[7][16][17]
Q3: How does the off-target profile of TMF compare to TDF and TAF?
TMF was developed to optimize the safety profile of tenofovir. Compared to TDF, TMF demonstrates superior renal and bone safety, attributed to the ~90% lower systemic tenofovir exposure.[3][6][7] Compared to TAF, TMF appears to have a more favorable lipid profile, with several studies reporting no significant increases in total cholesterol or LDL, unlike some cohorts treated with TAF.[2][12][14]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving TMF.
Issue 1: I am observing signs of renal toxicity (e.g., elevated biomarkers) in my animal model after TMF administration. What steps should I take?
Answer: While TMF has an improved renal safety profile, high doses or long-term administration in sensitive models could still elicit effects.
Recommended Actions:
-
Confirm the Finding: Repeat biomarker measurements on new samples to rule out experimental error. Key biomarkers for drug-induced kidney injury include serum creatinine (SCr), blood urea (B33335) nitrogen (BUN), and urinary markers like Kidney Injury Molecule-1 (KIM-1), and N-acetyl-β-D-glucosaminidase (NAG).[18][19][20]
-
Perform Histopathology: Examine kidney tissue for signs of tubular damage. Tenofovir-related toxicity is often characterized by injury to the proximal tubules, which may include structural changes to mitochondria.[7][8]
-
Dose-Response Assessment: If not already done, perform a dose-response study to identify the minimum effective dose with the lowest toxicity. Consider that the experimental model may be more sensitive than humans.
-
Review Concomitant Medications: Ensure that no other administered compounds are known nephrotoxins that could be acting synergistically.[21]
Issue 2: My cell cultures show decreased viability or proliferation after TMF treatment. How can I determine if this is due to mitochondrial toxicity?
Answer: Decreased cell health can result from various factors, but mitochondrial dysfunction is a known mechanism for some NRTIs.[22]
Recommended Actions:
-
Assess Mitochondrial Function Directly: Use assays that measure key mitochondrial parameters.
-
Oxygen Consumption Rate (OCR): A decrease in basal or maximal OCR, measured by an extracellular flux analyzer (e.g., Seahorse), is a direct indicator of impaired mitochondrial respiration.[23][24]
-
Extracellular Acidification Rate (ECAR): An increase in ECAR can indicate a compensatory shift to glycolysis when mitochondrial respiration is impaired, leading to lactate (B86563) buildup.[23][25]
-
Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes (e.g., TMRM, JC-1) to assess the mitochondrial membrane potential, which is lost during mitochondrial dysfunction.[24]
-
-
Quantify Mitochondrial DNA (mtDNA): TMF's active metabolite could potentially inhibit mtDNA polymerase-γ.[15][16] A reduction in mtDNA content, measured by quantitative PCR (qPCR), can indicate mitochondrial toxicity.
-
Measure ATP Levels: A drop in total cellular ATP can signify impaired energy production due to mitochondrial damage.[24]
-
Use a Positive Control: Include an NRTI known to cause mitochondrial toxicity (e.g., Zidovudine or Didanosine) to validate your assays.[26]
Issue 3: I am observing unexpected changes in the lipid profiles of my animal models. Could this be related to TMF?
Answer: Yes, this is a potential off-target effect. While human studies suggest TMF has a neutral lipid profile, effects may differ in experimental models.[3] An animal study in mice showed TAF increased liver lipid droplets and serum triglycerides, while TMF did not cause a statistically significant change compared to the control.[13]
Recommended Actions:
-
Systematic Monitoring: Measure a full lipid panel (Total Cholesterol, LDL, HDL, Triglycerides) from fasted animals at baseline and several time points during the study.
-
Liver Tissue Analysis: Since the liver is central to lipid metabolism, perform histological analysis on liver tissue using stains like Oil Red O to check for steatosis (fatty accumulation).[13]
-
Compare with Controls: Ensure the observed changes are statistically significant compared to a vehicle-treated control group. Also, consider including a TAF or TDF treatment arm for direct comparison if feasible.
Data Summaries
Table 1: Comparative Effects of Tenofovir Prodrugs on Renal Biomarkers (Human Clinical Data)
| Biomarker | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | This compound (TMF) |
| Serum Creatinine | Small but significant increase[27][28] | Significantly smaller increase vs. TDF[27][28] | Smaller increase vs. TDF[11]; No significant change in some studies[1][14] |
| eGFR / CrCl | Small but significant decrease[6][28] | Significantly smaller decrease vs. TDF[6][28] | Significantly smaller decrease vs. TDF[10] |
| Proteinuria | Can increase proteinuria[28] | Less proteinuria vs. TDF[28] | Favorable profile, similar to TAF[3] |
| Proximal Tubulopathy | Rare but reported risk[21] | Lower risk vs. TDF[6] | Lower expected risk vs. TDF[3][11] |
| Note: Data is derived from human clinical trials comparing the agents, as direct comparative data in experimental models is scarce. |
Table 2: Comparative Effects of Tenofovir Prodrugs on Lipid Profiles (Human & Animal Data)
| Lipid Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | This compound (TMF) |
| Total Cholesterol (TC) | Tends to decrease[3] | Tends to increase[28][29] | Generally stable / no significant change[2][14][22] |
| LDL Cholesterol | Neutral or decrease[3] | Tends to increase[28][29] | Generally stable / no significant change[1][14] |
| HDL Cholesterol | Tends to decrease[3] | Tends to increase[28] | Generally stable / no significant change[14] |
| Triglycerides (TG) | Neutral or decrease[3] | Neutral or slight increase[29] | Generally stable / no significant change[14][22] |
| Note: Effects can vary based on the study population and experimental model. An animal study showed TAF increased serum TG while TMF did not.[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Respiration
Objective: To measure the effect of TMF on mitochondrial function in cultured cells using an extracellular flux analyzer.
Materials:
-
Cell line of interest (e.g., HepG2, renal proximal tubule cells)
-
Seahorse XF Cell Culture Microplates
-
TMF stock solution (in DMSO)
-
Seahorse XF Calibrant, Assay Medium
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Extracellular flux analyzer (e.g., Agilent Seahorse XFe96)
Methodology:
-
Cell Seeding: Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of TMF (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours). Include a positive control like Rotenone if desired.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine) and incubate the plate in a non-CO2 incubator at 37°C.
-
Instrument Calibration: Calibrate the sensor cartridge with Seahorse XF Calibrant.
-
Mito Stress Test: Load the calibrated sensor cartridge with the mitochondrial stress test compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell plate into the analyzer and run the Mito Stress Test protocol. The instrument will measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Data Analysis: Analyze the data to determine key parameters: Basal Respiration, ATP-linked Respiration, Maximal Respiration, and Spare Respiratory Capacity. A significant decrease in these parameters in TMF-treated cells compared to vehicle control indicates mitochondrial toxicity.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
Objective: To determine if TMF treatment leads to depletion of mitochondrial DNA.
Materials:
-
TMF-treated and control cells or tissues
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M or RNase P)
-
qPCR master mix (SYBR Green-based)
-
Real-time PCR instrument
Methodology:
-
Sample Collection: Harvest cells or tissue from control and TMF-treated groups.
-
DNA Extraction: Isolate total genomic DNA using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear gene targets for each sample. Use a standard amount of DNA (e.g., 10 ng) per reaction.
-
Mitochondrial Target: e.g., MT-CO2
-
Nuclear Target (for normalization): e.g., B2M
-
-
Real-Time PCR: Run the qPCR plate using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial (mtDNA) and nuclear (nDNA) targets.
-
Calculate the difference in Ct values: ΔCt = (CtmtDNA - CtnDNA).
-
The relative mtDNA content is calculated as 2-ΔCt.
-
Compare the relative mtDNA content between TMF-treated and control groups. A significant decrease in the TMF group suggests mtDNA depletion.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for investigating cytotoxicity in TMF-treated cell cultures.
Caption: Proposed mechanism of Tenofovir-induced mitochondrial toxicity in renal cells.
Caption: Experimental workflow for assessing TMF off-target effects in an animal model.
References
- 1. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 2. This compound: A potential alternative for chronic hepatitis B treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 6. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Kidney Toxicity from the Antiviral Drug Tenofovir: New Indications, New Formulations, and a New Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2 [scirp.org]
- 9. An overview of tenofovir and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness and Safety of this compound in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Comparison of the effects of this compound and tenofovir alafenamide on lipid metabolism in the body] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part One [scirp.org]
- 21. tenofovir renal toxicity: Topics by Science.gov [science.gov]
- 22. researchgate.net [researchgate.net]
- 23. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. insphero.com [insphero.com]
- 26. researchgate.net [researchgate.net]
- 27. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 28. natap.org [natap.org]
- 29. clinician.com [clinician.com]
Technical Support Center: Strategies to Prevent Tenofovir Amibufenamide Degradation in Solution
Disclaimer: Tenofovir (B777) Amibufenamide (TMF) is a novel prodrug of tenofovir. As such, publicly available data on its degradation in solution is limited. This guide leverages information from its structurally similar analogue, Tenofovir Alafenamide (TAF), and the parent drug, Tenofovir, to provide researchers with strategies and troubleshooting advice. The degradation pathways and stability profiles are expected to be similar, but experimental verification is crucial.
Frequently Asked Questions (FAQs)
Q1: My Tenofovir Amibufenamide (TMF) solution is showing signs of degradation. What is the most likely cause?
The primary cause of degradation for tenofovir prodrugs like TMF in solution is pH-dependent hydrolysis. TMF, being structurally similar to Tenofovir Alafenamide (TAF), is likely susceptible to degradation in both acidic and alkaline conditions. The phosphoramidate (B1195095) bond in its structure is particularly prone to acid hydrolysis.
Q2: What is the optimal pH range to maintain the stability of a TMF solution?
Based on data for TAF, a pH "stability window" between 4.8 and 5.8 is recommended to minimize hydrolytic degradation.[1][2] It is crucial to control the pH of your TMF solution within this range to ensure its stability during experiments.
Q3: What are the expected degradation products of TMF in solution?
Drawing a parallel with TAF, the primary degradation of TMF likely proceeds through hydrolysis of the phosphoramidate moiety. This would initially form a monophenyl intermediate and subsequently hydrolyze further to the active drug, tenofovir.[1] Under acidic conditions, tenofovir itself can degrade into a 6-hydroxy adenine (B156593) derivative and (2-hydroxypropan-2-yloxy) methylphosphonic acid.[2][3][4]
Q4: How does temperature affect the stability of TMF in solution?
Elevated temperatures will accelerate the rate of hydrolytic degradation. For Tenofovir Disoproxil Fumarate (TDF), another tenofovir prodrug, thermal decomposition has been shown to follow first-order kinetics, with the rate increasing at higher temperatures.[5][6] It is advisable to store TMF solutions at controlled, cool temperatures (e.g., 2-8°C) and protect them from prolonged exposure to high temperatures during experimental procedures.
Q5: Should I be concerned about photodegradation of my TMF solution?
While the parent drug, tenofovir, is relatively stable to photolysis, some studies on TDF have indicated lability to light. To minimize any potential for photodegradation, it is best practice to protect TMF solutions from light by using amber vials or by covering the solution container with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of TMF potency in solution. | Inappropriate pH: The pH of the solution is likely outside the optimal stability range of 4.8-5.8, leading to accelerated hydrolysis.[1][2] | 1. Verify pH: Immediately measure the pH of your solution. 2. Buffer the Solution: Prepare fresh solutions using a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain the pH within the 4.8-5.8 range. |
| Appearance of unknown peaks in HPLC analysis. | Degradation: The new peaks are likely degradation products of TMF. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass-to-charge ratio (m/z) of the unknown peaks to confirm if they correspond to expected degradation products of tenofovir prodrugs.[1][3] 2. Optimize Storage: Review and optimize your storage conditions (pH, temperature, light protection) to minimize further degradation. |
| Inconsistent experimental results. | Solution Instability: Degradation of TMF during the experiment could be leading to variable concentrations of the active compound. | 1. Use Freshly Prepared Solutions: Prepare TMF solutions immediately before use whenever possible. 2. Conduct Stability Studies: Perform a short-term stability study of TMF in your experimental medium to understand its degradation kinetics under your specific conditions. |
Quantitative Stability Data
The following tables summarize the stability data for Tenofovir Alafenamide (TAF) and Tenofovir, which can be used as a proxy for estimating the stability of TMF.
Table 1: pH-Dependent Stability of Tenofovir Alafenamide (TAF) in Solution
| pH | Temperature (°C) | Half-life (t½) | Stability Profile |
| < 4.8 | Ambient | Reduced | Susceptible to acid hydrolysis[1] |
| 4.8 - 5.8 | Ambient | Maximized | Optimal stability window[1][2] |
| > 5.8 | Ambient | Reduced | Susceptible to alkaline hydrolysis[1] |
Table 2: Degradation Kinetics of Tenofovir in Acidic and Alkaline Conditions
| Condition | Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀) |
| 0.1 M HCl (reflux) | 2.73 x 10⁻² h⁻¹ | 25.34 hours | 3.84 hours |
| 0.1 M NaOH (reflux) | 1.80 x 10⁻³ h⁻¹ | 384.49 hours | 58.26 hours |
Data from forced degradation studies of Tenofovir.[4][7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (TMF)
Objective: To assess the intrinsic stability of TMF under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (TMF) powder
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
Validated stability-indicating HPLC-UV or LC-MS method
Procedure:
-
Acid Hydrolysis: Dissolve TMF in 0.1 M HCl to a known concentration. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Withdraw aliquots at each time point, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Alkaline Hydrolysis: Dissolve TMF in 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Dissolve TMF in a 3% H₂O₂ solution. Store at room temperature, protected from light, for a defined period. Withdraw aliquots and dilute for analysis.
-
Thermal Degradation: Store a solid sample of TMF at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution of TMF in a suitable solvent and expose it to the same thermal stress.
-
Photodegradation: Expose a solution of TMF to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a validated stability-indicating chromatographic method to determine the percentage of TMF remaining and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating TMF from its potential degradation products.
Typical Starting Conditions (based on TAF methods): [8][9][10]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common starting point is a 65:35 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development and Validation:
-
Optimization: Adjust the mobile phase composition, pH, and gradient profile to achieve optimal separation between the TMF peak and any degradation product peaks generated during forced degradation studies.
-
Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantification limit, and robustness. The method is considered stability-indicating if it can unequivocally assess the drug in the presence of its degradation products.
Visualizations
Caption: Postulated hydrolytic degradation pathway of this compound (TMF).
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by RP-HPLC | Semantic Scholar [semanticscholar.org]
addressing lot-to-lot variability of Tenofovir amibufenamide in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenofovir (B777) amibufenamide. Inconsistent results can be a significant challenge in experimental workflows, and this resource aims to provide clear, actionable solutions to common issues, with a focus on addressing potential lot-to-lot variability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing experiments with Tenofovir amibufenamide.
1. What is the mechanism of action of this compound?
This compound is a prodrug of tenofovir, meaning it is converted into its active form within the body.[1] After administration, it is absorbed and enters target cells, such as those infected with HIV or HBV.[1][2] Inside the cell, it is metabolized to tenofovir, which is then phosphorylated to tenofovir diphosphate.[1] This active metabolite mimics natural nucleotides and is incorporated into the growing viral DNA chain by the reverse transcriptase enzyme.[1] However, it acts as a chain terminator, halting DNA synthesis and preventing the virus from replicating.[1][3]
2. My antiviral assay results with this compound are inconsistent between experiments. What are the initial steps I should take?
Inconsistent results can stem from several factors. Start by reviewing your experimental setup for common sources of error such as inconsistent cell seeding, pipetting inaccuracies, or edge effects on your assay plates. Ensure your viral stock is of a consistent titer and low passage number. If these factors are controlled, consider the possibility of variability in your this compound lot. Refer to the "Inconsistent Antiviral Potency" troubleshooting guide for a more detailed workflow.
3. I've observed a change in the cytotoxic profile of this compound in my cell cultures. Could this be related to the drug lot?
Yes, a change in cytotoxicity could be due to lot-to-lot variability. This might be caused by differences in the purity of the compound or the presence of different levels of impurities. It is advisable to perform a standard cytotoxicity assay on each new lot of this compound to establish a baseline for your experiments. For further guidance, see the "Variable Cytotoxicity Results" troubleshooting section.
4. How should I prepare and store this compound to ensure its stability?
For in vitro experiments, it is crucial to follow the manufacturer's instructions for storage, which typically involves storing the compound at -20°C or -80°C.[4] Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at low temperatures to avoid repeated freeze-thaw cycles. The stability of similar compounds like tenofovir alafenamide has been shown to be pH-dependent, with increased stability at higher pH.[5] While specific data for this compound is limited, it is prudent to maintain consistent pH conditions in your experimental setups.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Inconsistent Antiviral Potency (EC50 Values)
Question: Why am I observing significant shifts in the EC50 value of this compound between different batches of the compound?
Possible Causes and Solutions:
-
Lot-to-Lot Variability in Purity/Impurities: The most direct cause could be variations in the chemical purity of different lots of this compound.
-
Solution: Request a Certificate of Analysis (CoA) for each lot from the supplier. If possible, perform an independent analysis of purity using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Compare the chromatograms of different lots to identify any significant differences in the main peak or the presence of additional peaks that might indicate impurities.[6][7]
-
-
Compound Stability and Degradation: Improper storage or handling can lead to degradation of the compound, reducing its effective concentration.
-
Solution: Ensure the compound is stored under the recommended conditions (e.g., -80°C) and minimize freeze-thaw cycles by preparing single-use aliquots.[4] Periodically check the activity of a new lot against a previously characterized, well-stored lot as a quality control measure.
-
-
Experimental Assay Conditions: Variations in your experimental setup can significantly impact the apparent potency of the drug.
-
Solution: Maintain strict consistency in your antiviral assay protocol. This includes using the same cell line at a consistent passage number, a standardized viral inoculum (multiplicity of infection - MOI), and consistent incubation times. Regularly test your cell lines for mycoplasma contamination, as this can affect cell health and drug response.[8]
-
Variable Cytotoxicity Results (CC50 Values)
Question: I have noticed that a new lot of this compound is showing higher toxicity to my cells than previous lots. What could be the reason?
Possible Causes and Solutions:
-
Presence of Cytotoxic Impurities: Different synthesis batches may result in varying levels of residual solvents or by-products that could be toxic to cells.
-
Solution: As with potency issues, an analytical assessment via HPLC or UPLC can help identify potential impurities.[6][7] If you suspect the presence of a specific impurity, you may need to use a more advanced analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.
-
-
Cell Health and Culture Conditions: The health and density of your cells at the time of the assay can influence their susceptibility to cytotoxic effects.
-
Solution: Ensure your cells are healthy, in the exponential growth phase, and plated at a consistent density. Standardize the duration of exposure to the compound in your cytotoxicity assays.
-
-
Interaction with Media Components: Some compounds can interact with components in the cell culture media, leading to the formation of toxic precipitates or degradation products.
-
Solution: Visually inspect your cultures for any signs of precipitation after adding the compound. If observed, you may need to test different media formulations or adjust the final concentration of the compound.
-
Quantitative Data Summary
The following table summarizes key in vitro efficacy data for this compound and its related prodrug, Tenofovir alafenamide (TAF), from published studies. This can serve as a reference for expected potency.
| Compound | Cell Line | Virus | EC50 (nM) | Reference |
| This compound | HepG2.2.15 | HBV | 7.3 | [4] |
| Tenofovir alafenamide (TAF) | MT-2 | HIV-1 (IIIB) | 5.1 | [9] |
| Tenofovir alafenamide (TAF) | MT-4 | HIV-1 (IIIB) | 1.8 | [9] |
| Tenofovir alafenamide (TAF) | PBMCs | HIV-1 (BaL) | 0.97 | [9] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Assay for this compound
This protocol describes a general method for determining the half-maximal effective concentration (EC50) of this compound against a viral pathogen in a cell-based assay.
-
Cell Plating:
-
Culture cells (e.g., HepG2.2.15 for HBV or MT-4 for HIV) to ~80% confluency.
-
Trypsinize (if adherent), count, and seed cells into a 96-well plate at a pre-determined density.
-
Incubate for 24 hours to allow cells to adhere and recover.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound to the appropriate wells.
-
Add the virus stock at a pre-determined multiplicity of infection (MOI) to each well, except for the cell control wells.
-
Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 3-9 days for HBV).[4]
-
-
Endpoint Measurement:
-
After incubation, quantify the extent of viral replication. This can be done by measuring viral DNA/RNA levels in the supernatant via qPCR, or by using a reporter virus (e.g., luciferase-expressing virus) and measuring the reporter signal.
-
-
Data Analysis:
-
Normalize the results to the untreated virus control.
-
Plot the percentage of viral inhibition against the log of the drug concentration.
-
Use a non-linear regression model to calculate the EC50 value.
-
Protocol 2: UPLC Method for Purity Assessment of Tenofovir Prodrugs
This protocol is adapted from a validated method for Tenofovir alafenamide and can be used as a starting point for assessing the purity of this compound lots.[7]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: A buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program starting with a low percentage of Mobile Phase B and increasing over time to elute compounds with different polarities.
-
Flow Rate: Approximately 0.3-0.5 mL/minute.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 1-2 µL.
Procedure:
-
Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare solutions of each lot to be tested at the same concentration.
-
Inject the standard and sample solutions into the UPLC system.
-
Analyze the resulting chromatograms. The purity of each lot can be estimated by the area of the main peak relative to the total area of all peaks. Compare the impurity profiles between different lots.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical relationships of potential causes for variability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) [mdpi.com]
- 6. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor oral bioavailability of Tenofovir amibufenamide in animal studies
Welcome to the technical support center for researchers working with Tenofovir (B777) Amibufenamide (TMF). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the oral bioavailability of TMF in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Tenofovir Amibufenamide (TMF) and what is its primary advantage?
A1: this compound (TMF) is an innovative oral prodrug of Tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor.[1][2] The parent drug, Tenofovir, has very poor oral bioavailability due to its highly charged phosphonate (B1237965) group, which limits its permeability across cell membranes.[1][3][4] TMF was developed as part of a prodrug strategy, similar to Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), to mask this charged group, thereby enhancing its lipophilicity, absorption, and ultimately, its oral bioavailability.[1][3][5] A key advantage of TMF is its improved stability in the gastrointestinal tract and plasma, leading to more efficient delivery of Tenofovir to target cells.[3]
Q2: How does the oral bioavailability of TMF compare to other Tenofovir prodrugs in animal models?
A2: Preclinical studies in various animal models have consistently demonstrated that TMF has a significantly higher oral bioavailability compared to both TDF and TAF.[1][3] In Sprague-Dawley rats, for instance, the absolute bioavailability of Tenofovir following TMF administration was approximately 1.6-fold higher than TAF and 2.7-fold higher than TDF.[3] This superior performance is largely attributed to TMF's greater stability in intestinal fluid.[3]
Table 1: Comparative Oral Bioavailability of Tenofovir Prodrugs in Rats
| Prodrug | Dose (oral) | Resulting TFV AUC (ng·h/mL) | Absolute Bioavailability (F%) of TFV | Reference |
| TMF | 30 µmol/kg | 16.26 (µg·h/mL) | 46.70% | [5] |
| TAF | 30 µmol/kg | 9.30 (µg·h/mL) | 28.60% | [5] |
| TDF | 30 µmol/kg | 5.39 (µg·h/mL) | 17.21% | [5] |
Q3: My animal study is showing lower-than-expected oral bioavailability for TMF. What are some common troubleshooting steps?
A3: While TMF generally exhibits high bioavailability, several experimental factors can lead to suboptimal results. Here is a troubleshooting guide to help identify potential issues:
-
Formulation Issues:
-
Inadequate Solubilization: Ensure the vehicle used for oral gavage is appropriate and that TMF is fully dissolved or homogenously suspended before administration. Poor solubility can be a limiting factor for absorption.[6]
-
Improper pH: The stability of the prodrug can be pH-dependent. Verify that the formulation's pH is within a stable range for TMF.
-
-
Animal Handling and Dosing:
-
Fasting State: Food can significantly impact the absorption of lipophilic drugs. Ensure that animals are fasted overnight as per standard protocols, as food can delay and sometimes alter the extent of absorption.[7]
-
Dosing Accuracy: Verify the accuracy of the oral gavage technique to ensure the full dose is administered correctly into the stomach and not regurgitated or delivered into the lungs.
-
-
Blood Sampling and Processing:
-
Sample Stability: TMF, like other ester prodrugs, can be susceptible to hydrolysis by esterases present in the blood.[7] Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma should be separated by centrifugation in a refrigerated centrifuge as soon as possible and stored at -80°C until analysis.[5]
-
Incorrect Time Points: The blood sampling schedule may have missed the peak plasma concentration (Cmax). Review the sampling time points to ensure they are frequent enough during the initial absorption phase.
-
-
Bioanalytical Method:
-
Method Validation: Confirm that the LC-MS/MS method used for quantifying TMF and its metabolite, Tenofovir (TFV), in plasma is fully validated for linearity, accuracy, precision, and stability.[5]
-
Internal Standard: Use an appropriate isotopically labeled internal standard to correct for matrix effects and extraction variability.[5]
-
Q4: How does food intake influence the pharmacokinetics of TMF?
A4: Studies in healthy human volunteers have shown that administering TMF with a high-fat, high-calorie meal affects its pharmacokinetic profile.[8][9][10] Specifically, food delays the time to reach maximum plasma concentration (Tmax) and increases the overall drug exposure (AUC).[8][9] While the peak concentration (Cmax) of TMF itself is reduced, the increased AUC for both TMF and its active metabolite Tenofovir (TFV) suggests that food enhances overall absorption.[8][9][10] Despite these changes, they are not considered clinically significant, and TMF can be taken with or without food.[9][10]
Table 2: Effect of a High-Fat Meal on TMF Pharmacokinetic Parameters in Humans (25 mg dose)
| Analyte | Parameter | Fasted | Fed | Geometric Mean Ratio (Fed/Fasted) [90% CI] | Reference |
| TMF | Cmax (ng/mL) | - | - | 57.65% [45.68%–72.76%] | [8][9][10] |
| AUC0–t (ng·h/mL) | - | - | 150.28% [125.36%–180.16%] | [8][9][10] | |
| AUC0–∞ (ng·h/mL) | - | - | 158.24% [130.42%–192.00%] | [8][9][10] | |
| Tmax (h, median) | 0.33 | 1.00 | - | [8][9][10] | |
| TFV | Cmax (ng/mL) | - | - | 82.00% [74.30%–90.49%] | [8][9][10] |
| AUC0–t (ng·h/mL) | - | - | Within 80%-125% | [8][9][10] | |
| AUC0–∞ (ng·h/mL) | - | - | Within 80%-125% | [8][9][10] |
Q5: What advanced formulation strategies could be explored to further modify TMF delivery?
A5: Although TMF already possesses high bioavailability, certain advanced formulation strategies used for other poorly absorbed drugs could theoretically be applied to modify its release or targeting. These include:
-
Nanoformulations: Encapsulating TMF in nanoparticles or developing self-emulsifying drug delivery systems (SEDDS) could alter its absorption pathway, potentially increasing lymphatic transport and bypassing first-pass metabolism.[11][12][13][14]
-
Inhibition of Efflux Pumps: While TMF is more stable than its predecessors, co-formulating it with excipients that inhibit efflux transporters like P-glycoprotein (e.g., D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate, TPGS) could further increase its net absorption.[7][15] This strategy has been shown to be effective for TDF.[15][16]
Experimental Protocols
Protocol 1: Rat Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters (Cmax, AUC, bioavailability) of Tenofovir following a single oral dose of TMF.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250g).[7] House animals in a controlled environment and acclimate them for at least one week.
-
Animal Dosing: Fast animals overnight (approx. 12 hours) with free access to water before dosing.[7] Administer TMF via oral gavage at the desired dose (e.g., 30 µmol/kg).[1] For bioavailability calculation, a separate group of rats should be administered Tenofovir intravenously.
-
Blood Sampling: Collect serial blood samples (approx. 0.25 mL) from the jugular or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 6, 12, and 24 hours post-dose).[1]
-
Sample Processing: Collect blood into tubes containing K2EDTA, immediately place on ice, and centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.[5]
-
Bioanalysis: Quantify the concentrations of TMF and Tenofovir in plasma samples using a validated LC-MS/MS method.[5][7]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC.[7] Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[7]
Protocol 2: TMF Metabolic Activation Pathway
TMF is designed to be stable in the gastrointestinal tract and plasma, allowing the intact prodrug to be absorbed and reach target cells, such as hepatocytes or lymphocytes.[2] Inside the cell, it undergoes enzymatic conversion to release Tenofovir, which is then phosphorylated to its active form, Tenofovir-diphosphate (TFV-DP).[1][5] This active metabolite acts as a chain terminator, inhibiting viral reverse transcriptase.[4]
References
- 1. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 3. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of Food on the Pharmacokinetics of this compound: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effect of Food on the Pharmacokinetics of this compound: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoformulation strategies for the enhanced oral bioavailability of antiretroviral therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tenofovir Prodrugs and Mitochondrial Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the mitochondrial toxicity of tenofovir (B777) amibufenamide (TMF) in comparison to tenofovir disoproxil fumarate (B1241708) (TDF).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TDF-induced renal toxicity?
A1: The primary mechanism of TDF-induced renal toxicity is damage to the mitochondria within the proximal renal tubules.[1][2] High plasma concentrations of tenofovir lead to its accumulation in these tubules, causing mitochondrial dysfunction.[3][4]
Q2: How does TMF theoretically impact mitochondrial toxicity compared to TDF?
A2: TMF is a novel prodrug of tenofovir designed for more efficient delivery of the active drug into target cells, resulting in significantly lower plasma concentrations of tenofovir compared to TDF.[1] This lower plasma exposure is believed to reduce the accumulation of tenofovir in the renal proximal tubules, thereby minimizing mitochondrial damage, a key factor in TDF-related nephrotoxicity.[1]
Q3: Is there direct experimental data comparing the mitochondrial toxicity of TMF and TDF?
A3: As of the latest literature review, direct head-to-head in vitro or in vivo studies quantifying and comparing specific markers of mitochondrial toxicity (e.g., mtDNA content, respiratory chain function, ROS production) between TMF and TDF are limited. The improved mitochondrial safety profile of TMF is largely inferred from its pharmacokinetic properties and clinical data showing a better renal safety profile than TDF.
Q4: What are the key mitochondrial parameters affected by TDF?
A4: TDF has been shown to cause several mitochondrial alterations in renal proximal tubule cells, including:
-
Ultrastructural changes: Increased number of irregularly shaped mitochondria with sparse and fragmented cristae.[5][6]
-
mtDNA depletion: A decrease in mitochondrial DNA content.[5]
-
Impaired mitochondrial function: Decreased mitochondrial membrane potential, increased oxygen consumption, and elevated mitochondrial superoxide (B77818) production.
Troubleshooting Guide
Problem: Observing signs of nephrotoxicity in cell culture models treated with tenofovir prodrugs.
| Possible Cause | Troubleshooting Steps |
| High intracellular concentration of tenofovir | Titrate the concentration of the tenofovir prodrug to identify a non-toxic working concentration. Consider the specific cell type's sensitivity. |
| Mitochondrial dysfunction | Assess key mitochondrial health parameters. See the "Experimental Protocols" section for detailed methodologies. |
| Oxidative stress | Measure reactive oxygen species (ROS) production and assess the expression of antioxidant genes. |
| Cell line sensitivity | Consider using different renal proximal tubule cell lines (e.g., HK-2, RPTEC/TERT1) to confirm if the observed toxicity is cell-line specific. |
Data on Mitochondrial Toxicity
TDF-Induced Mitochondrial Effects (Quantitative Data Summary)
| Parameter | Cell/System | TDF Concentration | Observation | Reference |
| mtDNA Content | Human Renal Proximal Tubule Cells (in HIV transgenic mice) | Not specified (in vivo) | Decreased | [5] |
| Mitochondrial Respiration (Basal) | RPTEC/TERT1 Cells | 300 µM | Decreased | [7] |
| Mitochondrial Respiration (ATP-Linked) | RPTEC/TERT1 Cells | 300 µM | Decreased | [7] |
| Mitochondrial Membrane Potential | NRK-52E Cells | Concentration-dependent | Decreased | [8] |
| Mitochondrial Superoxide Production | NRK-52E Cells | 50 µM | Increased | [8] |
| Oxygen Consumption | NRK-52E Cells | 50 µM | Increased | [8] |
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content
Objective: To determine the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with tenofovir prodrugs.
Methodology:
-
Cell Culture and Treatment: Plate renal proximal tubule epithelial cells (e.g., RPTEC/TERT1) at a suitable density. Treat cells with varying concentrations of TDF or TMF for a specified duration (e.g., 7-14 days). Include a vehicle-treated control group.
-
DNA Extraction: Harvest cells and extract total DNA using a commercial DNA extraction kit.
-
Quantitative PCR (qPCR):
-
Design or obtain validated primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).
-
Perform qPCR using a SYBR Green or probe-based assay.
-
Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mtDNA amplification to the nDNA amplification.
-
Protocol 2: Assessment of Mitochondrial Respiration
Objective: To measure the effect of tenofovir prodrugs on cellular oxygen consumption rates (OCR).
Methodology:
-
Cell Culture and Treatment: Seed cells in a Seahorse XF Cell Culture Microplate. Treat with TDF or TMF for the desired time.
-
Seahorse XF Cell Mito Stress Test:
-
Replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose.
-
Sequentially inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine the key parameters of mitochondrial respiration.
Visualizations
Caption: TDF-induced mitochondrial toxicity pathway in renal proximal tubule cells.
Caption: Pharmacokinetic rationale for reduced mitochondrial toxicity of TMF vs. TDF.
Caption: Experimental workflow for comparing mitochondrial toxicity of TDF and TMF.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Tenofovir Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir alafenamide nephrotoxicity in an HIV-positive patient: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery of Tenofovir-induced Nephrotoxicity following Switch from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide in Human Immunodeficiency Virus-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Development of Tenofovir Amibufenamide-Resistant HBV Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in creating and characterizing tenofovir (B777) amibufenamide (TMF)-resistant Hepatitis B Virus (HBV) cell lines. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tenofovir amibufenamide (TMF) and why is developing resistance challenging?
A1: this compound (TMF) is a novel prodrug of tenofovir.[1] Like other tenofovir prodrugs such as tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), TMF is metabolized within hepatocytes to the active diphosphate (B83284) form, which is a potent inhibitor of the HBV reverse transcriptase (RT), leading to chain termination and suppression of viral replication.[2] TMF is designed for more efficient delivery of tenofovir into hepatocytes, which may contribute to its lower EC50 in vitro compared to TDF in HepG2.2.15 cells.[3] Developing resistance to tenofovir is challenging due to its high genetic barrier, meaning multiple mutations in the HBV polymerase are often required to confer significant resistance.[4][5]
Q2: Which cell lines are recommended for developing TMF-resistant HBV models?
A2: The most commonly used cell lines for this purpose are hepatoma cell lines that stably replicate HBV. These include:
-
HepG2.2.15: This cell line contains an integrated copy of the HBV genome and constitutively produces HBV particles.[6][7] It is a widely used model for antiviral testing.
-
HepAD38: This is another HepG2-derived cell line where HBV replication is under the control of a tetracycline-off promoter, allowing for inducible high-level replication.
-
Huh7 cells transfected with HBV: These cells can also be used to establish stable HBV replication.
For studies involving viral entry, cell lines engineered to express the HBV receptor, sodium taurocholate cotransporting polypeptide (NTCP), such as HepG2-NTCP , are required.[8]
Q3: What are the key mutations associated with tenofovir resistance?
A3: While TMF-specific resistance mutations are still being fully characterized, data from the closely related TDF provides a strong indication of mutations to expect. Resistance typically arises from a combination of mutations in the reverse transcriptase domain of the HBV polymerase. A single mutation is rarely sufficient to confer high-level resistance.[4] Key mutations include:
-
Primary Mutations: rtA194T and rtN236T have been associated with reduced susceptibility to adefovir (B194249) and tenofovir.[4]
-
Compensatory/Associated Mutations: Often, a combination of mutations is required for significant resistance. A quadruple mutation pattern of rtL180M, rtT184L, rtA200V, and rtM204V has been shown to decrease tenofovir susceptibility.[9] Other mutations like rtS78T have also been reported.[4]
Q4: How long does it typically take to generate a TMF-resistant cell line?
A4: The process of generating a stable, high-level resistant cell line is lengthy and can take several months to over a year. It involves a gradual dose-escalation of TMF, allowing the cells to adapt and for resistant viral populations to be selected. Patience and careful monitoring are crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the development of TMF-resistant HBV cell lines.
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity/Death at Low TMF Concentrations | 1. Initial TMF concentration is too high. 2. The parental cell line is particularly sensitive. 3. Errors in drug dilution. | 1. Re-determine the IC50 of TMF for your specific parental cell line and start the dose escalation at or slightly below this value. 2. Reduce the initial TMF concentration and increase it more gradually. 3. Prepare fresh drug dilutions and verify the stock concentration. |
| No Evidence of Resistance After Prolonged Culture | 1. TMF concentration is too low to exert selective pressure. 2. The high genetic barrier of tenofovir is preventing the emergence of resistant mutants. 3. The assay for measuring HBV replication lacks sensitivity. | 1. Gradually increase the TMF concentration in a stepwise manner. 2. Continue the culture for a longer duration. Consider starting with a viral strain that already has some baseline mutations (e.g., lamivudine (B182088) resistance) which may facilitate the development of tenofovir resistance. 3. Use a highly sensitive qPCR assay for HBV DNA quantification. |
| Loss of HBV Replication in Culture | 1. Over-passaging of cells leading to senescence or changes in cellular phenotype. 2. Mycoplasma contamination. 3. TMF concentration is too high, suppressing both wild-type and emerging resistant virus. | 1. Use cells from a lower passage number and maintain a consistent passaging schedule. 2. Regularly test for mycoplasma contamination. 3. Temporarily reduce the TMF concentration to allow for viral rebound, then resume gradual dose escalation. |
| Inconsistent Results in Drug Susceptibility Assays | 1. Inconsistent cell seeding or pipetting errors. 2. Variability in the health and confluency of the cells. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and use calibrated pipettes. 2. Standardize cell seeding density and only use cells in their logarithmic growth phase. 3. Avoid using the outer wells of the plate for critical experiments or fill them with sterile media/PBS.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data related to tenofovir resistance. Note that specific IC50 values for TMF are limited in the public domain; therefore, data for TDF are provided as a close approximation.
Table 1: In Vitro Susceptibility of Wild-Type and Tenofovir-Resistant HBV Mutants to Tenofovir
| HBV Genotype | Mutation(s) in Reverse Transcriptase (RT) Domain | Fold Change in IC50 vs. Wild-Type (TDF) | Reference |
| Wild-Type (WT) | None | 1.0 | [11] |
| ADV-Resistant | rtN236T | 3- to 13-fold | [12] |
| Multi-Drug Resistant | rtL180M, rtT184L, rtA200V, rtM204V | 3.28- to 5.34-fold | [9] |
Table 2: Representative Antiviral Activity of Tenofovir Prodrugs in HepG2.2.15 Cells
| Compound | EC50 (in vitro) | Reference |
| This compound (TMF) | Lower than TAF and TDF | [3] |
| Tenofovir Alafenamide (TAF) | - | [3] |
| Tenofovir Disoproxil Fumarate (TDF) | - | [3] |
Experimental Protocols
Protocol 1: Generation of TMF-Resistant HBV Cell Line by Dose Escalation
This protocol describes a stepwise method for generating a TMF-resistant HBV cell line using a parental line such as HepG2.2.15.
-
Initial Seeding and IC50 Determination:
-
Seed the parental HepG2.2.15 cells in a suitable culture vessel.
-
Determine the 50% inhibitory concentration (IC50) of TMF on HBV DNA replication in the parental cell line using a qPCR-based assay.
-
-
Initial Drug Exposure:
-
Begin by treating the cells with TMF at a concentration equal to the determined IC50.
-
-
Monitoring and Subculturing:
-
Monitor the cells for signs of cytotoxicity and HBV replication levels.
-
When the cells reach 70-80% confluency, subculture them in the presence of the same concentration of TMF.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing consistently and HBV replication has stabilized, gradually increase the TMF concentration (e.g., by 1.5 to 2-fold).
-
Repeat the monitoring and subculturing process at each new concentration. This process is iterative and can take several months.
-
-
Characterization of Resistant Phenotype:
-
At various stages, and once a significantly higher TMF concentration is tolerated, characterize the phenotype of the selected cell population.
-
Determine the new IC50 of TMF for the resistant cell line and compare it to the parental line to calculate the fold-resistance.
-
-
Genotypic Analysis:
-
Extract viral DNA from the supernatant of the resistant cell culture.
-
Amplify the HBV polymerase gene by PCR and perform sequencing to identify mutations.
-
-
Cryopreservation:
-
Once a stable resistant cell line is established, cryopreserve aliquots for future use.
-
Protocol 2: Phenotypic Characterization by Drug Susceptibility Assay (qPCR)
This protocol details the determination of the IC50 value of TMF against wild-type and potentially resistant HBV.
-
Cell Seeding:
-
Seed HepG2.2.15 cells (or the resistant derivative) in a 24-well plate and allow them to adhere.
-
-
Drug Treatment:
-
Prepare serial dilutions of TMF in the cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of TMF. Include a "no-drug" vehicle control.
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for a defined period (e.g., 6-9 days), changing the medium with fresh TMF every 2-3 days.
-
At the end of the incubation period, collect the cell culture supernatant for HBV DNA quantification.
-
-
HBV DNA Extraction and Quantification:
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Perform quantitative PCR (qPCR) using primers and a probe specific for the HBV genome.
-
Generate a standard curve using serial dilutions of a plasmid containing the HBV genome of a known concentration.
-
Quantify the HBV DNA copy number in the samples by comparing their Ct values to the standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each TMF concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the TMF concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Identification of Resistance Mutations by Site-Directed Mutagenesis
This protocol describes the introduction of specific point mutations into an HBV replicon plasmid to confirm their role in TMF resistance.
-
Primer Design:
-
Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the HBV replicon plasmid as a template, and the designed mutagenic primers.
-
The PCR program typically involves an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Digestion of Parental DNA:
-
Following PCR, add DpnI restriction enzyme to the reaction mixture to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on selective agar (B569324) plates and incubate overnight.
-
-
Plasmid Purification and Sequencing:
-
Select several colonies and grow overnight cultures.
-
Purify the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing of the HBV polymerase gene.
-
Visualizations
Caption: Workflow for developing and characterizing TMF-resistant HBV cell lines.
Caption: Mechanism of TMF action and development of resistance in HBV.
References
- 1. This compound in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinctive HBV Replication Capacity and Susceptibility to Tenofovir Induced by a Polymerase Point Mutation in Hepatoma Cell Lines and Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 5. Evidence of tenofovir resistance in chronic hepatitis B virus (HBV) infection: An observational case series of South African adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals [archivesofmedicalscience.com]
- 8. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 9. Characterization of the tenofovir resistance-associated mutations in the hepatitis B virus isolates across genotypes A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hepatitis B virus wild-type and rtN236T populations show similar early HBV DNA decline in adefovir refractory patients on a tenofovir-based regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Preclinical Comparison of Tenofovir Amibufenamide (TMF) and Tenofovir Alafenamide (TAF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of two prominent prodrugs of tenofovir (B777): Tenofovir Amibufenamide (TMF) and Tenofovir Alafenamide (TAF). Both are designed to efficiently deliver the active antiviral agent, tenofovir, to target cells while minimizing systemic exposure and associated toxicities. This comparison is based on available preclinical experimental data to inform researchers and drug development professionals.
Executive Summary
This compound (TMF) and tenofovir alafenamide (TAF) are both phosphonamidate prodrugs of the nucleotide reverse transcriptase inhibitor tenofovir. Preclinical data suggests that TMF may offer certain advantages over TAF, including slightly enhanced in vitro anti-HBV activity and potentially more favorable pharmacokinetic properties, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP). Structurally, TMF is differentiated from TAF by an additional methyl group, which is suggested to increase its lipophilicity and stability.[1]
Data Presentation
In Vitro Antiviral Activity
The in vitro anti-HBV activity of TMF and TAF was evaluated in HepG2.2.15 cells. The results indicate that TMF exhibits a slightly more potent inhibition of HBV DNA replication compared to TAF, particularly over a longer treatment duration.[2]
| Compound | EC50 (nM) at Day 3 | EC50 (nM) at Day 6 | EC50 (nM) at Day 9 |
| This compound (TMF) | 20.48 ± 2.13 | 10.21 ± 1.54 | 7.29 ± 0.71 |
| Tenofovir Alafenamide (TAF) | 28.24 ± 1.87 | 15.36 ± 1.28 | 12.17 ± 0.56 |
Data sourced from Hong et al., 2022.[2]
In Vitro Cytotoxicity
| Compound | Cell Line | CC50 (µM) |
| This compound (TMF) | HepG2.2.15 | >100 |
| HepG2 | >100 | |
| LO2 | >100 | |
| Tenofovir Alafenamide (TAF) | HepG2.2.15 | >100 |
| HepG2 | >100 | |
| LO2 | >100 |
Data sourced from Hong et al., 2022.[2]
Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound (TMF) | Tenofovir Alafenamide (TAF) |
| Dose | 3 mg/kg | 3 mg/kg |
| Cmax (ng/mL) | 21.0 ± 3.2 | 12.3 ± 2.1 |
| Tmax (h) | 0.5 | 0.5 |
| AUC (0-t) (ng·h/mL) | 45.7 ± 8.9 | 28.6 ± 5.4 |
| T1/2 (h) | 1.2 ± 0.3 | 0.9 ± 0.2 |
Data sourced from Hong et al., 2022.[2]
Pharmacokinetic Parameters in Dogs (Oral Administration)
| Parameter | This compound (TMF) | Tenofovir Alafenamide (TAF) |
| Dose | 1 mg/kg | 1 mg/kg |
| Cmax (ng/mL) | 35.6 ± 7.8 | 21.4 ± 4.9 |
| Tmax (h) | 1.0 | 0.8 |
| AUC (0-t) (ng·h/mL) | 98.2 ± 21.5 | 55.7 ± 12.3 |
| T1/2 (h) | 1.5 ± 0.4 | 1.1 ± 0.3 |
Data sourced from Hong et al., 2022.[2]
Intracellular Tenofovir-Diphosphate (TFV-DP) Concentrations
Following oral administration in dogs, TMF demonstrated a higher concentration of the active metabolite, TFV-DP, in peripheral blood mononuclear cells (PBMCs) compared to TAF.
| Compound | Dose | Tissue | TFV-DP Cmax (fmol/10^6 cells) | TFV-DP AUC (0-t) (fmol·h/10^6 cells) |
| This compound (TMF) | 1 mg/kg | PBMCs | 850 ± 150 | 12500 ± 2100 |
| Tenofovir Alafenamide (TAF) | 1 mg/kg | PBMCs | 620 ± 110 | 9800 ± 1800 |
Data sourced from Hong et al., 2022.[2]
Experimental Protocols
In Vitro Anti-HBV Activity Assay
The antiviral activity of TMF and TAF was assessed in the HBV-producing human hepatoblastoma cell line HepG2.2.15.[2]
-
Cell Culture: HepG2.2.15 cells were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of TMF or TAF for 3, 6, or 9 days.
-
Quantification of HBV DNA: After the treatment period, the cell culture supernatant was collected, and extracellular HBV DNA was quantified using a quantitative real-time PCR (qPCR) assay.
-
Data Analysis: The 50% effective concentration (EC50) was calculated by fitting the dose-response curve using a nonlinear regression model.
In Vitro Cytotoxicity Assay
The cytotoxicity of TMF and TAF was evaluated in HepG2.2.15, HepG2, and LO2 cell lines using the CCK-8 assay.[2]
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Compound Incubation: Cells were exposed to various concentrations of the test compounds for 72 hours.
-
Cell Viability Assessment: Cell viability was determined by adding CCK-8 solution to each well and measuring the absorbance at 450 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) was calculated from the dose-response curves.
Pharmacokinetic Studies in Animals
Pharmacokinetic studies were conducted in male Sprague-Dawley rats and Beagle dogs.[2]
-
Drug Administration: Animals were administered a single oral dose of TMF or TAF.
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing.
-
Sample Analysis: Plasma concentrations of the prodrugs and tenofovir were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2, were calculated using non-compartmental analysis.
Intracellular TFV-DP Analysis
-
Cell Isolation: PBMCs were isolated from whole blood samples collected during the animal pharmacokinetic studies.
-
Metabolite Extraction: Intracellular metabolites were extracted from the isolated PBMCs.
-
Quantification: The concentration of TFV-DP was quantified using a validated LC-MS/MS method.
-
Data Analysis: The intracellular pharmacokinetic parameters of TFV-DP were calculated.
Visualizations
Intracellular Activation Pathway
Caption: Intracellular metabolic activation of TMF and TAF.
Experimental Workflow: In Vitro Anti-HBV Activity
Caption: Workflow for determining in vitro anti-HBV efficacy.
References
- 1. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biomarkers for Tenofovir Amibufenamide (TMF) Treatment Response in HBV Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tenofovir (B777) Amibufenamide (TMF) with its predecessor, Tenofovir Disoproxil Fumarate (B1241708) (TDF), focusing on the validation of biomarkers to assess treatment response in Hepatitis B Virus (HBV) models. TMF is a novel prodrug of tenofovir designed for more efficient delivery to hepatocytes, aiming to enhance antiviral efficacy while minimizing systemic side effects.[1][2][3]
Comparative Analysis: TMF vs. TDF
Clinical studies have established that TMF is non-inferior to TDF in terms of antiviral efficacy against HBV.[4][5] The primary advantage of TMF lies in its improved safety profile, particularly concerning bone and renal health.[4][5]
Data Presentation: Efficacy and Safety Biomarkers
The following tables summarize key quantitative data from clinical trials comparing TMF and TDF.
Table 1: Antiviral Efficacy at Week 48 and 96
| Biomarker / Patient Group | TMF (25 mg) | TDF (300 mg) | Key Finding |
|---|---|---|---|
| Week 48: HBV DNA <20 IU/mL (HBeAg-positive) | 50.2% | 53.7% | Non-inferiority criterion met.[5] |
| Week 48: HBV DNA <20 IU/mL (HBeAg-negative) | 88.9% | 87.8% | Non-inferiority criterion met.[5] |
| Week 96: HBV DNA <20 IU/mL (HBeAg-positive) | 70.8% | 72.0% | Similar virological suppression rates.[6] |
| Week 96: HBV DNA <20 IU/mL (HBeAg-negative) | 93.9% | 93.3% | Similar virological suppression rates.[6] |
| Week 96: HBeAg Loss (HBeAg-positive) | 27.0% | 24.0% | No significant difference.[6] |
| Week 96: ALT Normalization | 74.4% | ~64.4% | TMF group achieved a nearly 10% greater normalization rate.[6] |
Table 2: Safety Profile Comparison at Week 48
| Biomarker | TMF | TDF | Key Finding |
|---|---|---|---|
| Change in Hip Bone Mineral Density (BMD) | Significantly less decrease | Greater decrease | TMF showed better bone safety (P < 0.001).[4][5] |
| Change in Spine Bone Mineral Density (BMD) | Significantly less decrease | Greater decrease | TMF showed better bone safety (P < 0.001).[4][5] |
| Change in Serum Creatinine (B1669602) | Smaller increase | Larger increase | TMF showed better renal safety (P < 0.05).[4][5] |
Table 3: Additional Virological and Inflammatory Biomarkers
| Biomarker | TMF vs. TDF | TMF vs. Entecavir (ETV) |
|---|---|---|
| HBV RNA | No significant difference in reduction at 96 weeks.[7] | Not directly compared. |
| HBV-microRNA-3 | No significant difference in reduction at 96 weeks.[7] | Not directly compared. |
| TNF-α | Not directly compared. | TMF group showed more controlled inflammation (lower TNF-α levels).[8] |
Experimental Protocols for Biomarker Validation
Validating the efficacy and safety of TMF in preclinical and clinical settings involves a range of standardized experimental protocols.
1. Animal Models:
-
Mouse Models with HBV Replication: These models, often using hydrodynamic injection of the HBV genome, are crucial for analyzing immune responses and evaluating antiviral compounds.[9][10]
-
Humanized Mouse Models: Mice with humanized livers (e.g., uPA/SCID or FRG mice) allow for the study of the complete HBV life cycle and testing of novel antivirals that target viral entry and cccDNA formation.[10]
-
Woodchuck Model: The woodchuck and its Woodchuck Hepatitis Virus (WHV) are a widely used model for preclinical evaluation of antiviral drugs and studies of HBV-related hepatocellular carcinoma.[11]
2. Clinical Trial Design (Example based on NCT03903796):
-
Study Type: Randomized, double-blind, non-inferiority study.[4][5]
-
Participants: Patients with chronic hepatitis B (both HBeAg-positive and HBeAg-negative).[4][5]
-
Intervention: Patients are assigned to receive either 25 mg TMF or 300 mg TDF with a matching placebo.[4][5]
-
Primary Efficacy Endpoint: Proportion of patients with HBV DNA less than 20 IU/mL at a specified time point (e.g., 48 or 96 weeks).[4][5][6]
-
Safety Endpoints: Monitoring changes in bone mineral density, serum creatinine, and other renal and bone safety markers.[4][5]
3. Biomarker Analysis Methods:
-
Virological Markers (HBV DNA, HBV RNA): Quantitative real-time polymerase chain reaction (qPCR) is the standard method for quantifying viral nucleic acids in serum or plasma.
-
Serological Markers (HBsAg, HBeAg): Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of viral antigens in the serum.[12]
-
Biochemical Markers (ALT, AST): Standard clinical chemistry assays are used to measure liver enzyme levels, which are indicators of liver inflammation and damage.[8]
-
Safety Markers:
-
Immune Markers (e.g., TNF-α, Cytokines): ELISA or multiplex assays can be used to quantify levels of inflammatory cytokines and immune checkpoint molecules in peripheral blood mononuclear cells (PBMCs).[8][14]
Visualizing Pathways and Workflows
Mechanism of Action and Experimental Design
The following diagrams illustrate the metabolic pathway of TMF and a typical workflow for validating biomarkers in preclinical models.
Caption: Metabolic activation pathway of this compound (TMF) in hepatocytes.
Caption: Experimental workflow for validating biomarkers in HBV animal models.
Caption: Logical relationship between TMF treatment, biomarkers, and clinical outcomes.
References
- 1. This compound: A potential alternative for chronic hepatitis B treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Randomised clinical trial: 48 weeks of treatment with this compound versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. Experimental models of hepatitis B and C — new insights and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Validation of Novel Biomarkers for Hepatocellular Carcinoma, Liver Fibrosis/Cirrhosis and Chronic Hepatitis B via Transcriptome Sequencing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 14. An immune-based predictive model for HBV clearance: validation in multicenter cohorts and mechanistic insights from in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Chronic Hepatitis B: A Comparative Guide to Tenofovir Amibufenamide
For researchers, scientists, and drug development professionals, the quest for a functional cure for Chronic Hepatitis B (CHB) necessitates a deep understanding of the long-term efficacy and safety of novel antiviral agents in relevant animal models. This guide provides a comparative analysis of Tenofovir (B777) Amibufenamide (TMF), a novel prodrug of tenofovir, against established first-line treatments, Tenofovir Disoproxil Fumarate (TDF) and Entecavir (B133710) (ETV). While long-term preclinical data for TMF in animal models remains limited in publicly available literature, this guide synthesizes available information and draws comparisons with the more extensively studied comparators to inform future research and development.
Tenofovir Amibufenamide, developed with ProTide (protide) technology, is structurally similar to Tenofovir Alafenamide (TAF) with an additional methyl group, a modification intended to enhance its stability in peripheral blood and improve intracellular conversion to the active metabolite, tenofovir diphosphate (B83284).[1] In vitro studies have suggested that TMF has a lower 50% effective concentration (EC50) in HepG2.2.15 cells compared to both TAF and TDF, indicating potentially higher antiviral potency.[1][2] Clinical trials in humans have demonstrated TMF's non-inferior efficacy to TDF in viral suppression, alongside an improved profile for bone and renal safety.[1][3] However, a comprehensive evaluation of its long-term performance in preclinical animal models is crucial for a complete understanding of its therapeutic potential.
Efficacy in Animal Models of Chronic Hepatitis B
Direct, long-term comparative studies of TMF in established CHB animal models like the woodchuck or humanized mouse models are not extensively reported in the current body of scientific literature. However, the woodchuck model, which closely mimics the progression of human CHB, including the development of hepatocellular carcinoma (HCC), has been instrumental in the long-term evaluation of other nucleos(t)ide analogs.
For instance, long-term treatment with Entecavir (ETV) in the woodchuck model has demonstrated sustained antiviral efficacy and a prolonged lifespan. In one study, woodchucks treated with ETV for over two years showed serum viral DNA levels near the lower limit of detection and no evidence of HCC.[4][5] This was accompanied by a significant reduction in viral antigens and covalently closed circular DNA (cccDNA) levels in the liver.[4][5]
While specific long-term TMF data in this model is unavailable, the established efficacy of ETV provides a benchmark for the level of sustained viral control required to impact disease progression. Shorter-term preclinical studies with TMF would be necessary to project its potential for similar long-term outcomes.
Table 1: Comparative Antiviral Efficacy in Animal Models
| Drug | Animal Model | Duration of Treatment | Key Efficacy Outcomes | Citation |
| Entecavir (ETV) | Woodchuck (Chronic WHV Infection) | Up to 34 months | Sustained suppression of serum WHV DNA to near undetectable levels; Significant reduction in hepatic viral antigens and cccDNA; Delayed emergence of HCC and prolonged lifespan. | [4][5] |
| This compound (TMF) | Data not available | - | - | - |
| Tenofovir Disoproxil Fumarate (TDF) | Data not available | - | - | - |
Note: The absence of data for TMF and TDF in this table highlights a critical knowledge gap in the preclinical evaluation of these drugs.
Safety Profile in Preclinical Models
Long-term ETV treatment in the woodchuck model was reported to be well-tolerated with no evidence of resistant variants emerging.[4][5] Clinical studies have also established the long-term safety of ETV.[6] In contrast, long-term TDF therapy, while highly effective, has been associated with potential renal and bone density issues in a subset of patients.[7]
Table 2: Comparative Safety Endpoints in Long-Term Studies
| Drug | Key Safety Observations (Clinical and Preclinical) | Citation |
| Entecavir (ETV) | Well-tolerated in long-term woodchuck studies; Low rates of serious adverse events in long-term clinical studies. | [4][5][6] |
| This compound (TMF) | Improved renal and bone safety profile compared to TDF in human clinical trials. Long-term animal safety data is not available. | [3] |
| Tenofovir Disoproxil Fumarate (TDF) | Associated with potential for renal impairment and decreased bone mineral density in long-term clinical use. | [7] |
Experimental Protocols
Detailed and standardized protocols are paramount for the rigorous evaluation of antiviral agents in animal models of CHB. The International Coalition to Eliminate HBV (ICE-HBV) provides a repository of such protocols to facilitate research. A general workflow for a long-term antiviral efficacy and safety study in a CHB animal model is outlined below.
General Experimental Workflow for Antiviral Testing in a CHB Animal Model
Caption: Generalized workflow for long-term antiviral evaluation in CHB animal models.
Mechanism of Action: The Tenofovir Prodrug Pathway
This compound, like other tenofovir prodrugs, requires intracellular activation to exert its antiviral effect. The primary mechanism involves the inhibition of the HBV reverse transcriptase/polymerase, a critical enzyme in the viral replication cycle.
Caption: Intracellular activation and mechanism of action of this compound.
Upon entering hepatocytes, TMF is metabolized to tenofovir.[7] Cellular kinases then phosphorylate tenofovir to its active diphosphate form, tenofovir diphosphate (TFV-DP).[8][9] TFV-DP acts as a competitive inhibitor of the natural substrate (dATP) for the HBV reverse transcriptase.[8] Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[8][9]
Conclusion and Future Directions
This compound holds promise as a potent and safe therapeutic agent for chronic hepatitis B. However, the current analysis underscores a significant gap in the publicly available preclinical data regarding its long-term efficacy and safety in established animal models of CHB. While clinical data is encouraging, long-term animal studies are indispensable for fully characterizing its potential to prevent or delay the progression to cirrhosis and hepatocellular carcinoma, and for providing a more complete picture of its safety profile with chronic administration.
Future research should prioritize head-to-head, long-term comparative studies of TMF against TDF and ETV in the woodchuck and/or humanized mouse models. Such studies will be critical to definitively establish its preclinical profile and to provide a stronger rationale for its positioning in the evolving landscape of CHB therapies. The experimental protocols and mechanistic understanding presented in this guide offer a framework for designing and interpreting these much-needed investigations.
References
- 1. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Long-term safety and tolerability of entecavir in patients with chronic hepatitis B in the rollover study ETV-901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 8. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Tenofovir Amibufenamide (TMF) and Tenofovir Disoproxil Fumarate (TDF) on Renal and Bone Safety Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of tenofovir (B777) amibufenamide (TMF) and tenofovir disoproxil fumarate (B1241708) (TDF) on key markers of renal and bone safety. The information is supported by experimental data from clinical trials to assist researchers, scientists, and drug development professionals in evaluating these two nucleotide reverse transcriptase inhibitors.
Executive Summary
Tenofovir amibufenamide (TMF) is a novel prodrug of tenofovir designed to deliver the active antiviral agent more efficiently to target cells, thereby reducing systemic exposure compared to tenofovir disoproxil fumarate (TDF).[1][2] Clinical studies have demonstrated that this targeted delivery mechanism translates to an improved renal and bone safety profile for TMF.[1][2][3] While both drugs show comparable antiviral efficacy against chronic hepatitis B (CHB), TMF is associated with significantly smaller decreases in bone mineral density and less impact on renal function markers.[1][2][4]
Data Presentation: Quantitative Comparison of Renal and Bone Safety Markers
The following tables summarize the key quantitative data from a 48-week, randomized, double-blind, non-inferiority study comparing the effects of TMF and TDF in patients with chronic hepatitis B.[1][2]
Table 1: Renal Safety Markers at 48 Weeks
| Marker | This compound (TMF) (25 mg) | Tenofovir Disoproxil Fumarate (TDF) (300 mg) | p-value |
| Change in Serum Creatinine (B1669602) (µmol/L) | Smaller increase from baseline | Larger increase from baseline | < 0.05 |
Table 2: Bone Safety Markers at 48 Weeks
| Marker | This compound (TMF) (25 mg) | Tenofovir Disoproxil Fumarate (TDF) (300 mg) | p-value |
| Mean Percent Change in Hip Bone Mineral Density | -0.5% ± 0.162 | -2.09% ± 0.213 | < 0.001 |
| Mean Percent Change in Spine Bone Mineral Density | Less decrease from baseline | Greater decrease from baseline | < 0.001 |
Experimental Protocols
The data presented above is primarily from a large-scale, phase III randomized, double-blind, non-inferiority clinical trial conducted at 49 sites in China (NCT03903796).[1][2]
Study Design:
-
Objective: To compare the efficacy and safety of TMF versus TDF in patients with chronic hepatitis B over 48 weeks.
-
Population: Treatment-naive or treatment-experienced patients with chronic hepatitis B. A total of 1002 eligible patients were randomized.[1][2]
-
Intervention: Patients were assigned in a 2:1 ratio to receive either 25 mg of TMF or 300 mg of TDF, both administered with a matching placebo.[1][2]
Methodology for Key Experiments:
-
Renal Function Assessment:
-
Bone Mineral Density (BMD) Measurement:
-
BMD of the hip and spine was assessed at baseline and at week 48. The percentage change from baseline was calculated to determine the impact of each drug on bone health.[1][2] The specific method for BMD measurement was likely Dual-Energy X-ray Absorptiometry (DEXA), as is standard in such clinical trials, although not explicitly stated in the abstract.
-
-
Efficacy Endpoint:
-
The primary efficacy endpoint was the proportion of patients with hepatitis B virus (HBV) DNA less than 20 IU/mL at week 48, as determined by PCR (COBAS TaqMan HBV Test).[2]
-
Mechanism of Action and Signaling Pathways
The improved safety profile of TMF is attributed to its chemical structure, which allows for more efficient intracellular delivery of tenofovir. TMF is a phosphonamidate prodrug that is more stable in plasma and is primarily converted to its active form, tenofovir diphosphate, within hepatocytes.[3][5] This results in approximately 90% lower systemic plasma levels of tenofovir compared to TDF, leading to reduced exposure of the kidneys and bones to the drug.[5]
TDF-Induced Renal Toxicity Pathway
TDF is actively transported into the proximal tubule cells of the kidneys by organic anion transporters (OAT1 and OAT3).[6] High intracellular concentrations of tenofovir can lead to mitochondrial dysfunction, characterized by the inhibition of mitochondrial DNA polymerase gamma.[6] This mitochondrial toxicity results in cellular stress, increased production of reactive oxygen species (ROS), and apoptosis of tubular cells, leading to tubulointerstitial fibrosis and impaired renal function.[6][7] The NF-κB inflammatory signaling pathway is also implicated in TDF-induced renal damage.[8]
Caption: TDF-Induced Renal Toxicity Pathway.
TDF-Induced Bone Toxicity Pathway
The mechanisms behind TDF-associated bone loss are multifactorial and can be both direct and indirect.[9]
-
Direct Effects: Tenofovir can be taken up by both osteoclasts (cells that resorb bone) and osteoblasts (cells that form bone), potentially altering their gene expression and function.[9][10] In osteoclasts, TDF may enhance activity through the NF-κB signaling pathway, leading to increased bone resorption.[11] In osteoblasts, TDF can inhibit differentiation and function.[11]
-
Indirect Effects: TDF-induced renal tubular dysfunction can lead to phosphate (B84403) wasting (hypophosphatemia) and altered vitamin D metabolism.[9][12] This imbalance in minerals essential for bone health can contribute to decreased bone mineral density.[11][12]
Caption: TDF-Induced Bone Toxicity Pathways.
This compound (TMF) Experimental Workflow
The clinical evaluation of TMF followed a standard drug development pathway, culminating in a large-scale, multicenter, randomized controlled trial to compare its safety and efficacy against the existing standard of care, TDF.
Caption: TMF vs. TDF Clinical Trial Workflow.
Conclusion
The available in vivo data from a large-scale clinical trial strongly suggests that this compound has a superior renal and bone safety profile compared to tenofovir disoproxil fumarate.[1][2] The targeted delivery mechanism of TMF, which results in lower systemic tenofovir concentrations, is the likely reason for these safety advantages.[5] For researchers and drug development professionals, TMF represents a significant advancement in tenofovir prodrug design, offering comparable antiviral efficacy with reduced potential for off-target toxicities. Further long-term studies will continue to delineate the full safety and efficacy profile of TMF.
References
- 1. Randomised clinical trial: 48 weeks of treatment with this compound versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Kidney Toxicity from the Antiviral Drug Tenofovir: New Indications, New Formulations, and a New Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir-induced renal and bone toxicity: report of two cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role for NF-κB inflammatory signalling pathway in tenofovir disoproxil fumarate (TDF) induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenofovir and Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir-associated bone density loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Tenofovir Disoproxil Fumarate on Bone Quality beyond Bone Density—A Scoping Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Intracellular Pharmacokinetics of Tenofovir Amibufenamide (TMF) and Tenofovir Alafenamide (TAF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular pharmacokinetic profiles of two prominent prodrugs of tenofovir (B777): Tenofovir Amibufenamide (TMF) and Tenofovir Alafenamide (TAF). Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV and hepatitis B virus (HBV) infections. Its delivery as a prodrug is essential due to poor oral bioavailability. The evolution from Tenofovir Disoproxil Fumarate (B1241708) (TDF) to TAF, and more recently to TMF, has been driven by the goal of optimizing the delivery of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to target cells while minimizing systemic exposure to tenofovir.
Intracellular Activation: A Tale of Two Prodrugs
Both TAF and TMF are designed to be more stable in plasma than TDF, allowing for efficient delivery to target cells like lymphocytes and hepatocytes before being metabolized.[1] Once inside the cell, they undergo a series of enzymatic conversions to yield the active antiviral agent, TFV-DP.
Tenofovir Alafenamide (TAF) is primarily hydrolyzed intracellularly by cathepsin A in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 in hepatocytes to form tenofovir.[2] this compound (TMF), a novel phosphoramidated prodrug, shares a similar metabolic pathway.[3][4][5] Structurally similar to TAF with an additional methyl group, TMF is designed for better liposolubility and cell membrane penetration.[3][5] This structural modification may enhance its stability in the bloodstream and facilitate its conversion within the cell.[6] The subsequent steps for both are two sequential phosphorylation events, converting tenofovir to tenofovir monophosphate and finally to the active tenofovir diphosphate (TFV-DP), which acts as a chain terminator for viral DNA synthesis.[7][8][9]
Quantitative Pharmacokinetic Data
The primary advantage of TAF over its predecessor, TDF, is its ability to achieve higher intracellular concentrations of TFV-DP with significantly lower plasma tenofovir levels.[1][10] This targeted delivery is associated with an improved safety profile, particularly concerning renal and bone health.[1][11] Emerging data on TMF suggests it may offer further enhancements in this regard. In vitro studies have indicated that TMF has a lower EC50 in HepG2.2.15 cells than TAF and TDF.[6] Preclinical studies in rats have shown that TMF has a higher absolute bioavailability of tenofovir compared to TAF and TDF.[12]
| Parameter | This compound (TMF) | Tenofovir Alafenamide (TAF) | Key Findings |
| Standard Dose | 25 mg | 10 mg or 25 mg | TMF is being developed at a similar dose to TAF.[1][13] |
| Plasma Tenofovir (TFV) Exposure | Lower systemic exposure compared to TDF.[14] | ~90% lower than TDF.[1][10] | Both prodrugs significantly reduce systemic tenofovir exposure compared to TDF.[1] |
| Intracellular TFV-DP in PBMCs | Data from human studies is emerging. Preclinical data suggests efficient intracellular delivery.[12] | ~4-7 times higher than with TDF.[1] | TAF leads to substantially higher intracellular TFV-DP levels compared to TDF.[1][15] TMF is expected to have a similar or potentially enhanced profile. |
| Absolute Bioavailability of TFV (in rats) | 46.70% ± 5.59% | 28.60% ± 4.65% | TMF showed a 1.63-fold increase in bioavailability compared to TAF in preclinical models.[12] |
Experimental Protocols
The quantification of intracellular TFV-DP is crucial for evaluating the pharmacokinetic profile of tenofovir prodrugs. The gold standard for this measurement is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[16]
Objective: To determine and compare the intracellular concentrations of the active metabolite TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs) following the administration of TMF and TAF.
Methodology:
-
Study Design: A prospective, randomized, crossover clinical trial is an effective design for comparing the pharmacokinetics of the two drugs within the same individuals.[10]
-
Participant Dosing: Participants receive single or multiple doses of TMF or TAF. For steady-state analysis, samples are collected after a period that ensures concentrations have stabilized, typically after 4 to 8 weeks of consistent dosing.[10]
-
Sample Collection:
-
PBMC Isolation:
-
PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated cells are counted to allow for the normalization of drug concentration per million cells.
-
-
Intracellular Drug Extraction:
-
Bioanalysis by LC-MS/MS:
-
The cell lysate is then processed and analyzed using a validated LC-MS/MS method to quantify the concentration of TFV-DP.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and intracellular half-life are calculated using non-compartmental methods.[19]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 4. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 10. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. infezmed.it [infezmed.it]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Effectiveness and Safety of this compound in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lymphoid tissue PKs of tenofovir-alafenamide vs. -disoproxil fumarate / Tenofovir levels in human PBMCs and lymph nodes higher with TAF than TDF [natap.org]
- 16. benchchem.com [benchchem.com]
- 17. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of an intracellular assay for determination of tenofovir-diphosphate and emtricitabine-triphosphate from erythrocytes using dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
HBsAg Decline: A Validated Biomarker for Tenofovir Amibufenamide (TMF) Response in Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tenofovir (B777) Amibufenamide (TMF) with other antiviral alternatives for the treatment of Chronic Hepatitis B (CHB), focusing on the validation of Hepatitis B surface antigen (HBsAg) decline as a critical biomarker of treatment response. The data presented is compiled from key clinical trials to aid in the objective assessment of TMF's performance.
Introduction to Tenofovir Amibufenamide (TMF)
This compound (TMF) is a novel prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor.[1][2] Its mechanism of action involves the inhibition of the hepatitis B virus (HBV) DNA polymerase, which is essential for viral replication.[3] TMF is designed for more efficient delivery of the active tenofovir diphosphate (B83284) to hepatocytes, the primary site of HBV replication, compared to its predecessor, Tenofovir Disoproxil Fumarate (B1241708) (TDF).[4][5] This targeted delivery aims to reduce systemic exposure to tenofovir, thereby improving renal and bone safety.[4][6]
The ultimate goal of CHB therapy is to achieve a functional cure, characterized by sustained HBsAg loss. Declining HBsAg levels are increasingly recognized as a key indicator of treatment efficacy and a predictor of long-term clinical outcomes. This guide examines the evidence supporting the use of HBsAg decline as a reliable biomarker for monitoring the therapeutic response to TMF.
Comparative Efficacy of TMF: HBsAg Decline
Clinical trial data provides a basis for comparing the effect of TMF on HBsAg levels against other established therapies, primarily TDF.
Table 1: HBsAg Decline in HBeAg-Positive CHB Patients (96-Week Data)
| Parameter | This compound (TMF) | Tenofovir Disoproxil Fumarate (TDF) | p-value |
| Mean HBsAg Decline (log10 IU/mL) | -0.28 ± 0.926 | -0.30 ± 0.892 | <0.001 (within groups) |
| Proportion of Patients with ≥1 log10 IU/mL HBsAg Decline | 18.4% | 13.3% | 0.104 |
| HBsAg Loss | 3 patients | 1 patient | N/A |
Data sourced from the NCT03903796 clinical trial.[7]
Table 2: HBsAg Decline in HBeAg-Negative CHB Patients (96-Week Data)
| Parameter | This compound (TMF) | Tenofovir Disoproxil Fumarate (TDF) | p-value |
| Mean HBsAg Decline (log10 IU/mL) | -0.43 ± 0.749 | -0.34 ± 0.372 | N/A (intergroup) |
| Proportion of Patients with ≥1 log10 IU/mL HBsAg Decline | 9.9% | 8.8% | 0.995 |
Data sourced from the NCT03903796 clinical trial.[7]
Table 3: HBsAg Decline in CHB Patients with Normal ALT (48-Week Data)
| Parameter | This compound (TMF) | Control (No Treatment) | p-value |
| Mean HBsAg Reduction (log10 IU/mL) | -0.07 | -0.04 | 0.02 |
Data sourced from the PROMOTE study (NCT05797714).[8][9][10][11]
Experimental Protocols
The data presented is derived from rigorously designed clinical trials. Below are the methodologies for the key studies cited.
NCT03903796: A Randomized, Double-Blind, Non-Inferiority Study
-
Objective: To compare the efficacy and safety of TMF versus TDF in adult patients with CHB.[4][6]
-
Patient Population: Treatment-naïve and treatment-experienced CHB patients, stratified by HBeAg status.[7]
-
Treatment Regimen:
-
Duration: 96 weeks.[7]
-
HBsAg Quantification Method: Serum HBsAg levels were quantified using a chemiluminescent microparticle immunoassay (CMIA), such as the Abbott Architect HBsAg QT assay.[12] This is a two-step immunoassay where HBsAg in the sample binds to anti-HBs coated microparticles. A subsequent reaction with an acridinium-labeled anti-HBs conjugate produces a chemiluminescent signal that is proportional to the amount of HBsAg present.[12]
PROMOTE Study (NCT05797714): A Prospective, Multicenter, Randomized, Open-Label, Blank-Controlled Clinical Trial
-
Objective: To assess the efficacy and safety of TMF in CHB patients with normal alanine (B10760859) aminotransferase (ALT) levels.[8][9][10]
-
Patient Population: Treatment-naïve CHB patients with normal ALT levels.[8][10]
-
Treatment Regimen:
-
HBsAg Quantification Method: Similar to the NCT03903796 trial, quantitative serum HBsAg was likely measured using a standardized immunoassay like CMIA.[12]
Visualizing the Pathway and Process
To better understand the mechanism and experimental design, the following diagrams are provided.
Caption: Mechanism of Action of this compound (TMF).
Caption: Experimental Workflow for HBsAg Biomarker Validation.
Conclusion
The available clinical trial data indicates that this compound is effective in reducing HBsAg levels in patients with Chronic Hepatitis B. In HBeAg-positive patients, TMF showed a numerically higher proportion of individuals achieving a significant (≥1 log10 IU/mL) HBsAg decline compared to TDF at 96 weeks.[7] In patients with normal ALT levels, TMF demonstrated a statistically significant reduction in HBsAg compared to a no-treatment control group at 48 weeks.[8][9][10]
While HBsAg loss, the hallmark of a functional cure, remains a rare event with nucleos(t)ide analogue monotherapy, the consistent decline in HBsAg levels observed with TMF treatment supports its role as a valuable biomarker for monitoring therapeutic response. The favorable safety profile of TMF, particularly concerning renal and bone health, further enhances its clinical utility.[4][6] Continued long-term studies will be crucial to further validate the kinetics of HBsAg decline with TMF and its correlation with sustained virological response and improved clinical outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A potential alternative for chronic hepatitis B treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 4. Randomised clinical trial: 48 weeks of treatment with this compound versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]
- 6. Randomised clinical trial: 48 weeks of treatment with this compound versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interim Analysis of 48-week this compound Treatment in Chronic Hepatitis B Patients with Normal Alanine Aminotransferase Levels: The PROMOTE Study [xiahepublishing.com]
- 9. Interim Analysis of 48-week this compound Treatment in Chronic Hepatitis B Patients with Normal Alanine Aminotransferase Levels: The PROMOTE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interim Analysis of 48-week this compound Treatment in Chronic Hepatitis B Patients with Normal Alanine Aminotransferase Levels: The PROMOTE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Tenofovir Amibufenamide (TMF) vs. Tenofovir Alafenamide (TAF) in Liver Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Tenofovir (B777) Amibufenamide (TMF) and Tenofovir Alafenamide (TAF), two prominent prodrugs of the antiviral agent Tenofovir. The focus of this analysis is their respective distribution and concentration within liver tissue, a critical factor for efficacy in treating liver diseases such as Hepatitis B.
Executive Summary
Tenofovir amibufenamide (TMF) demonstrates superior liver targeting compared to Tenofovir Alafenamide (TAF). Preclinical studies in rat models have shown that TMF achieves a 1.43-fold higher concentration of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in hepatocytes than TAF. This enhanced liver distribution is attributed to the structural modification of TMF, which includes an additional methyl group, increasing its lipophilicity and stability in plasma, thereby facilitating more efficient delivery to and uptake by liver cells. While both TMF and TAF are designed to improve upon the original Tenofovir Disoproxil Fumarate (TDF) by reducing systemic exposure and associated toxicities, the evidence suggests that TMF may offer a more optimized delivery to the target organ.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a head-to-head preclinical study comparing the liver tissue distribution of TMF and TAF.
| Parameter | This compound (TMF) | Tenofovir Alafenamide (TAF) | Fold Difference (TMF vs. TAF) | Reference |
| Hepatocyte TFV-DP Concentration | Higher Concentration | Lower Concentration | 1.43x | [1][2] |
Mechanism of Action and Liver Targeting
Both TMF and TAF are phosphonamidate prodrugs of tenofovir, designed for enhanced permeability and targeted delivery. Upon oral administration, they are absorbed and transported to the liver.
Tenofovir Alafenamide (TAF): TAF enters hepatocytes through both passive diffusion and active transport mediated by the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[1][2] Within the hepatocyte, the carboxylesterase 1 (CES1) enzyme plays a primary role in hydrolyzing TAF to tenofovir.[1][2] Tenofovir is then phosphorylated by intracellular kinases to its active diphosphate form, TFV-DP, which inhibits viral reverse transcriptase.
This compound (TMF): TMF's structure, which includes an additional methyl group compared to TAF, enhances its lipophilicity and stability in peripheral blood.[1][2] This modification is believed to contribute to its improved liver-targeting efficiency. In vitro studies have indicated that TMF has a lower 50% effective concentration (EC50) in HepG2.2.15 cells compared to TAF, suggesting greater potency at the cellular level.[1][2] The metabolic activation pathway of TMF within the hepatocyte is understood to be similar to that of TAF, involving hydrolysis to tenofovir and subsequent phosphorylation to TFV-DP.
Experimental Protocols
In Vivo Study: Liver Tissue Distribution in Rats
This section details the methodology used in the preclinical study that quantitatively compared the liver concentrations of TFV-DP following administration of TMF and TAF.
-
Animal Model: The study utilized male Sprague-Dawley rats. The specific age and weight of the animals were not detailed in the available references.
-
Drug Administration: TMF and TAF were administered orally to the rats. The exact dosage, frequency, and duration of administration are not specified in the secondary sources.
-
Sample Collection: At a predetermined time point after drug administration, the rats were euthanized, and liver tissue samples were collected.
-
Sample Preparation:
-
A portion of the liver tissue was weighed and homogenized in a suitable buffer.
-
Proteins in the homogenate were precipitated using a solvent like methanol (B129727) or acetonitrile.
-
The sample was then centrifuged to separate the supernatant containing the analytes from the precipitated proteins.
-
The supernatant was collected for analysis.
-
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The prepared liver tissue extracts were injected into a liquid chromatography system for the separation of TFV-DP from other components.
-
The separated analyte was then introduced into a tandem mass spectrometer for detection and quantification.
-
The concentration of TFV-DP in the liver tissue was determined by comparing the signal intensity to a standard curve prepared with known concentrations of the analyte.
-
References
- 1. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
Tenofovir Amibufenamide's Preclinical Profile: A Comparative Look at cccDNA Modulation
For Researchers, Scientists, and Drug Development Professionals
The quest for a functional cure for chronic hepatitis B (CHB) is intrinsically linked to the effective targeting of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes. Tenofovir (B777) amibufenamide (TMF), a novel prodrug of tenofovir, has demonstrated potent antiviral efficacy in clinical trials. This guide provides a comparative analysis of the preclinical data on the effect of TMF and other key nucleos(t)ide analogues on cccDNA, offering insights for ongoing research and development in the field.
Comparative Efficacy on HBV cccDNA in Preclinical Models
To provide a comparative context, this guide summarizes available preclinical data for other widely used NAs, including tenofovir alafenamide (TAF) and entecavir (B133710) (ETV).
| Drug | Preclinical Model | Key Findings on cccDNA |
| Tenofovir Alafenamide (TAF) | Woodchuck Hepatitis Virus (WHV) Model | Daily oral administration of TAF for twelve weeks resulted in a significant reduction in intrahepatic WHV cccDNA levels.[1] |
| Entecavir (ETV) | Humanized Mouse Model | Combination therapy of entecavir and PEG-IFN for 12 weeks significantly reduced intrahepatic HBV cccDNA levels.[2][3] Monotherapy with entecavir in a separate study also showed a reduction in cccDNA content per hepatocyte. |
Mechanism of Action: Indirectly Targeting the cccDNA Pool
Tenofovir amibufenamide, like other tenofovir prodrugs, is metabolized intracellularly to its active diphosphate (B83284) form, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of the HBV reverse transcriptase, a crucial enzyme for the synthesis of new viral DNA from pregenomic RNA (pgRNA). By blocking this step, tenofovir prodrugs prevent the formation of new relaxed circular DNA (rcDNA), the precursor to cccDNA. This disruption of the cccDNA replenishment pathway is the primary mechanism by which these drugs are thought to reduce the overall cccDNA burden over long-term treatment.
Experimental Protocols
Accurate quantification of cccDNA is critical for the preclinical evaluation of anti-HBV therapies. The following are summaries of established methodologies.
cccDNA Quantification in Animal Liver Tissue
This protocol outlines the key steps for quantifying cccDNA from the liver tissue of animal models such as woodchucks or humanized mice.
1. Liver Tissue Homogenization and Cell Lysis:
-
Liver tissue is homogenized to release hepatocytes.
-
Cells are lysed using a gentle lysis buffer to keep the nuclei intact.
2. Hirt Extraction:
-
A Hirt extraction method is employed to selectively precipitate high molecular weight chromosomal DNA, leaving low molecular weight DNA, including cccDNA and other viral DNA forms, in the supernatant.
3. Nuclease Digestion:
-
The DNA extract is treated with specific exonucleases (e.g., Plasmid-Safe ATP-dependent DNase) that digest linear and relaxed circular DNA, while leaving the covalently closed circular DNA intact.
4. cccDNA Purification:
-
The remaining cccDNA is purified using standard DNA purification methods (e.g., phenol-chloroform extraction and ethanol (B145695) precipitation or column-based kits).
5. Quantification:
-
Quantitative PCR (qPCR): Specific primers targeting a region of the HBV genome are used to amplify and quantify the cccDNA. Results are often normalized to a host housekeeping gene to determine the number of cccDNA copies per cell.
-
Southern Blot: This "gold standard" method involves separating the DNA by gel electrophoresis, transferring it to a membrane, and hybridizing with a labeled HBV-specific probe. This allows for the visualization and relative quantification of the different forms of HBV DNA, including cccDNA.
Conclusion
While direct preclinical evidence for this compound's effect on cccDNA is still emerging, its potent inhibition of HBV DNA replication strongly suggests it will contribute to the reduction of the cccDNA pool over time by preventing its replenishment. The available preclinical data for TAF and entecavir in relevant animal models provide a valuable benchmark for the anticipated efficacy of TMF in this critical aspect of HBV treatment. Further preclinical studies specifically designed to quantify the impact of TMF on cccDNA levels in models like humanized mice or the woodchuck model are warranted to fully elucidate its potential in contributing to a functional cure for chronic hepatitis B.
References
Safety Operating Guide
Navigating the Disposal of Tenofovir Amibufenamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel antiviral therapies such as Tenofovir Amibufenamide, ensuring safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general pharmaceutical waste management principles to safeguard personnel and the environment.
Immediate Safety and Handling
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, prudent laboratory practice dictates treating all chemical compounds with a high degree of caution. Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a structured plan that ensures compliance with local, state, and federal regulations.[1][2] The following protocol is based on general guidelines for pharmaceutical and chemical waste disposal.
-
Segregation: The first and most critical step is the proper segregation of waste.[1][3] this compound waste, including expired compounds, unused investigational drugs, and contaminated lab materials, should be collected separately from other waste streams.[3]
-
Containment: Use designated, leak-proof, and clearly labeled containers for collecting this compound waste. The containers should be appropriate for non-hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with the name of the chemical ("this compound") and the appropriate waste category (e.g., "Non-Hazardous Chemical Waste for Incineration").
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Waste Collection and Disposal: Arrange for the collection of the chemical waste by a licensed hazardous material disposal company.[4] These companies are equipped to handle and dispose of pharmaceutical waste in accordance with regulatory requirements. Incineration is a common and effective method for the final disposal of many pharmaceutical products.[1]
Note: Never dispose of this compound or any other pharmaceutical waste by flushing it down the drain or mixing it with regular trash, as this can lead to environmental contamination.[5][6]
Quantitative Data on Pharmaceutical Waste Management
While specific quantitative data for this compound disposal is not available, general principles of pharmaceutical waste management emphasize the importance of proper segregation and containment.
| Waste Management Aspect | Key Guideline | Regulatory Oversight |
| Waste Classification | Segregate based on hazardous vs. non-hazardous properties. | Environmental Protection Agency (EPA)[1][2][5] |
| Containerization | Use color-coded or clearly labeled, leak-proof containers.[3] | Occupational Safety and Health Administration (OSHA) |
| Final Disposal | Engage licensed waste management contractors for proper disposal, often via incineration.[1][4] | State and Local Environmental Agencies |
| Controlled Substances | Requires adherence to Drug Enforcement Administration (DEA) regulations for destruction. | Drug Enforcement Administration (DEA)[5] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard procedure relies on the established guidelines for chemical and pharmaceutical waste management as outlined above. The primary "protocol" is the adherence to the step-by-step disposal plan in conjunction with institutional and regulatory requirements.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. danielshealth.com [danielshealth.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. securewaste.net [securewaste.net]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Navigating the Safe Handling of Tenofovir Amibufenamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling tenofovir (B777) amibufenamide, particularly in its powdered form.
| Activity | Required Personal Protective Equipment |
| Low-Energy Procedures (e.g., weighing, preparing solutions in a containment enclosure) | - Disposable, low-linting gown or coverall with elastic cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Disposable shoe covers- Head and hair cover- Safety glasses with side shields or a face shield- NIOSH-approved respirator (e.g., N95 or higher) |
| High-Energy Procedures (e.g., sonication, vortexing, or operations outside of a primary containment device) | - All PPE listed for low-energy procedures- A Powered Air-Purifying Respirator (PAPR) is recommended for enhanced respiratory protection |
| Unpacking Shipments | - Chemotherapy-rated nitrile gloves- Lab coat |
| Spill Cleanup | - Double-gloving with chemotherapy-rated nitrile gloves- Impermeable gown- Safety goggles and face shield- NIOSH-approved respirator or PAPR |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and a lab coat, when unpacking shipments.
-
Store tenofovir amibufenamide in a designated, well-ventilated, and restricted-access area.
-
The storage container should be clearly labeled with the chemical name and hazard warnings.
Handling and Preparation
-
All handling of powdered this compound should be conducted within a certified containment device, such as a chemical fume hood or a Class II Biological Safety Cabinet, to prevent aerosolization.
-
Before handling, ensure that all necessary PPE is donned correctly.
-
Use dedicated equipment (e.g., spatulas, weighing paper) for handling the compound.
-
Clean and decontaminate all surfaces and equipment thoroughly after each use.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous pharmaceutical waste in accordance with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., used PPE, disposable labware, cleaning materials) | - Place in a clearly labeled, sealed hazardous waste bag or container. These are typically black containers for hazardous pharmaceutical waste.[2] |
| Liquid Waste (e.g., unused solutions) | - Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Sharps (e.g., contaminated needles, syringes) | - Dispose of in a designated sharps container for hazardous pharmaceutical waste. |
All hazardous waste must be disposed of through a licensed hazardous waste management company.[3][4] A hazardous waste manifest, an EPA-required document, must accompany the waste from the point of generation to the final disposal facility.[2]
Experimental Protocols
Weighing of this compound Powder
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE for low-energy procedures.
-
Prepare the analytical balance by placing a new piece of weighing paper on the pan.
-
Have a designated, sealed waste bag ready for disposal of contaminated materials.
-
-
Procedure:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean, dedicated spatula, transfer the desired amount of powder onto the weighing paper.
-
Close the primary container securely.
-
Record the weight.
-
Carefully transfer the weighed powder to the receiving vessel.
-
Fold the weighing paper and dispose of it in the designated hazardous waste bag.
-
Wipe the spatula clean with a disposable, dampened cloth and dispose of the cloth in the waste bag.
-
-
Post-Procedure:
-
Decontaminate the work surface of the fume hood.
-
Doff PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Spill Cleanup Protocol for Powdered this compound
-
Immediate Actions:
-
Alert others in the immediate area of the spill.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Restrict access to the spill area.
-
-
Spill Assessment and PPE:
-
Assess the extent of the spill. For small spills (a few milligrams), trained laboratory personnel can proceed with cleanup. For larger spills, contact the institution's environmental health and safety department.
-
Don the appropriate PPE for spill cleanup.
-
-
Containment and Cleanup:
-
Gently cover the spill with absorbent pads or cloths wetted with a suitable solvent (e.g., water or a detergent solution) to prevent the powder from becoming airborne.[5]
-
Working from the outside in, carefully wipe up the wetted powder.
-
Place all contaminated materials into a designated hazardous waste bag.
-
-
Decontamination:
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
Wipe the area dry with clean absorbent pads.
-
Dispose of all cleaning materials in the hazardous waste bag.
-
-
Post-Cleanup:
-
Seal the hazardous waste bag and place it in the designated hazardous waste container.
-
Doff PPE and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Document the spill and the cleanup procedure.
-
Visualizations
Caption: PPE selection workflow based on the type of handling activity.
Caption: Step-by-step workflow for cleaning up a powder spill.
References
- 1. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
